molecular formula C7H6N2 B132010 Imidazo[1,2-a]pyridine CAS No. 274-76-0

Imidazo[1,2-a]pyridine

Numéro de catalogue: B132010
Numéro CAS: 274-76-0
Poids moléculaire: 118.14 g/mol
Clé InChI: UTCSSFWDNNEEBH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Imidazo[1,2-a]pyridine is a nitrogen-containing fused bicyclic heterocycle recognized as a "drug prejudice" scaffold in medicinal chemistry due to its wide range of biological activities and presence in several marketed drugs . Its applications span the development of new therapeutic agents and functional materials. In drug discovery, this scaffold is a key structure in clinical candidates and probes for various diseases. Notably, it forms the core of Telacebec (Q203), a compound in Phase II clinical trials for tuberculosis that acts by inhibiting the cytochrome bcc oxidase complex (QcrB), demonstrating potent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . Recent research has also identified novel this compound-3-amine derivatives as potent ferroptosis inhibitors, showing efficacy in in vivo models of cerebral ischemic injury, which highlights their potential for treating neurological disorders . Furthermore, derivatives have been designed as potent and selective cholinesterase inhibitors, showing promise as potential anti-Alzheimer's agents by targeting both the catalytic and peripheral anionic sites of the enzymes . Beyond pharmacology, the this compound scaffold is engineered into multifunctional materials. It serves as a core structure for aggregation-induced emission luminogens (AIEgens) with applications in mechanochromic materials, anti-counterfeiting technology, and as sensitive fluorescent probes for detecting metal ions such as Mn²⁺, Ag⁺, and Fe³⁺ in water . Modern synthetic chemistry continues to expand access to this scaffold, with advances including visible-light-induced photocatalytic methods for sustainable C-H functionalization, allowing for efficient introduction of diverse functional groups like fluoroalkyl chains . The compound's electronic structure and potential for intermolecular interactions are further elucidated through Density Functional Theory (DFT) computations and molecular docking studies, underscoring its relevance in rational drug design . This product is intended for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCSSFWDNNEEBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181821
Record name Imidazo(1,2-a)pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

274-76-0
Record name Imidazo(1,2-a)pyridine
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Record name Imidazo(1,2-a)pyridine
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Record name Imidazo[1,2-a]pyridine
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Record name IMIDAZO(1,2-A)PYRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine (IP) scaffold is a fused bicyclic nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Recognized as a "privileged" structure, its unique chemical architecture is found in numerous marketed drugs, including Zolpidem (insomnia treatment), Alpidem (anxiolytic), and Olprinone (cardiotonic agent).[3][4][5] The versatility of this core allows for extensive functionalization, leading to a wide array of derivatives with diverse and potent pharmacological activities.[1][6] These activities span a broad therapeutic spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][7][8] This guide provides a comprehensive overview of the key synthetic methodologies for creating IP derivatives, details their significant biological activities with quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular pathways.

Synthesis of this compound Derivatives

The construction of the this compound core can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern microwave-assisted and metal-catalyzed methods.[2][9] Common approaches include the Tschitschibabin reaction, multicomponent reactions (MCRs), and tandem or cascade reactions.[1][10]

One of the most fundamental and widely used methods involves the condensation of a 2-aminopyridine (B139424) derivative with an α-halocarbonyl compound.[5][11] More recent innovations focus on developing environmentally benign protocols, utilizing green solvents like water or employing catalyst-free conditions under microwave irradiation to improve yields and reduce reaction times.[3][5]

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 2-Aminopyridine Derivative Intermediate N-Alkylation & Intramolecular Cyclization Reactant1->Intermediate Reactant2 α-Haloketone or equivalent Reactant2->Intermediate Condition Solvent Catalyst (e.g., CuI, FeCl3) Heat / Microwave Condition->Intermediate Product This compound Derivative Intermediate->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a general, efficient, and environmentally friendly method for synthesizing this compound derivatives.[3][12]

  • Reactant Preparation: In a sealed microwave glass vial, add the 2-aminopyridine derivative (1.0 mmol) and the appropriate α-bromoacetophenone (1.0 mmol).

  • Solvent and Catalyst: Add a green solvent such as ethanol (B145695) or water (5 mL).[3][11] For catalyzed reactions, add the catalyst (e.g., 10 mol% ammonium (B1175870) chloride or copper silicate) to the mixture.[11][12]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture with stirring at a controlled temperature (e.g., 80-120 °C) for a short duration (e.g., 15-30 minutes).[12][13] Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration.

  • Extraction & Purification: If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).[3] Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Final Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a solvent like methanol (B129727) to afford the pure this compound derivative.[3][13] Yields for this method are often excellent, ranging from 92-95%.[3]

Biological Activities and Mechanisms

This compound derivatives exhibit a remarkable range of biological activities, making them prime candidates for drug development.

Anticancer Activity

IP derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways crucial for cancer cell proliferation and survival.[14][15] Key mechanisms include the inhibition of tubulin polymerization and the modulation of critical signaling pathways like PI3K/Akt/mTOR and STAT3/NF-κB.[14][16]

Akt_mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation IP_Derivative This compound Derivative IP_Derivative->PI3K IP_Derivative->AKT IP_Derivative->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by IP derivatives.[16]

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values)

CompoundTarget Cell LineIC₅₀ (µM)Reference
Thiazole-substituted IPMelanoma (A375)0.14[16]
Thiazole-substituted IPCervical (HeLa)0.21[16]
1,2,4-oxadiazole-subst. IPPI3Kα0.002[16]
Compound 6dHepG2 (Liver)-[17]
Compound 6iHepG2 (Liver)-[17]
Pyrazolo-IP ConjugatesVarious-[7]
Note: Specific IC₅₀ values for compounds 6d and 6i against HepG2 were investigated via BrdU and flow cytometry, confirming apoptotic activity, though a precise IC₅₀ is not listed in the snippet.[17]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[18]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A375) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Chronic inflammation is linked to various diseases, including cancer. IP derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways, such as NF-κB and STAT3.[19][20] This involves reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX-2 and iNOS.[18][20]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) IP_Derivative This compound Derivative (MIA) IP_Derivative->IKK Suppresses IP_Derivative->NFkB Suppresses Activity

Caption: Suppression of the NF-κB signaling pathway by IP derivatives.[19][20]

Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine Derivatives

CompoundAssayResultSelectivityReference
Compound e10Human Whole BloodIC₅₀ = 13 µM13x more potent for COX-2[21]
MIAELISALowered inflammatory cytokines-[20]
MIAGriess TestReduced nitrite (B80452) production-[18]
MIAqPCRReduced COX-2 & iNOS expression-[18]

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[20]

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, cancer cell lines) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS). Treat the cells with the IP derivative at various concentrations.

  • Sample Collection: After incubation, collect the cell culture supernatant, which contains the secreted cytokines.

  • ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

  • Sample Incubation: Add the collected cell supernatants and standard solutions of known cytokine concentrations to the wells and incubate.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugate: After another wash, add an enzyme conjugate (e.g., streptavidin-horseradish peroxidase).

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.

  • Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Quantification: Determine the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Antimicrobial and Antiviral Activities

The IP scaffold is also a promising backbone for developing novel anti-infective agents.

  • Antibacterial Activity: Derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[7][22]

  • Antiviral Activity: Certain IP derivatives are highly active against various viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and herpes simplex viruses (HSV).[23][24][25]

Table 3: Antimicrobial and Antiviral Activity of this compound Derivatives

CompoundActivity TypeTarget Organism(s)Quantitative DataReference
Chalcone derivativesAntibacterialS. aureus, E. coli, etc.MIC: 3.125 - 200 µg/mL[22]
Dihydro-IZPsAntibacterialE. coli, S. aureus, MRSA-[7]
Compound 5h (Chalcone)AntibacterialS. aureus (clinical strain)MIC: 6.25 µg/mL[22]
Thioether derivativesAntiviralHuman Cytomegalovirus (HCMV)Therapeutic Index > 150[24]
2-aryl-3-pyrimidyl IPsAntiviralHerpes Simplex Viruses (HSV)Activity similar to acyclovir[25]

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterium (e.g., S. aureus) adjusted to approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The result is typically reported in µg/mL.

Conclusion

This compound and its derivatives represent a highly versatile and pharmacologically significant class of heterocyclic compounds. The development of efficient and green synthetic methods has made this scaffold readily accessible for extensive derivatization. The broad spectrum of potent biological activities, particularly in the realms of oncology and infectious diseases, underscores the therapeutic potential of this core structure. The ability of these compounds to modulate key signaling pathways like PI3K/Akt/mTOR and NF-κB provides a strong mechanistic basis for their anticancer and anti-inflammatory effects. Future research will likely focus on optimizing the structure-activity relationships (SAR) of these derivatives to enhance potency and selectivity, as well as on exploring their potential in other therapeutic areas, solidifying the role of the this compound scaffold in modern drug discovery.[4][14]

References

"discovery of novel imidazo[1,2-a]pyridine based compounds"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Based Compounds

Introduction

The this compound scaffold is a prominent nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged structure," it forms the core of several marketed drugs, including the sedative-hypnotic Zolpidem, the anxiolytic Alpidem, and the cardiotonic Olprinone.[1][2] Its versatile biological profile stems from its unique electronic and structural features, which allow for diverse substitutions and interactions with various biological targets. Researchers have extensively explored this moiety, leading to the discovery of compounds with a wide range of pharmacological activities, including anticancer, antitubercular, antiviral, anti-inflammatory, and antidiabetic properties.[3][4]

This technical guide provides a comprehensive overview of the discovery of novel this compound-based compounds, focusing on synthetic strategies, key therapeutic applications, structure-activity relationships (SAR), and detailed experimental methodologies. It is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Strategies

The construction of the this compound ring system is typically achieved through the cyclocondensation of a 2-aminopyridine (B139424) derivative with a component that provides the remaining two carbon atoms of the imidazole (B134444) ring. Numerous synthetic methodologies have been developed, ranging from classical two-component reactions to more advanced multi-component and catalyst-driven processes.

One of the most efficient and classical methods involves the reaction of 2-aminopyridines with α-halocarbonyl compounds (e.g., substituted phenacyl bromides).[5] Modern advancements have introduced various catalysts like copper silicate, iodine, and palladium to improve yields and reaction conditions.[5][6][7] Furthermore, one-pot, multi-component reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, have emerged as powerful tools. The GBB reaction allows for the rapid assembly of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide in a single step, offering high atom economy and efficiency.[8][9]

G General Synthetic Workflow for Imidazo[1,2-a]pyridines cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A 2-Aminopyridine C Cyclocondensation A->C Component 1 B α-Haloketone or Aldehyde + Isocyanide B->C Component 2(a/b) D This compound Scaffold C->D Forms Bicyclic Core

Caption: A generalized workflow for the synthesis of the this compound core.

Therapeutic Applications and Biological Targets

The this compound scaffold has been successfully exploited to develop inhibitors for a multitude of biological targets, leading to compounds with significant therapeutic potential.

Anticancer Activity

A primary focus of research on imidazo[1,2-a]pyridines has been the development of anticancer agents. These compounds have been shown to inhibit various cancer cell lines, including those of the breast, lung, colon, and liver, through multiple mechanisms of action.[10][11]

PI3K/Akt/mTOR Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is common in human cancers.[12][13] Several series of this compound derivatives have been identified as potent inhibitors of this pathway.[4] For instance, some compounds act as dual PI3K/mTOR inhibitors, offering a promising approach to cancer therapy.[13][14][15] One study identified a derivative with an IC50 of 0.67 µM for PI3Kα, which, after optimization, led to compounds with nanomolar potency.[12][16] Another potent dual PI3K/mTOR inhibitor demonstrated excellent kinase selectivity (IC50 values of 0.20 nM for PI3K and 21 nM for mTOR) and significant inhibition of tumor growth in xenograft models.[13][15][17]

Caption: Imidazo[1,2-a]pyridines inhibit key kinases in the PI3K/Akt/mTOR pathway.

Other Anticancer Targets: Beyond PI3K/mTOR, these compounds have been developed as inhibitors of other crucial cancer targets, including:

  • c-Met Kinase: A potent and selective c-Met inhibitor with an IC50 of 3.9 nM was identified, which significantly inhibited tumor growth in vivo.[18]

  • Tubulin Polymerization: Certain derivatives act as microtubule inhibitors, disrupting cell division.[19]

  • Cyclin-Dependent Kinases (CDKs): Imidazo[1,2-a]pyridines have shown selective inhibition of various CDKs, which are key regulators of the cell cycle.[12]

Antitubercular Activity

Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[20][21] The this compound scaffold has proven to be a highly promising starting point for novel anti-TB agents.[22] A notable clinical candidate, Q203, belongs to this class.[20]

Many antitubercular imidazo[1,2-a]pyridines, specifically this compound-3-carboxamides (IPAs), function by targeting the cytochrome bc1 complex (QcrB), a critical component of the electron transport chain involved in cellular energy production (ATP synthesis).[21][22] This mechanism of action is distinct from many existing TB drugs, making these compounds effective against resistant strains. Several compounds in this class have demonstrated exceptional potency, with Minimum Inhibitory Concentration (MIC) values in the low nanomolar to sub-micromolar range against susceptible, MDR, and XDR strains of Mycobacterium tuberculosis.[21][23][24]

Quantitative Data Summary

The biological activity of novel this compound derivatives is summarized below. The tables provide a comparative view of their potency against various targets and cell lines.

Table 1: Anticancer Activity of this compound Derivatives
Compound ID / SeriesTargetCell LinePotency (IC50)Reference
Compound 2a PI3Kα-0.67 µM[12][16]
Optimized Thiazole (B1198619) 12 PI3KαA375 / HeLa0.14 µM / 0.21 µM[16]
Compound 6 ProliferationMelanoma / Cervical Cancer9.7 - 44.6 µM[12][25]
Compound 15a PI3K/mTORHCT116 / HT-29Potent in vivo inhibition[14][15]
Dual Inhibitor 7 PI3K/mTORHCT-11610 nM[13][17]
Compound 22e c-Met KinaseEBC-13.9 nM (kinase), 45.0 nM (cell)[18]
Compound 5d DPP-4-0.13 µM[26]
Compound 12b ProliferationHep-2, HepG2, MCF-7, A37511-13 µM[7][27]
Compound HB9 / HB10 ProliferationA549 / HepG250.56 µM / 51.52 µM[11]
Table 2: Antitubercular Activity of this compound Derivatives
Compound ID / SeriesTarget StrainPotency (MIC)Reference
Compounds 15 & 16 M. tuberculosis H37Rv0.10 - 0.19 µM[21][23]
Compounds 15 & 16 MDR & XDR strains0.05 - 1.5 µM[21][23]
2,7-dimethylthis compound-3-carboxamidesMDR & XDR strains0.07 - 2.2 µM[22]
Biaryl Ether AnalogsM. tuberculosis≤0.006 µM[22][24]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments.

Protocol 1: General Synthesis via One-Pot Three-Component Reaction

This protocol describes a representative Groebke-Blackburn-Bienaymé (GBB) reaction for synthesizing 3-aminothis compound derivatives.[8][9]

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Appropriate aldehyde (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Catalyst (e.g., NH4Cl) (10 mol%)

  • Solvent (e.g., Methanol or Ethanol) (5 mL)

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and catalyst.

  • Add the solvent (5 mL) and stir the mixture at room temperature or under microwave irradiation (e.g., 60 °C for 30 minutes) to reduce reaction time.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure this compound derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic potential of test compounds.[10][27]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)[10][27]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test this compound compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.[27]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds to enhance potency and improve pharmacokinetic properties. For the this compound scaffold, SAR investigations have revealed key structural requirements for various biological activities.

  • Antitubercular Agents: For this compound-3-carboxamides, modifications at the N-position of the carboxamide have been extensively explored. Bulky and lipophilic biaryl ethers often lead to nanomolar potency.[22][24] Substitution on the this compound core itself is also critical; for example, a 7-methyl group can be more favorable than a 7-chloro group.[24]

  • Anticancer Agents (PI3K Inhibitors): Optimization of substituents on a 3-pyrazolyl-imidazo[1,2-a]pyridine core led to a more than 300-fold increase in PI3Kα inhibitory activity.[16] Further modification to a thiazole derivative maintained high potency and selectivity.[16]

  • DPP-4 Inhibitors: For dipeptidyl peptidase-4 (DPP-4) inhibitors, introducing a 2,4-dichlorophenyl group at the 2-position of the scaffold resulted in a potent and selective compound. The pyridine (B92270) moiety of the core was found to provide a beneficial π-π interaction with Phe357 in the enzyme's active site.[26]

G Structure-Activity Relationship (SAR) Logic cluster_activity Biological Activity Core This compound Core C3 Modification at C3 (e.g., Carboxamide) Core->C3 C2 Modification at C2 (e.g., Aryl group) Core->C2 C7 Modification at C7 (e.g., Methyl, Chloro) Core->C7 AntiTB Antitubercular Potency C3->AntiTB Key for QcrB inhibition AntiCancer Anticancer Potency C2->AntiCancer Impacts PI3K/DPP-4 inhibition Selectivity Target Selectivity C2->Selectivity Influences selectivity C7->AntiTB Modulates potency

Caption: SAR highlights the impact of substitutions on the core scaffold's activity.

Conclusion and Future Outlook

The this compound scaffold continues to be a highly valuable and versatile template in modern drug discovery. Its synthetic accessibility and amenability to structural modification have enabled the development of potent and selective modulators for a wide array of biological targets. Significant progress has been made, particularly in the fields of oncology and infectious diseases, with several compounds showing promise in preclinical and clinical studies.[20][22]

Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of existing lead compounds to advance them as clinical candidates.[24][28] The exploration of novel substitution patterns, the use of advanced synthetic techniques like flow chemistry, and the application of computational modeling will undoubtedly uncover new derivatives with enhanced therapeutic properties. The continued investigation of this "drug prejudice" scaffold holds immense potential for addressing unmet medical needs.[20][29]

References

An In-depth Technical Guide to the Imidazo[1,2-a]pyridine Core: Structure, Properties, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its "privileged" status due to its versatile biological activities. This bicyclic system, formed by the fusion of an imidazole (B134444) and a pyridine (B92270) ring, serves as the core structure for a multitude of clinically relevant drugs and investigational agents. This technical guide provides a comprehensive overview of the this compound core, encompassing its physicochemical properties, key synthetic methodologies, and diverse therapeutic applications, with a focus on its role in oncology, infectious diseases, and neuroscience.

Core Structure and Physicochemical Properties

The this compound ring system is an aromatic, nitrogen-containing heterocycle. Its planar structure and the presence of nitrogen atoms contribute to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The physicochemical properties of this compound derivatives can be finely tuned through substitution at various positions, influencing their solubility, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of Representative this compound Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKa (Strongest Basic)Reference
This compoundC₇H₆N₂118.141.246.6[HMDB]
ZolpidemC₁₉H₂₁N₃O307.393.26.2[DrugBank]
AlpidemC₂₁H₂₃Cl₂N₃O419.334.8-[DrugBank]
SaripidemC₂₀H₂₀FN₃O337.393.5-[DrugBank]
Minodronic acidC₉H₁₂N₂O₇P₂334.15-1.7-[DrugBank]

Key Synthetic Strategies

The synthesis of the this compound core can be achieved through various efficient methods, with the Groebke-Blackburn-Bienaymé (GBB) reaction and copper-catalyzed cyclization being among the most prominent.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a one-pot, three-component reaction that provides a straightforward route to 3-aminothis compound derivatives. This reaction involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.

GBB_Reaction cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Catalyst Catalyst Catalyst->One-Pot Reaction 3-Aminothis compound 3-Aminothis compound One-Pot Reaction->3-Aminothis compound

Groebke-Blackburn-Bienaymé Reaction Workflow

Copper-Catalyzed Synthesis

Copper-catalyzed methods offer a versatile approach to constructing the this compound scaffold. A common strategy involves the reaction of a 2-aminopyridine with a ketone, often in the presence of a copper catalyst and an oxidant.

Copper_Catalyzed_Synthesis cluster_reactants Reactants 2-Aminopyridine 2-Aminopyridine Cyclization Reaction Cyclization Reaction 2-Aminopyridine->Cyclization Reaction Ketone Ketone Ketone->Cyclization Reaction Copper Catalyst Copper Catalyst Copper Catalyst->Cyclization Reaction Oxidant Oxidant Oxidant->Cyclization Reaction This compound This compound Cyclization Reaction->this compound

Copper-Catalyzed Synthesis Workflow

Biological Activities and Therapeutic Applications

This compound derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous this compound-based compounds have demonstrated potent anticancer activity against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival This compound This compound This compound->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR Pathway

Table 2: Anticancer Activity of Selected this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 6A375 (Melanoma)9.7
Compound

The Pharmacological Profile of the Imidazo[1,2-a]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad and potent pharmacological activities. This bicyclic system, formed by the fusion of imidazole (B134444) and pyridine (B92270) rings, serves as a versatile template for the design and development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system activities. This technical guide provides a comprehensive overview of the pharmacological profile of the this compound core, detailing its diverse biological targets, structure-activity relationships, and the experimental methodologies employed in its evaluation.

Diverse Biological Activities and Mechanisms of Action

This compound derivatives have been extensively investigated for a multitude of therapeutic applications. The versatility of this scaffold allows for substitutions at various positions, leading to a wide range of pharmacological profiles.

Anticancer Activity

A significant area of research has focused on the anticancer potential of imidazo[1,2-a]pyridines. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the modulation of key signaling pathways. One of the most frequently targeted pathways is the PI3K/AKT/mTOR cascade, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[1][2] Inhibition of this pathway by this compound derivatives can lead to cell cycle arrest and apoptosis.[1]

Antimicrobial and Antiviral Activity

The this compound scaffold has also yielded promising candidates for the treatment of infectious diseases. Derivatives have been synthesized that exhibit potent activity against a range of bacteria and viruses. The antimicrobial mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane. In the context of antiviral research, certain this compound compounds have shown efficacy against viruses such as the human immunodeficiency virus (HIV) and cytomegalovirus.[3][4][5][6]

Neuropharmacological Activity

The structural features of the this compound core are well-suited for interaction with central nervous system targets. Notably, derivatives of this scaffold have been developed as ligands for the GABA-A receptor, a key player in inhibitory neurotransmission.[7] This interaction underlies the sedative and anxiolytic effects of well-known drugs like zolpidem.

Quantitative Data Summary

The following tables summarize the in vitro activities of selected this compound derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[8]
WM115 (Melanoma)<12[8]
HeLa (Cervical Cancer)35.0[8]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[9][10]
HepG2 (Hepatocellular Carcinoma)13[9][10]
MCF-7 (Breast Adenocarcinoma)11[9][10]
A375 (Melanoma)11[9][10]
IP-5 HCC1937 (Breast Cancer)45[7]
IP-6 HCC1937 (Breast Cancer)47.7[7]

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 5h S. aureus (ATCC 25923)3.125[11]
S. aureus (Clinical Isolate)6.25[11]
Compound 4e P. aeruginosa0.5[12]
S. aureus0.5[12]
E. coli CTXM0.5-0.7[12]
K. pneumoniae NDM0.5-0.7[12]
Compound 6b, 6c, 6e, 6f, 6h, 6i, 6j, 6n, 6o M. tuberculosis H37Rv1.6 - 6.25

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections provide outlines of key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-Phenylimidazo[1,2-a]pyridines

A common and straightforward method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine (B139424) with a phenacyl bromide derivative.

Materials:

  • Substituted 2-aminopyridine

  • Substituted phenacyl bromide

  • Ethanol (B145695) or a suitable solvent

  • Sodium bicarbonate or other mild base (optional)

Procedure:

  • Dissolve the 2-aminopyridine in ethanol in a round-bottom flask.

  • Add an equimolar amount of the phenacyl bromide to the solution.

  • The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, often by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)

  • This compound compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12]

Materials:

  • Bacterial strains

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • This compound compounds dissolved in DMSO

  • Bacterial inoculum adjusted to 0.5 McFarland standard

Procedure:

  • Prepare serial two-fold dilutions of the this compound compounds in the wells of a 96-well plate using MHB.

  • Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.[11]

Materials:

  • Cancer cells treated with this compound compounds

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. The relative protein expression is quantified by densitometry.[11]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the pharmacological profiling of the this compound scaffold.

PI3K_AKT_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine This compound Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound derivatives.

Experimental_Workflow Start Synthesis of This compound Derivatives Purification Purification & Characterization (TLC, Column, NMR, MS) Start->Purification Screening In Vitro Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, etc.) Screening->Anticancer Antimicrobial Antimicrobial Assays (Broth Microdilution) Screening->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism Antimicrobial->Mechanism WesternBlot Western Blot (e.g., PI3K/AKT/mTOR) Mechanism->WesternBlot End Lead Compound Identification WesternBlot->End

Caption: General experimental workflow for the pharmacological evaluation of this compound derivatives.

References

The Ascendance of Imidazo[1,2-a]pyridines: A Technical Guide to Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry and materials science, owing to its prevalence in a wide array of biologically active compounds and its unique photophysical properties.[1][2] This versatile bicyclic heterocycle, formed by the fusion of imidazole (B134444) and pyridine (B92270) rings, is a cornerstone in the development of novel therapeutics, with applications spanning oncology, infectious diseases, and beyond. This technical guide provides a comprehensive overview of the synthesis and diverse applications of this compound derivatives, with a focus on detailed experimental protocols, quantitative data analysis, and visual representations of key biological pathways and experimental workflows.

I. Synthetic Strategies for this compound Core

A multitude of synthetic routes to the this compound nucleus have been developed, ranging from classical condensation reactions to modern multicomponent and metal-catalyzed methodologies. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

The traditional approach to this compound synthesis involves the condensation of 2-aminopyridines with α-haloketones.[3] While effective, this method can be limited by the availability and lachrymatory nature of α-haloketones.

Multicomponent Reactions (MCRs)

MCRs offer a highly efficient and atom-economical approach to constructing the this compound scaffold in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example, combining a 2-aminopyridine (B139424), an aldehyde, and an isocyanide.[4][5][6]

Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of imidazo[1,2-a]pyridines, enabling milder reaction conditions and broader substrate scope. Copper-catalyzed reactions are particularly prevalent, facilitating C-N and C-C bond formations.[1][7][8]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to significantly reduced reaction times and improved yields.[9]

Table 1: Comparison of Key Synthetic Methods for Imidazo[1,2-a]pyridines

MethodKey ReactantsCatalyst/ReagentsSolventTemperatureTimeYield (%)
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideSc(OTf)₃Methanol (B129727)Room Temp8 hup to 95
Copper-Catalyzed A³ Coupling 2-Aminopyridine, Aldehyde, AlkyneCuITolueneReflux12 h70-90
Microwave-Assisted 2-Aminonicotinic acid, Chloroacetaldehyde (B151913)NoneWaterMicrowave30 min92-95
Copper-Catalyzed Cyclization 2-Aminopyridine, NitroolefinCuBrDMF80 °C12 hup to 90

II. Detailed Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction[10]

This protocol describes the synthesis of 3-aminothis compound derivatives.

  • To a solution of 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in methanol (5 mL) is added scandium(III) triflate (10 mol%).

  • The mixture is stirred at room temperature for 20 minutes.

  • Isocyanide (1.0 mmol) is then added, and the reaction mixture is stirred for an additional 8-12 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 3-aminothis compound derivative.

Protocol 2: Microwave-Assisted Synthesis[9]

This environmentally friendly protocol utilizes water as a solvent.

  • A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde (1.2 mmol) in water (5 mL) is placed in a sealed microwave vessel.

  • The reaction mixture is subjected to microwave irradiation at 100 °C for 30 minutes.

  • After cooling, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent to yield the pure this compound derivative.

Protocol 3: Copper-Catalyzed One-Pot Synthesis[7]

This procedure utilizes air as a green oxidant.

  • To a solution of 2-aminopyridine (1.0 mmol) and nitroolefin (1.2 mmol) in DMF (5 mL) is added CuBr (10 mol%).

  • The reaction mixture is stirred at 80 °C under an air atmosphere for 12 hours.

  • After completion of the reaction, the mixture is cooled to room temperature and diluted with water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to give the desired this compound.

III. Applications in Drug Discovery and Development

This compound derivatives have demonstrated a remarkable range of biological activities, with significant potential in the treatment of cancer and infectious diseases.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridines are a major focus of current research. These compounds have been shown to inhibit key signaling pathways involved in tumor growth and proliferation.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and proliferation. Its dysregulation is a hallmark of many cancers. Several this compound derivatives have been identified as potent inhibitors of this pathway.[10]

PI3K_AKT_mTOR_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth ImidazoPyridine This compound Derivative ImidazoPyridine->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. This compound derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][12][13]

Tubulin_Polymerization TubulinDimers αβ-Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization Microtubules->TubulinDimers Depolymerization CellDivision Cell Division Microtubules->CellDivision ImidazoPyridine This compound Derivative ImidazoPyridine->TubulinDimers binds to ImidazoPyridine->Microtubules inhibits polymerization

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Table 2: Anticancer Activity of Representative this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 12b Hep-2 (Laryngeal Carcinoma)11Not specified[14]
HepG2 (Hepatocellular Carcinoma)13Not specified[14]
MCF-7 (Breast Carcinoma)11Not specified[14]
A375 (Human Skin Cancer)11Not specified[14]
Compound 12 HCT-15 (Colon)0.30Not specified[15]
MDA-MB-231 (Breast)0.29Not specified[15]
Compound 14j MCF-7 (Breast)0.021Not specified[16]
A549 (Lung)0.091Not specified[16]
IP-5 HCC1937 (Breast Cancer)45PI3K/Akt pathway inhibition[10]
IP-6 HCC1937 (Breast Cancer)47.7PI3K/Akt pathway inhibition[10]
Compound 6d A549 (Lung)2.8Tubulin polymerization inhibition[17]
Compound 5b Jurkat0.06Tubulin polymerization inhibition
Compound 13k HCC827 (Lung)0.09PI3Kα inhibition[18]

IV. Experimental Workflows for Biological Evaluation

Protocol 4: MTT Assay for Cytotoxicity[21][22][23][24]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: General experimental workflow for the MTT assay to determine the cytotoxicity of this compound derivatives.

Protocol 5: In Vitro Tubulin Polymerization Assay[25][26][27]

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Prepare a reaction mixture containing purified tubulin in a polymerization buffer.

  • Add the this compound derivative at various concentrations (or a vehicle control).

  • Initiate polymerization by raising the temperature to 37 °C.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of polymerization is determined from the slope of the linear portion of the absorbance curve.

  • Calculate the concentration of the compound that inhibits polymerization by 50% (IC₅₀).

V. Photophysical Properties and Applications

Beyond their therapeutic potential, imidazo[1,2-a]pyridines exhibit interesting photophysical properties, including fluorescence, making them valuable in materials science and as chemical sensors.[2][19] The fluorescence emission can be tuned by modifying the substituents on the heterocyclic core.

Table 3: Photophysical Properties of Selected this compound Derivatives

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Reference
Derivative 1 Methanol250Blue region0.22-0.61[2]
Derivative 2 Acetonitrile253Blue region-[2]
Derivative 3 THF253Blue region-[2]
Derivative 4 DCM254Blue region-[2]

VI. Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents and functional materials. The synthetic versatility of this heterocycle allows for the creation of diverse chemical libraries for biological screening. Future research will likely focus on the development of more selective and potent inhibitors of specific biological targets, as well as the exploration of novel applications in areas such as photodynamic therapy and bioimaging. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of this compound chemistry and its applications.

References

The Biological Significance of Nitrogen-Bridged Heterocyclic Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrogen-bridged heterocyclic compounds represent a cornerstone in modern medicinal chemistry and drug discovery. Constituting over 85% of all biologically active compounds, these scaffolds are integral to a vast array of natural products, pharmaceuticals, and agrochemicals. Their prevalence in FDA-approved drugs, with approximately 60% of unique small-molecule drugs containing a nitrogen-based heterocycle, underscores their structural significance in the development of therapeutic agents. The unique physicochemical properties conferred by the presence of nitrogen atoms, such as the ability to form hydrogen bonds and participate in various biological interactions, contribute to their remarkable versatility and efficacy. This technical guide provides an in-depth exploration of the biological significance of nitrogen-bridged heterocyclic compounds, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation.

Core Applications in Drug Discovery

Nitrogen-bridged heterocycles exhibit a broad spectrum of pharmacological activities, making them privileged structures in the design of novel therapeutics. Their applications span a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity: A significant portion of research on nitrogen-bridged heterocycles is focused on their potential as anticancer agents. Compounds such as quinazoline (B50416), pyrimidine, and triazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin polymerization.

Antimicrobial Activity: The unique structural features of nitrogen-bridged heterocycles also make them effective antimicrobial agents. They have been shown to inhibit the growth of a wide range of bacteria and fungi.

Enzyme Inhibition: Many nitrogen-bridged heterocyclic compounds act as potent and selective enzyme inhibitors. This property is central to their therapeutic effects. For instance, their ability to inhibit kinases, a class of enzymes that play a critical role in cell signaling, has led to the development of numerous targeted cancer therapies.

Quantitative Bioactivity Data

The following tables summarize the in vitro anticancer activity of representative nitrogen-bridged heterocyclic compounds, expressed as half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values.

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCancer Cell LineIC50 / GI50 (µM)Reference
3o A5494.26
HCT1163.92
MCF-70.14
Gefitinib (Standard) A54917.9
HCT11621.55
MCF-720.68
Compound 1 MCF-76.246 x 10⁻⁶ mol/L
Compound 2 MCF-75.910 x 10⁻⁶ mol/L
7b DU-1450.3
7j DU-1450.05
Compounds 21-23 HeLa1.85 - 2.81
MDA-MB2311.85 - 2.81

Table 2: Anticancer Activity of Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11 MCF-70.07
Compound 6c MCF-70.227
Compound 3f A54910.76
MCF-78.05
B-4 MCF-76.70
A54920.49
Lapatinib (Standard) MCF-79.71
A54918.21

Table 3: Anticancer Activity of Triazole and Other Heterocyclic Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 16 A549, HeLa, MCF7, MDA-MB-2313.35 - 16.79
Compound 17 HeLa6.72
MDA-MB-2314.87
Compound 30 HCT1165.48
MCF74.53
Compound 12 NCI 60 Cell Line Panel0.49 - 48.0 (GI50)

Key Signaling Pathways and Mechanisms of Action

Nitrogen-bridged heterocyclic compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many cancers. Several nitrogen-bridged heterocyclic compounds, particularly quinazoline derivatives, have been developed as EGFR tyrosine kinase inhibitors (TKIs). These inhibitors compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds GRB2 GRB2 EGFR->GRB2 P PI3K PI3K EGFR->PI3K P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Inhibits NRF2_KEAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 KEAP1_NRF2 KEAP1-NRF2 Complex KEAP1->KEAP1_NRF2 NRF2 NRF2 NRF2->KEAP1_NRF2 NRF2_n NRF2 NRF2->NRF2_n Translocation CUL3 CUL3-RBX1 (E3 Ligase) Proteasome Proteasome CUL3->Proteasome Degradation Stress Oxidative Stress Electrophiles Stress->KEAP1 Inactivates Activator N-Heterocycle Activator Activator->NRF2 Stabilizes KEAP1_NRF2->CUL3 Ubiquitination ARE ARE NRF2_n->ARE MAFF sMaf MAFF->ARE Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription Synthesis_Workflow Start Start: Aminobenzamide & Benzyl Alcohol Reaction Microwave Irradiation Start->Reaction Workup Solvent Evaporation & Crude Product Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization End Pure Quinazoline Derivative Characterization->End

An In-depth Technical Guide to the Photophysical Properties of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar structure and rich π-electron system often give rise to interesting photophysical properties, making them valuable scaffolds for the development of fluorescent probes, bioimaging agents, and optoelectronic materials.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of imidazo[1,2-a]pyridine derivatives, detailed experimental protocols for their characterization, and a summary of their applications in various scientific domains.

Core Photophysical Properties

The photophysical behavior of this compound derivatives is intrinsically linked to their molecular structure, with substituent groups and environmental factors playing a crucial role in modulating their absorption and emission characteristics.

Absorption and Emission: Imidazo[1,2-a]pyridines typically exhibit strong absorption in the ultraviolet (UV) region, with absorption maxima (λ_max_) often appearing between 250 and 360 nm.[2] The emission spectra of these compounds are generally observed in the blue-violet region of the electromagnetic spectrum, with emission maxima (λ_em_) ranging from 395 to 428 nm.[2] The π-conjugated bicyclic structure of the this compound core is responsible for their inherent fluorescence.[1]

Substituent Effects: The nature and position of substituents on the this compound ring system significantly influence their photophysical properties.

  • Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups, generally enhance fluorescence intensity and can cause a bathochromic (red) shift in the emission wavelength.[1][2] This is attributed to the increased electron density in the π-system, which facilitates the π-π* electronic transition.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, tend to decrease fluorescence intensity.[1]

  • Aryl substituents , particularly at the C2 position, can extend the π-conjugation, leading to enhanced fluorescence quantum yields.[1]

Solvatochromism: this compound derivatives often exhibit solvatochromism, where the position of the absorption and emission bands changes with the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon excitation.

Excited-State Intramolecular Proton Transfer (ESIPT): Certain derivatives, such as 2-(2'-hydroxyphenyl)this compound (HPIP), can undergo ESIPT.[3] This process involves the transfer of a proton in the excited state, leading to a large Stokes shift and dual fluorescence emission in some cases.

Data Presentation

The following tables summarize the quantitative photophysical data for a selection of this compound derivatives.

Table 1: Photophysical Properties of Substituted 2-Phenylthis compound (B181562) Derivatives

Substituent (R)Absorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Quantum Yield (Φ_F_)SolventReference(s)
H~330~380-440~0.01THF[4]
4'-Methoxy~340~400-CH₂Cl₂[2]
4'-Chloro~335~398-CH₂Cl₂[2]
4'-Fluoro~332~395-CH₂Cl₂[2]
4'-Methyl~338~401-CH₂Cl₂[2]

Table 2: Photophysical Properties of Various this compound Derivatives

CompoundAbsorption Max (λ_abs_, nm)Emission Max (λ_em_, nm)Quantum Yield (Φ_F_)SolventReference(s)
2-Phenylthis compound250, 3323950.22-0.61Various[1][2]
2-(4-Methoxyphenyl)this compound254, 345400-Methanol[1]
2-(Naphthyl)this compound--Increased vs Phenyl-[1]
Fused Imidazopyridine 5-~450-Aqueous-alcoholic[5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and photophysical characterization of this compound derivatives.

Synthesis of 2-Phenylthis compound

A common and straightforward method for the synthesis of 2-phenylthis compound involves the condensation of 2-aminopyridine (B139424) with an α-haloketone, such as 2-bromoacetophenone (B140003).[7][8]

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromoacetophenone (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylthis compound.[7]

Photophysical Characterization

UV-Visible Absorption Spectroscopy:

  • Prepare solutions of the this compound derivative in the desired solvent (e.g., spectroscopic grade ethanol, cyclohexane, or acetonitrile) at a concentration of approximately 1 x 10⁻⁵ M.

  • Use a quartz cuvette with a 1 cm path length.

  • Record the absorption spectrum using a double-beam UV-Vis spectrophotometer from 200 to 600 nm, using the pure solvent as a reference.

  • Identify the wavelength of maximum absorption (λ_max_).

Fluorescence Spectroscopy:

  • Use the same solutions prepared for the UV-Vis measurements.

  • Excite the sample at its absorption maximum (λ_max_).

  • Record the fluorescence emission spectrum over a suitable wavelength range, typically starting from ~10 nm above the excitation wavelength.

  • Identify the wavelength of maximum emission (λ_em_).

Fluorescence Quantum Yield (Φ_F_) Measurement (Comparative Method):

The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F_ = 0.54).[9][10][11]

  • Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1 to avoid inner filter effects.[12]

  • Measure the absorbance of each solution at the chosen excitation wavelength.

  • Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths).

  • Integrate the area under the fluorescence emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the sample (Φ_sample_) using the following equation:

    Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²)

    where:

    • Φ is the quantum yield

    • Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Fluorescence Lifetime (τ) Measurement (Time-Correlated Single Photon Counting - TCSPC):

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state and can be measured using the TCSPC technique.[13][14][15][16]

  • A pulsed light source (e.g., a laser or LED) with a high repetition rate excites the sample.[14]

  • A sensitive detector, such as a photomultiplier tube (PMT), detects the emitted single photons.[15]

  • The time difference between the excitation pulse and the arrival of the emitted photon is measured and recorded.[14]

  • This process is repeated thousands or millions of times to build a histogram of photon arrival times.

  • The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Mandatory Visualization

Signaling Pathways and Experimental Workflows

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_data Data Analysis Synthesis Synthesis of this compound Derivative Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Lifetime Fluorescence Lifetime Measurement Fluorescence->Lifetime Analysis Data Processing and Analysis Quantum_Yield->Analysis Lifetime->Analysis

AMPK_Activation Imidazopyridine This compound Derivative AMPK AMP-activated Protein Kinase (AMPK) Imidazopyridine->AMPK Binds to and Activates ROS Reactive Oxygen Species (ROS) AMPK->ROS Reduces Levels of Cellular_Effects Regulation of Cellular Metabolism and Reduction of Oxidative Stress AMPK->Cellular_Effects

References

"imidazo[1,2-a]pyridine derivatives as privileged structures in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry. Its unique combination of structural rigidity, synthetic accessibility, and the capacity to interact with a diverse array of biological targets has made it a cornerstone for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology, virology, and bacteriology.

A Plethora of Biological Activities

This compound derivatives have demonstrated a remarkable breadth of pharmacological effects, underscoring their therapeutic potential. These activities are often potent and selective, paving the way for the development of targeted therapies.[1] The versatility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of its biological profile.[1]

Anticancer Potential

A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and migration.

Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6A375 (Melanoma)9.7[2]
WM115 (Melanoma)<12[2]
HeLa (Cervical Cancer)35.0[2]
Compound 12bHep-2 (Laryngeal Carcinoma)11[2][3]
HepG2 (Hepatocellular Carcinoma)13[2][3]
MCF-7 (Breast Carcinoma)11[2][3]
A375 (Human Skin Cancer)11[2][3]
Compound 9dHeLa (Cervical Cancer)10.89[2]
MCF-7 (Breast Cancer)2.35[2]
IP-5HCC1937 (Breast Cancer)45[2]
IP-6HCC1937 (Breast Cancer)47.7[2]
HB9A549 (Lung Cancer)50.56[4]
HB10HepG2 (Liver Carcinoma)51.52[4]
Compound 8HeLa (Cervical Cancer)0.34[5]
MDA-MB-231 (Breast Cancer)0.32[5]
ACHN (Renal Cancer)0.39[5]
HCT-15 (Colon Cancer)0.31[5]
Compound 12MDA-MB-231 (Breast Cancer)0.29[5]
HCT-15 (Colon Cancer)0.30[5]
Compound 13HCT-15 (Colon Cancer)0.30[5]
Compound C5MCF-7 (Breast Cancer)-
Compound D4MCF-7 (Breast Cancer)-

Note: A '-' indicates that the specific IC50 value was not provided in the cited abstract.

Antiviral Efficacy

The this compound scaffold has also emerged as a promising framework for the development of antiviral agents.[6] Derivatives have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and human cytomegalovirus (HCMV).[6][7]

Table 2: Antiviral Activity of this compound Derivatives

DerivativeVirusActivity MetricValueReference
Dibromo-thioether derivativesHIV-1--[6]
C-3 acyclic nucleoside analoguesHCMV, VZV--[7]
Imidazo[1,2-a]pyrimidine (B1208166) derivativesHIV, Hepatitis C--[8]

Note: Specific EC50 or IC50 values were not consistently available in the abstracts reviewed. Further investigation into the full-text articles is required for a comprehensive quantitative summary.

Antibacterial and Antimycobacterial Action

The rise of antibiotic resistance has spurred the search for new antibacterial agents, and this compound derivatives have shown significant promise in this area. They exhibit activity against both Gram-positive and Gram-negative bacteria, as well as against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Table 3: Antibacterial and Antimycobacterial Activity of this compound Derivatives (MIC in µg/mL)

DerivativeBacterial/Mycobacterial StrainMIC (µg/mL)Reference
Azo-linked derivative 4eP. aeruginosa, S. aureus0.5[9]
E. coli CTXM, K. pneumoniae NDM0.5-0.7[9]
Imidazo[4,5-b]pyridine derivative 14E. coli32 (µM)[10]
Imidazo[4,5-b]pyridine derivative 6E. coli-[11]
This compound-3-carboxamide 3M. tuberculosis H37Rv0.78[12]
This compound 4M. tuberculosis H37Rv<0.035 (µM)[12]
This compound 5M. tuberculosis H37Rv0.0625[12]
IPA derivative 6M. tuberculosis H37Rv<0.016[12]
2,7-dimethylthis compound-3-carboxamidesReplicating M. tuberculosis0.4-1.9 (µM)[13]
MDR-M. tuberculosis0.07-2.2 (µM)[13]
XDR-M. tuberculosis0.07-0.14 (µM)[13]
N-(2-phenoxyethyl)this compound-3-carboxamidesDrug-sensitive M. tuberculosis0.069-0.174 (µM)[13]

Note: Some values are reported in µM as indicated.

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to modulate critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and the development of targeted therapies.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several this compound derivatives have been shown to be potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Imidazopyridine This compound Derivative Imidazopyridine->PI3K Imidazopyridine->mTORC1

PI3K/Akt/mTOR signaling pathway inhibition.
STAT3/NF-κB Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are key players in inflammation and cancer. This compound derivatives have been shown to modulate these pathways, leading to anti-inflammatory and anticancer effects.[14][15]

STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3dimer STAT3 Dimer pSTAT3->STAT3dimer Nucleus Nucleus STAT3dimer->Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P pIkB p-IκBα NFkB NF-κB NFkB->Nucleus pIkB->NFkB releases GeneExpression Gene Expression (iNOS, COX-2, Bcl-2) Nucleus->GeneExpression Imidazopyridine This compound Derivative Imidazopyridine->pSTAT3 Imidazopyridine->IkB inhibits degradation

STAT3/NF-κB signaling pathway modulation.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Certain this compound derivatives have been identified as inhibitors of this pathway.

Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin P pBetaCatenin p-β-catenin Nucleus Nucleus BetaCatenin->Nucleus TCFLEF TCF/LEF BetaCatenin->TCFLEF binds Proteasome Proteasome pBetaCatenin->Proteasome degradation GeneExpression Target Gene Expression TCFLEF->GeneExpression Imidazopyridine This compound Derivative Imidazopyridine->BetaCatenin inhibits accumulation

Wnt/β-catenin signaling pathway inhibition.

Synthetic Strategies

The synthesis of the this compound core and its derivatives can be achieved through various efficient methods. These strategies often involve the condensation of readily available starting materials, allowing for the generation of diverse compound libraries.

Classical Condensation Reactions

One of the most fundamental and widely employed methods for constructing the this compound scaffold is the condensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound.[16] This approach provides a direct and versatile route to a wide array of substituted derivatives.[16]

Multicomponent Reactions (MCRs)

Multicomponent reactions have gained prominence as a powerful tool for the rapid and efficient synthesis of complex molecules in a single step. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, is a notable example for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[16][17]

Synthesis_Workflow Start1 2-Aminopyridine Reaction1 Condensation Start1->Reaction1 Reaction2 Groebke-Blackburn-Bienaymé (MCR) Start1->Reaction2 Start2a α-Halocarbonyl Start2a->Reaction1 Start2b Aldehyde + Isocyanide Start2b->Reaction2 Product1 2,3-Disubstituted This compound Reaction1->Product1 Product2 3-Amino-Imidazo[1,2-a]pyridine Reaction2->Product2

General synthetic workflows for imidazo[1,2-a]pyridines.

Key Experimental Protocols

The biological evaluation of this compound derivatives relies on a suite of standardized in vitro assays. Adherence to well-defined protocols is crucial for generating reproducible and reliable data.

Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridine and Phenacyl Bromide

This protocol outlines a general procedure for the synthesis of 2-aryl-imidazo[1,2-a]pyridines via a condensation reaction.[16]

  • Dissolution: Dissolve the substituted 2-aminopyridine (2.0 mmol) in a 1:1 (v/v) mixture of aqueous ethanol (B145695) (10 mL).

  • Addition of Reagents: To this solution, add the substituted phenacyl bromide (2.0 mmol).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (B1210297) (1:1 v/v) mobile phase.

  • Work-up: Upon completion, extract the product with a mixture of water and chloroform (B151607) (1:1, 2 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[16]

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[18]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[18]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for an additional 72 hours.[18]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well, followed by incubation for 1.5 hours at 37°C.[18]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Incubate the plate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[18]

Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it invaluable for studying the effects of compounds on signaling pathways.

  • Cell Lysis: After treatment with this compound derivatives, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[19]

  • Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.[20]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[20]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Wnt/β-catenin Signaling Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF response elements.[21][22]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with a TCF/LEF-luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Compound Treatment: After 24 hours, treat the cells with the this compound derivatives.

  • Wnt Stimulation: Stimulate the cells with Wnt3a-conditioned medium or a suitable agonist.[21]

  • Cell Lysis: After 16-24 hours of treatment, lyse the cells.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[23] The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its privileged structural attributes and synthetic tractability have enabled the development of a vast and diverse chemical space with a wide spectrum of biological activities. The derivatives discussed in this guide, with their potent anticancer, antiviral, and antibacterial properties, exemplify the immense potential of this heterocyclic system. Future research efforts focused on further structural optimization, elucidation of detailed mechanisms of action, and in vivo evaluation will undoubtedly lead to the clinical translation of this compound-based drugs for the treatment of a range of human diseases. The comprehensive data and protocols provided herein are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

References

The Therapeutic Arsenal of Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This bicyclic heterocyclic system is a cornerstone in the development of novel therapeutic agents, exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antiviral properties. This technical guide provides an in-depth overview of the therapeutic potential of this compound compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and experimental workflows to aid in drug discovery and development efforts.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound compounds against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7[1]
WM115 (Melanoma)<12[1]
HeLa (Cervical Cancer)35.0[1]
Compound 12b Hep-2 (Laryngeal Carcinoma)11[2]
HepG2 (Hepatocellular Carcinoma)13[2]
MCF-7 (Breast Carcinoma)11[2]
A375 (Human Skin Cancer)11[2]
Compound 8 HeLa (Cervical)0.34[3]
MDA-MB-231 (Breast)0.32[3]
ACHN (Renal)0.39[3]
HCT-15 (Colon)0.31[3]
Compound 12 MDA-MB-231 (Breast)0.29[3]
HCT-15 (Colon)0.30[3]
Compound 13 HCT-15 (Colon)0.30[3]
IPA-6 M. tuberculosis H37Rv0.05 µg/mL[4]
IPA-9 M. tuberculosis H37Rv0.4 µg/mL[4]
Signaling Pathway: PI3K/Akt/mTOR Inhibition

A significant number of this compound compounds exert their anticancer effects by targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[5][6][7] This pathway is critical for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Imidazo[1,2-a]pyridines have been shown to inhibit components of this pathway, leading to cell cycle arrest and apoptosis.[5]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis | inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine This compound Compound Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits Imidazopyridine->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound compounds.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[9][10][11]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity

Certain this compound derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9][10]

Quantitative Data: Anti-inflammatory Activity

The following table presents the IC50 values for COX-2 inhibition by selected this compound compounds.

Compound/DerivativeCOX-2 IC50 (µM)COX-2 Selectivity Index (SI)Reference
5e 0.05-[9]
5f 0.05-[9]
5j 0.05-[9]
5i -897.19[9]
6f 0.07-0.1857-217[10]
Signaling Pathway: STAT3/NF-κB Inhibition

The anti-inflammatory actions of some imidazo[1,2-a]pyridines are mediated through the suppression of the STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[12][13] These pathways are interconnected and play a crucial role in regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[14][15]

STAT3_NFkB_Pathway cluster_nucleus Inside Nucleus Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Imidazopyridine This compound Compound Imidazopyridine->STAT3 inhibits phosphorylation Imidazopyridine->NFkB inhibits translocation pSTAT3_n p-STAT3 pSTAT3_n->Gene_Expression NFkB_n NF-κB NFkB_n->Gene_Expression

Caption: STAT3/NF-κB signaling pathway and its inhibition by this compound compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.[16]

Materials:

  • Wistar or Sprague-Dawley rats

  • This compound compounds

  • Carrageenan (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups with different doses of the this compound compound). Fast the animals overnight with free access to water.

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of microbial pathogens, including bacteria and mycobacteria.

Quantitative Data: Antimicrobial Activity

The following table lists the Minimum Inhibitory Concentration (MIC) values of selected this compound compounds against various microorganisms.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazo[4,5-b]pyridine derivative 2 B. cereus0.07[17]
Imidazo[4,5-b]pyridine derivative 2 E. coli> 0.315[17]
IPA-4 M. tuberculosis H37Rv1.56[4]
IPA-6 M. tuberculosis H37Rv0.05[4]
IPA-7 M. tuberculosis H37Rv0.8[4]
IPA-9 M. tuberculosis H37Rv0.4[4]
IPS-1 M. tuberculosis H37Rv0.4[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20][21]

Materials:

  • Bacterial strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • This compound compounds

  • Positive control antibiotic

  • Sterile saline or PBS

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions. This will bring the final volume in each well to 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Antiviral Activity

Several this compound derivatives have been reported to possess antiviral activity against a variety of viruses, including herpesviruses and human immunodeficiency virus (HIV).[17][22][23][24][25][26]

Quantitative Data: Antiviral Activity

While extensive tables of EC50 values are not as readily available in the general literature compared to anticancer data, some studies report significant activity. For instance, certain imidazo[1,2-a]pyridines have shown high therapeutic indices against human cytomegalovirus (HCMV).[24]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Complete cell culture medium

  • This compound compounds

  • Overlay medium (e.g., medium with low-melting-point agarose (B213101) or methylcellulose)

  • Staining solution (e.g., crystal violet)

  • Formalin

Procedure:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add an overlay medium containing various concentrations of the this compound compound.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After the incubation period, fix the cells with formalin and then stain with a crystal violet solution. The areas where cells have been killed by the virus will appear as clear zones (plaques).

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, can then be determined.

Experimental Workflows

The discovery and development of new therapeutic agents based on the this compound scaffold typically follow a structured workflow, from initial screening to lead optimization.

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow Library This compound Compound Library Primary_Screening Primary Screening (e.g., MTT Assay on a few cancer cell lines) Library->Primary_Screening Hit_Identification Hit Identification (Compounds with significant activity) Primary_Screening->Hit_Identification Hit_Identification->Library Inactive Secondary_Screening Secondary Screening (Broader panel of cell lines, dose-response curves) Hit_Identification->Secondary_Screening Active Lead_Selection Lead Selection (Potent and selective compounds) Secondary_Screening->Lead_Selection Lead_Selection->Secondary_Screening Not potent Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for signaling pathways) Lead_Selection->Mechanism_Studies Potent In_Vivo In Vivo Studies (e.g., Xenograft models) Mechanism_Studies->In_Vivo Lead_Optimization Lead Optimization (SAR studies) In_Vivo->Lead_Optimization

Caption: General workflow for in vitro and in vivo screening of this compound compounds for anticancer activity.

Workflow for Antimicrobial Drug Screening

Antimicrobial_Screening_Workflow Library This compound Compound Library Primary_Screening Primary Screening (e.g., Agar well diffusion against a panel of microbes) Library->Primary_Screening Hit_Identification Hit Identification (Compounds with zones of inhibition) Primary_Screening->Hit_Identification Hit_Identification->Library Inactive MIC_Determination MIC Determination (Broth microdilution) Hit_Identification->MIC_Determination Active MBC_Determination MBC Determination MIC_Determination->MBC_Determination Toxicity_Assay Cytotoxicity Assay (e.g., on mammalian cells) MBC_Determination->Toxicity_Assay Lead_Selection Lead Selection (High potency, low toxicity) Toxicity_Assay->Lead_Selection Lead_Selection->MIC_Determination Not promising In_Vivo In Vivo Efficacy Studies (e.g., Infection models) Lead_Selection->In_Vivo Promising

Caption: A typical workflow for the screening of this compound compounds for antimicrobial activity.

This guide provides a foundational understanding of the therapeutic potential of this compound compounds. The presented data, protocols, and pathway visualizations are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics based on this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three distinct and effective one-pot methods for the synthesis of functionalized imidazo[1,2-a]pyridines. This class of nitrogen-fused heterocyclic compounds is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The development of efficient and environmentally benign synthetic methodologies to access these valuable compounds is a significant focus of contemporary organic synthesis. One-pot multicomponent reactions have emerged as a powerful strategy, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures.

Method 1: Microwave-Assisted One-Pot Synthesis in a Green Medium

This method outlines a simple, highly efficient, and environmentally benign microwave-promoted procedure for the synthesis of imidazo[1,2-a]pyridine derivatives. The reaction utilizes aromatic ketones, N-bromosuccinimide (NBS), and 2-aminopyridines in lemon juice, which acts as a natural acid catalyst and solvent.[1] This protocol offers several advantages, including a clean reaction profile, mild reaction conditions, high yields, and minimal reaction times, while avoiding hazardous catalysts and solvents.[1]

Experimental Protocol

A mixture of an aromatic ketone (5 mmol), N-bromosuccinimide (NBS) (5 mmol), and lemon juice (10 mL) is placed in a microwave-safe vessel. The mixture is irradiated with microwaves at 400W and 85°C. The formation of the α-bromoketone intermediate is monitored by Thin Layer Chromatography (TLC). After the completion of the α-bromination, 2-aminopyridine (B139424) (5 mmol) is added to the reaction mixture. The mixture is then further irradiated under the same microwave conditions. Upon completion of the reaction, the mixture is poured into ice-cold water. The resulting solid product is filtered, washed with cold water, and recrystallized from aqueous ethanol (B145695) to afford the pure this compound derivative.[1]

Quantitative Data
EntryAromatic Ketone2-AminopyridineProductYield (%)Time (min)
1Acetophenone2-Aminopyridine2-Phenylthis compound9210
24-Methylacetophenone2-Aminopyridine2-(p-Tolyl)this compound958
34-Chloroacetophenone2-Aminopyridine2-(4-Chlorophenyl)this compound9012
44-Bromoacetophenone2-Aminopyridine2-(4-Bromophenyl)this compound8812
54-Nitroacetophenone2-Aminopyridine2-(4-Nitrophenyl)this compound8515
6Acetophenone2-Amino-4-methylpyridine7-Methyl-2-phenylthis compound9310

Data synthesized from a representative microwave-assisted protocol.[1]

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up and Purification A Aromatic Ketone E Mix Ketone, NBS, and Lemon Juice A->E B N-Bromosuccinimide (NBS) B->E C Lemon Juice C->E D 2-Aminopyridine G Add 2-Aminopyridine D->G F Microwave Irradiation (400W, 85°C) (Formation of α-Bromoketone) E->F F->G H Continue Microwave Irradiation G->H I Pour into Ice-Cold Water H->I J Filter Solid Product I->J K Wash with Cold Water J->K L Recrystallize from Aqueous Ethanol K->L M Pure this compound L->M G cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product A 2-Aminopyridine D Schiff Base Formation A->D B Aldehyde B->D C Isocyanide F [4+1] Cycloaddition C->F E Iminium Ion Formation D->E Protonation E->F Nucleophilic Attack G Substituted this compound F->G Rearrangement & Proton Transfer G A 2-Aminopyridine + Nitroolefin B Michael Addition A->B C Intermediate Adduct B->C D Oxidation by Cu(I)/Air C->D E Radical Cation Formation D->E F Hydrogen Abstraction E->F G Intramolecular Nucleophilic Addition F->G H Aromatization G->H I This compound H->I

References

Application Notes and Protocols for Multi-Component Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines (IMPs) are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structural framework is a key component in numerous pharmaceuticals, including the well-known drugs Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent). The broad spectrum of biological activities exhibited by IMP derivatives, such as antiviral, anticancer, antibacterial, and anti-inflammatory properties, underscores their importance in drug discovery.[1]

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single step.[1] These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. This document provides detailed protocols for three prominent MCRs used in the synthesis of imidazo[1,2-a]pyridines: the Groebke-Blackburn-Bienaymé reaction, a copper-catalyzed three-component coupling of aminopyridines, aldehydes, and alkynes, and a tandem Groebke-Blackburn-Bienaymé/Ugi reaction for the synthesis of peptidomimetics.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé reaction (GBBR) is a cornerstone of MCRs for synthesizing 3-aminoimidazo[1,2-a]pyridines. This reaction involves the condensation of a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid.[1][2][3] The versatility of the GBBR allows for the introduction of a wide range of substituents, making it a valuable tool for generating compound libraries for drug screening.

Experimental Protocol: Ultrasound-Assisted, p-Toluenesulfonic Acid Catalyzed GBBR

This protocol describes a green and efficient synthesis of N-substituted-2-arylimidazo[1,2-a]pyridin-3-amines using ultrasound irradiation.

Materials:

Equipment:

  • Ultrasonic bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), the isocyanide (1.0 mmol), and ethanol (5 mL).

  • Add p-toluenesulfonic acid monohydrate (10 mol%, 0.1 mmol).

  • Place the flask in an ultrasonic bath and irradiate at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with an appropriate eluent (e.g., hexanes/EtOAc).

  • Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield the pure 3-aminoimidazo[1,2-a]pyridine derivative.

Quantitative Data for GBB Reaction
Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)SolventTime (h)Yield (%)
12-AminopyridineFurfuralCyclohexyl isocyanidePTSA·H₂O (10)EtOH289
22-Amino-5-chloropyridine (B124133)5-Methoxy-1-naphthaldehydeCyclohexyl isocyanidePTSA·H₂O (10)EtOH388
3Methyl 2-aminopyridine-4-carboxylate5-Methoxy-1-naphthaldehydeCyclohexyl isocyanidePTSA·H₂O (10)EtOH377
4Methyl 2-aminopyridine-4-carboxylate5-Methoxy-1-naphthaldehyde4-Methoxyphenyl isocyanidePTSA·H₂O (10)EtOH391
52-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl (20)MeOH1282

Data sourced from multiple references, conditions may vary slightly.[1][4]

GBB Reaction Workflow

GBB_Reaction Aminopyridine 2-Aminopyridine Reaction One-Pot Reaction (Ultrasound/Heat) Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction Product 3-Aminothis compound Reaction->Product

Caption: Workflow for the Groebke-Blackburn-Bienaymé (GBB) reaction.

Copper-Catalyzed Three-Component A³ Coupling Reaction

This multicomponent reaction involves the coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by a copper salt, to afford 2,3-disubstituted imidazo[1,2-a]pyridines.[5][6] This method provides a direct route to compounds with substitution at the 2 and 3 positions of the this compound core.

Experimental Protocol: Cu(II)-Ascorbate Catalyzed A³ Coupling in Aqueous Micellar Media

This protocol outlines an environmentally friendly synthesis of imidazo[1,2-a]pyridines in water using a copper sulfate/sodium ascorbate (B8700270) catalytic system.[7]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde derivative (1.0 mmol)

  • Terminal alkyne derivative (1.2 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 10 mol%)

  • Sodium ascorbate (20 mol%)

  • Sodium dodecyl sulfate (SDS, 10 mol%)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a 10 mL round-bottom flask, dissolve SDS (10 mol %) in 2 mL of deionized water and stir vigorously for 5 minutes to form a micellar solution.[7]

  • To this solution, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).[7]

  • Finally, add the terminal alkyne (1.2 mmol) to the reaction mixture.[7]

  • Stir the reaction mixture at 50 °C for 6–16 hours, monitoring the progress by TLC.[7]

  • After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Quantitative Data for A³ Coupling Reaction
Entry2-AminopyridineAldehydeAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
12-AminopyridineBenzaldehydePhenylacetyleneCuSO₄·5H₂O / Na ascorbateWater/SDS50885
22-Aminopyridine4-ChlorobenzaldehydePhenylacetyleneCuSO₄·5H₂O / Na ascorbateWater/SDS501082
32-Aminopyridine4-MethylbenzaldehydePhenylacetyleneCuSO₄·5H₂O / Na ascorbateWater/SDS50690
42-Amino-5-methylpyridineBenzaldehydePhenylacetyleneCuSO₄·5H₂O / Na ascorbateWater/SDS50888
52-AminopyridineBenzaldehyde1-HeptyneCuSO₄·5H₂O / Na ascorbateWater/SDS501275

Data is representative for this type of reaction.[7]

A³ Coupling Reaction Workflow

A3_Coupling Aminopyridine 2-Aminopyridine Reaction One-Pot Reaction (Aqueous Micellar Media) Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Cu(II)/Ascorbate Catalyst->Reaction Product 2,3-Disubstituted This compound Reaction->Product

Caption: Workflow for the Copper-Catalyzed A³ Coupling Reaction.

Tandem Groebke-Blackburn-Bienaymé and Ugi Reactions

For the synthesis of more complex molecules, such as peptidomimetics containing the this compound scaffold, a tandem approach combining two MCRs can be employed.[8][9][10] In this strategy, a GBB reaction is first performed to generate an this compound with a carboxylic acid functionality, which then serves as the acid component in a subsequent Ugi four-component reaction.

Experimental Protocol: Tandem GBB-Ugi Synthesis

Part A: GBB Reaction to Synthesize the Acid Component

Materials:

  • 2-Amino-5-chloropyridine

  • 4-Formylbenzoic acid

  • tert-Butyl isocyanide

  • Perchloric acid (HClO₄)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 mmol), 4-formylbenzoic acid (1.0 mmol), and tert-butyl isocyanide (1.0 mmol) in DMF.

  • Add a catalytic amount of perchloric acid.

  • Stir the reaction mixture at room temperature for 24 hours.[8]

  • After the reaction is complete (monitored by TLC), the resulting this compound-containing carboxylic acid is isolated and purified.

Part B: Ugi Four-Component Reaction

Materials:

  • This compound carboxylic acid (from Part A)

  • Aldehyde (e.g., 4-chlorobenzaldehyde)

  • Primary amine (e.g., 4-methoxyaniline)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH)

Procedure:

  • In a separate flask, combine the this compound carboxylic acid (1.0 mmol), an aldehyde (1.0 mmol), a primary amine (1.0 mmol), and an isocyanide (1.0 mmol) in methanol.

  • Stir the reaction mixture at 50 °C for 24-48 hours.[10]

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the resulting peptidomimetic product by column chromatography.

Quantitative Data for Tandem GBB-Ugi Reaction
EntryGBB Acid ComponentAldehyde (Ugi)Amine (Ugi)Isocyanide (Ugi)SolventTemp (°C)Time (h)Yield (%)
1Product of 2-amino-5-chloropyridine, 4-formylbenzoic acid, t-BuNC4-Chlorobenzaldehyde4-Methoxyanilinet-BuNCMeOH5024-4828-72
2Product of 2-amino-5-chloropyridine, 2-(3-formylphenoxy)acetic acid, t-BuNCBenzaldehydeAnilineCyclohexyl isocyanideMeOH5024-4855
3Product of 2-aminopyridine, 4-formylbenzoic acid, t-BuNC4-NitrobenzaldehydeBenzylaminet-BuNCMeOH5024-4868

Yields are for the Ugi reaction step and can vary significantly based on the substrates.[8][10]

Tandem GBB-Ugi Reaction Logical Flow

Tandem_GBB_Ugi cluster_gbb Step 1: GBB Reaction cluster_ugi Step 2: Ugi Reaction GBB_Reactants 2-Aminopyridine + Aldehyde-Acid + Isocyanide GBB_Reaction GBB Reaction GBB_Reactants->GBB_Reaction IMP_Acid This compound Carboxylic Acid GBB_Reaction->IMP_Acid Ugi_Reaction Ugi Reaction IMP_Acid->Ugi_Reaction Acid Component Ugi_Reactants Aldehyde + Amine + Isocyanide Ugi_Reactants->Ugi_Reaction Peptidomimetic This compound Peptidomimetic Ugi_Reaction->Peptidomimetic

Caption: Logical flow of the tandem GBB-Ugi reaction sequence.

References

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antiviral, antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] Several marketed drugs, such as Zolpidem, Alpidem, and Saripidem, feature this privileged scaffold.[1] Copper-catalyzed synthetic methodologies have emerged as powerful and versatile tools for the construction of the imidazo[1,2-a]pyridine core, offering advantages such as high efficiency, operational simplicity, and the use of readily available starting materials.[2]

This document provides detailed application notes and experimental protocols for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines, targeting researchers and professionals in the field of organic synthesis and drug discovery.

Synthetic Strategies and Data Presentation

Copper catalysis enables a variety of synthetic approaches to imidazo[1,2-a]pyridines, primarily through two-component, three-component, and other oxidative cyclization reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Two-Component Synthesis: 2-Aminopyridines and Carbonyl Compounds

A common and straightforward method involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone, such as a substituted phenacyl bromide.[1] This reaction is often catalyzed by a simple copper salt.

CatalystReactant AReactant BSolventTemperature (°C)Time (h)Yield (%)Reference
Copper Silicate (B1173343) (10 mol%)2-Aminopyridine (1 mmol)Substituted Phenacyl Bromide (1 mmol)Ethanol (B145695) (5 mL)Reflux1-285-95[1]
CuBr (10 mol%)2-Aminopyridine (0.5 mmol)Nitroolefin (0.5 mmol)DMF8012up to 90[3]
CuI (10 mol%)PyridineKetoxime Acetate (B1210297)NMP1002-1266-95[4]
Three-Component Synthesis: A Convergent Approach

Three-component reactions offer a highly efficient and atom-economical route to polysubstituted imidazo[1,2-a]pyridines in a single step.[2][5] This approach typically involves the condensation of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[6]

Catalyst SystemReactant AReactant BReactant CSolventTemperature (°C)Time (h)Yield (%)Reference
CuI (10 mol%) / NaHSO₄·SiO₂2-AminopyridineAldehydeTerminal AlkyneTolueneReflux6-12High to excellent[6]
CuI (10 mol%)Pyridin-2-amine (1 mmol)Ethyl Propiolate (1.5 mmol)TsN₃ (1.5 mmol)Ethanol806Moderate to excellent[7]

Experimental Protocols

Protocol 1: Two-Component Synthesis using Copper Silicate

This protocol describes the synthesis of substituted imidazo[1,2-a]pyridines from 2-aminopyridine and various substituted phenacyl bromides using a reusable copper silicate catalyst.[1]

Materials:

  • 2-Aminopyridine

  • Substituted phenacyl bromide

  • Copper silicate catalyst

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thin-layer chromatography (TLC) plates (hexane:ethyl acetate 8:2 as mobile phase)

  • Filtration apparatus

  • Crushed ice

Procedure:

  • In a round bottom flask, combine 2-aminopyridine (1 mmol), the desired substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • The reaction mixture is then refluxed.

  • Monitor the progress of the reaction by thin-layer chromatography using a mobile phase of hexane:ethyl acetate (8:2).

  • Once the reaction is complete, filter the reaction mixture to recover the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Three-Component Synthesis of Polysubstituted Imidazo[1,2-a]pyridines

This protocol details a one-pot, three-component reaction for the synthesis of polysubstituted imidazo[1,2-a]pyridines.[7]

Materials:

  • Copper(I) iodide (CuI)

  • Pyridin-2-amine

  • Ethyl propiolate

  • Tosyl azide (B81097) (TsN₃)

  • Ethanol (EtOH)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer with hotplate

Procedure:

  • To a solution of CuI (19.5 mg, 0.10 mmol) in EtOH (3 mL) in a reaction vessel, add pyridin-2-amine (94.2 mg, 1 mmol), ethyl propiolate (147 mg, 1.5 mmol), and TsN₃ (295.8 mg, 1.5 mmol).

  • Stir the reaction mixture at 80 °C for 6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the desired polysubstituted this compound.

Reaction Mechanisms and Visualizations

The copper-catalyzed synthesis of imidazo[1,2-a]pyridines can proceed through various mechanistic pathways depending on the specific reaction type.

Proposed Mechanism for the Two-Component Synthesis with Nitroolefins

A plausible mechanism for the reaction between aminopyridines and nitroolefins involves a Michael addition, followed by radical cation formation, hydrogen abstraction, and subsequent intramolecular nucleophilic addition.[3]

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Michael_Adduct Michael Adduct 2-Aminopyridine->Michael_Adduct Michael Addition Nitroolefin Nitroolefin Nitroolefin->Michael_Adduct Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Michael_Adduct Radical_Cation Radical Cation Michael_Adduct->Radical_Cation Oxidation (Cu(I)/Cu(II)) Cyclized_Intermediate Cyclized Intermediate Radical_Cation->Cyclized_Intermediate Intramolecular Cyclization Imidazo_Pyridine This compound Cyclized_Intermediate->Imidazo_Pyridine Aromatization (Oxidation)

Caption: Proposed reaction pathway for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of imidazo[1,2-a]pyridines.

G Start Reaction_Setup Reaction Setup (Reactants, Catalyst, Solvent) Start->Reaction_Setup Reaction Heating and Stirring (e.g., Reflux or 80-100 °C) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup / Filtration Monitoring->Workup Complete Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End Characterization->End

Caption: A generalized experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in medicinal chemistry. This distinction is due to their presence in a wide array of pharmacologically active compounds exhibiting anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties.[1][2] Notable drugs containing the imidazo[1,2-a]pyridine core include Zolpidem, Alpidem, and Saripidem. The development of efficient and environmentally benign synthetic methodologies for this scaffold is of significant interest to the pharmaceutical industry.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.[3] This approach is particularly advantageous for the synthesis of imidazo[1,2-a]pyridines, offering a green and efficient alternative to traditional protocols that may require harsh conditions and long reaction times.[1][3][4]

These application notes provide an overview and detailed protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, tailored for researchers and professionals in drug development.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation in the synthesis of imidazo[1,2-a]pyridines offers several key advantages:

  • Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][5]

  • Increased Yields: Many reported procedures demonstrate significantly improved product yields compared to conventional methods.[1][5][6]

  • Greener Chemistry: The use of microwave technology often allows for solvent-free reactions or the use of environmentally benign solvents like water and ethanol (B145695).[1][4][7]

  • Enhanced Purity: The clean and controlled heating often results in fewer byproducts, simplifying purification.[7]

  • Facilitates Multi-Component Reactions: Microwave assistance is highly effective for one-pot, multi-component reactions, which improves efficiency by combining several synthetic steps without isolating intermediates.[6][8][9]

Data Presentation: Comparison of Microwave-Assisted Synthesis Protocols

The following table summarizes quantitative data from various published protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridines, highlighting the versatility of this methodology.

Reactants Catalyst/Solvent Microwave Conditions Reaction Time Yield (%) Reference
2-Aminopyridine (B139424), α-BromoketonesNone / Solvent-free--Good to Excellent[10]
2-Aminopyridines, Phenyl Glyoxals, Barbituric AcidsNone / Solvent-free-Short82-96[6]
Aromatic Ketones, N-Bromosuccinimide, 2-AminopyridinesLemon Juice (Natural Acid Catalyst and Solvent)400W, 85°C-High[7]
Substituted 2-Aminonicotinic Acid, Chloroacetaldehyde (B151913)Water-30 min92-95[1]
2-Aminopyridine, Phenacyl BromidesH₂O-IPA240W-Excellent[4]
Arylglyoxals, Cyclic 1,3-Dicarbonyls, 2-AminopyridinesMolecular Iodine-ShortGood to Very Good[8]
Acetophenones (for in-situ bromination), 2-Aminopyridine--15 min (bromination), 60 sec (cyclization)24-99[5]
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetatep-Toluenesulfonic Acid / Ethyl Alcohol100W, 80°C30 min46-80[9]

Experimental Protocols

Herein are detailed methodologies for key experiments in the microwave-assisted synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Catalyst-Free Synthesis in a Green Solvent[1]

This protocol describes an environmentally friendly, catalyst-free synthesis of this compound derivatives using water as a solvent.

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water

  • Ethyl acetate

  • Methanol (B129727)

  • Microwave reactor

Procedure:

  • A mixture of the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) is prepared in water in a closed vessel suitable for microwave synthesis.

  • The reaction mixture is subjected to microwave irradiation for 30 minutes.

  • Upon completion of the reaction, the mixture is cooled to room temperature and extracted with ethyl acetate.

  • The combined organic extracts are concentrated under vacuum to obtain the crude product.

  • The crude product is purified by recrystallization from methanol to yield the pure this compound derivative.

Protocol 2: One-Pot, Three-Component Synthesis Using a Natural Acid Catalyst[7]

This protocol details a one-pot synthesis using lemon juice as both a natural acid catalyst and a green solvent.

Materials:

  • Aromatic ketone (e.g., acetophenone) (0.005 mol)

  • N-Bromosuccinimide (NBS) (0.005 mol)

  • 2-Aminopyridine (0.005 mol)

  • Lemon juice (10 mL)

  • Ice-cold water

  • Aqueous ethanol

  • Microwave reactor

Procedure:

  • A mixture of the aromatic ketone (0.005 mol), N-bromosuccinimide (0.005 mol), and lemon juice (10 mL) is placed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor at 400W and 85°C. The formation of the α-bromoketone intermediate is monitored by Thin Layer Chromatography (TLC).

  • Once the α-bromination is complete, 2-aminopyridine (0.005 mol) is added to the reaction mixture.

  • The mixture is further irradiated under the same microwave conditions until the reaction is complete (monitored by TLC).

  • After completion, the reaction mass is poured into ice-cold water.

  • The resulting solid product is filtered, washed with cold water, and then recrystallized from aqueous ethanol to afford the pure 2-phenylthis compound (B181562) derivative.

Protocol 3: Rapid, Solvent-Free Synthesis[10]

This protocol outlines a facile and environmentally benign solvent- and catalyst-free synthesis.

Materials:

  • 2-Aminopyridine derivative

  • α-Bromoketone derivative

  • Microwave reactor

Procedure:

  • An equimolar mixture of the 2-aminopyridine derivative and the α-bromoketone is placed in a microwave-safe vessel.

  • The mixture is irradiated in a microwave reactor. Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is purified by an appropriate method, such as recrystallization or column chromatography.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyridines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (e.g., 2-Aminopyridine, Ketone/Aldehyde) Microwave Microwave Irradiation (Controlled Time, Temp, Power) Reactants->Microwave Solvent_Catalyst Solvent & Catalyst (if applicable) Solvent_Catalyst->Microwave Extraction Extraction Microwave->Extraction Reaction Completion Purification Purification (Recrystallization/Chromatography) Extraction->Purification Product Pure this compound Purification->Product

Caption: General workflow for microwave-assisted synthesis.

Proposed Reaction Mechanism

The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones generally proceeds through a well-established mechanism. The following diagram illustrates a plausible reaction pathway.

G Start 2-Aminopyridine + α-Haloketone Intermediate1 N-Alkylation (Formation of Pyridinium Salt) Start->Intermediate1 SN2 Reaction Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Nucleophilic attack by exocyclic amine Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of Water FinalProduct This compound Intermediate3->FinalProduct

Caption: Proposed mechanism for this compound formation.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2] Derivatives of this heterocyclic system have exhibited potent activity against a range of cancer cell lines by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2][3] These compounds often target critical kinases, such as those in the PI3K/Akt/mTOR pathway, and can induce cell cycle arrest and programmed cell death.[4][5] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for selected this compound derivatives, offering a practical guide for researchers in the field of oncology drug discovery.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of this compound derivatives is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of recently developed derivatives, providing a quantitative comparison of their potency.

DerivativeCancer Cell LineIC50 (µM)
Compound 6 A375 (Melanoma)9.7
WM115 (Melanoma)<12
HeLa (Cervical Cancer)35.0
Compound 12b Hep-2 (Laryngeal Carcinoma)11
HepG2 (Hepatocellular Carcinoma)13
MCF-7 (Breast Carcinoma)11
A375 (Human Skin Cancer)11
Compound 9d HeLa (Cervical Cancer)10.89
MCF-7 (Breast Cancer)2.35
IP-5 HCC1937 (Breast Cancer)45
IP-6 HCC1937 (Breast Cancer)47.7
IP-7 HCC1937 (Breast Cancer)79.6
HB9 A549 (Lung Cancer)50.56
HB10 HepG2 (Liver Carcinoma)51.52

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their anticancer effects through interference with crucial molecular pathways that regulate cell growth and survival.[3] A primary mechanism involves the inhibition of the PI3K/Akt/mTOR signaling cascade, which is frequently hyperactivated in many cancers.[4][5] By targeting key kinases in this pathway, these compounds can suppress cell proliferation and induce apoptosis. Furthermore, some derivatives have been shown to trigger both intrinsic and extrinsic apoptotic pathways, often mediated by the p53 tumor suppressor protein.[4][5]

PI3K_Akt_mTOR_Signaling_Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation p53 p53 p21 p21 p53->p21 Bax Bax p53->Bax Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Caspase-9 Caspase-9 Bax->Caspase-9 Apoptosis Apoptosis Caspase-9->Apoptosis This compound This compound This compound->p53 activates

Caption: PI3K/Akt/mTOR signaling pathway inhibition by this compound derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of this compound derivatives.

General Experimental Workflow

The evaluation of novel this compound derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis Purification Purification Structural_Analysis Structural Analysis (NMR, MS) Cytotoxicity_Assay Cytotoxicity Assay (MTT) Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Cytotoxicity_Assay->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis Cytotoxicity_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Cytotoxicity_Assay->Western_Blot Xenograft_Model Tumor Xenograft Model Western_Blot->Xenograft_Model Toxicity_Assessment Toxicity Assessment Xenograft_Model->Toxicity_Assessment

Caption: General workflow for the evaluation of this compound anticancer agents.

Protocol 1: Synthesis of this compound Derivatives

A common and efficient method for the synthesis of this compound derivatives is through a one-pot, three-component condensation reaction catalyzed by iodine.[6][7][8]

Materials:

  • Aryl aldehyde

  • 2-aminopyridine (B139424) or 2-aminopyrazine

  • tert-butyl isocyanide

  • Iodine (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

Procedure:

  • In a round-bottom flask, dissolve the aryl aldehyde (1 mmol) and 2-aminopyridine (1 mmol) in ethanol.

  • Add a catalytic amount of iodine to the mixture.

  • Stir the reaction mixture at room temperature.

  • After the formation of the imine (monitored by TLC), add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (typically a few hours, monitor by TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired this compound derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the cell culture medium. The final concentration of DMSO should be less than 0.1%.

  • After 24 hours, remove the old medium and treat the cells with various concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Protocol 3: Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can elucidate the effect of the compounds on signaling pathways.[12]

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p53, anti-p21, anti-Bax, anti-caspase-9, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer to extract total proteins.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Use β-actin as a loading control to normalize the expression levels of the target proteins.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridines as Potent Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridines (IPs) have emerged as a promising class of heterocyclic compounds with potent antitubercular activity. This document provides a comprehensive overview of the application of imidazo[1,2-a]pyridines as antituberculosis agents, including their mechanism of action, structure-activity relationships, and detailed experimental protocols for their evaluation.

Introduction

Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] In the context of tuberculosis, several IP derivatives have demonstrated remarkable potency against both drug-sensitive and drug-resistant Mtb strains, with some compounds advancing into the clinical development pipeline.[3][4][5] Their unique mode of action, targeting cellular respiration, presents a significant advantage over existing TB drugs.

Mechanism of Action: Targeting Cellular Respiration

A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines came with the identification of their molecular target. Several studies have confirmed that these compounds primarily inhibit the function of the ubiquinol (B23937) cytochrome c reductase (QcrB), a key component of the electron transport chain.[1][6][7] QcrB is part of the bc1 complex (Complex III), which is essential for ATP synthesis through oxidative phosphorylation.[5] By binding to QcrB, imidazo[1,2-a]pyridines disrupt the electron flow, leading to a depletion of cellular ATP and ultimately causing bacterial death.[1][5] The clinical candidate, telacebec (B1166443) (Q203), is a prominent example of an imidazo[1,2-a]pyridine that targets QcrB.[5] Another identified target for some this compound ethers is ATP synthase.[1]

IAP This compound (e.g., Telacebec/Q203) QcrB QcrB subunit of bc1 complex (Complex III) IAP->QcrB Inhibition ETC Electron Transport Chain QcrB->ETC Part of ATP_Production ATP Production QcrB->ATP_Production Disruption leads to decreased ATP_Synthase ATP Synthase Proton_Motive_Force Proton Motive Force ETC->Proton_Motive_Force Generates ATP_Synthase->ATP_Production Catalyzes Proton_Motive_Force->ATP_Synthase Drives Bacterial_Death Bacterial Death ATP_Production->Bacterial_Death Depletion leads to

Mechanism of action of Imidazo[1,2-a]pyridines.

Quantitative Data on Antitubercular Activity

The following table summarizes the in vitro activity of representative this compound derivatives against M. tuberculosis. The Minimum Inhibitory Concentration (MIC) is a key parameter for assessing the potency of these compounds.

Compound ID/SeriesMtb Strain(s)MIC (µM)Reference(s)
This compound-3-carboxamides H37Rv≤1[8]
Compound 18 MDR and XDR strains<0.03 - 0.8[8]
Compounds 15 and 16 H37Rv0.10 - 0.19[9]
Compounds 15 and 16 MDR and XDR strains0.05 - 1.5[9][10]
ND-09759 Mtb (various strains)≤0.006[6][11]
2,7-dimethylthis compound-3-carboxamides Replicating Mtb≤1[12][13][14]
2,7-dimethylthis compound-3-carboxamides Non-replicating Mtb0.4 - 1.9[1]
2,7-dimethylthis compound-3-carboxamides MDR and XDR strains0.07 - 2.2[1]
This compound ethers (IPE) Mtb<0.5[1]
N-(2-phenoxyethyl)this compound-3-carboxamides Drug-sensitive Mtb0.069 - 0.174[1][5]
Q203 (Telacebec) MDR and XDR strainsPotent activity[5]
Compounds 6a and 6k H37Rv0.6 and 0.9[15]
IPA-6 H37Rv0.05 µg/mL[16]
IP inhibitors (1-4) Mtb (panel of strains)0.03 - 5[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of imidazo[1,2-a]pyridines as antituberculosis agents.

Protocol 1: General Synthesis of this compound-3-carboxamides

This protocol describes a common synthetic route for this compound-3-carboxamides, a scaffold that has shown significant antitubercular activity.[11]

Materials:

Procedure:

  • Step 1: Cyclization to form the this compound core.

    • A mixture of the substituted 2-aminopyridine and ethyl 2-chloroacetoacetate in 1,2-dimethoxyethane is refluxed for 48 hours.

    • The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the ethyl this compound-3-carboxylate.

  • Step 2: Saponification of the ester.

    • The ethyl this compound-3-carboxylate is dissolved in ethanol.

    • An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature for 5-6 hours.

    • The ethanol is removed under reduced pressure, and the aqueous layer is acidified with HCl.

    • The resulting precipitate, the this compound-3-carboxylic acid, is collected by filtration, washed with water, and dried.

  • Step 3: Amide coupling.

    • To a solution of the this compound-3-carboxylic acid in acetonitrile are added EDCI, DMAP, and the desired substituted amine.

    • The reaction mixture is stirred at room temperature for 16 hours.

    • The solvent is evaporated, and the residue is purified by column chromatography to afford the final This compound-3-carboxamide (B1205228) derivative.

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[16]

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • 96-well microplates

  • Test compounds (imidazo[1,2-a]pyridines)

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • Preparation of bacterial inoculum:

    • M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth until the mid-log phase.

    • The culture is diluted to a turbidity equivalent to a 0.5 McFarland standard.

  • Assay setup:

    • The test compounds are serially diluted in the 96-well plates.

    • The prepared bacterial inoculum is added to each well.

    • Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation:

    • The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • A mixture of Alamar Blue and Tween 80 is added to each well.

    • The plates are re-incubated for 24 hours.

  • Reading the results:

    • A change in color from blue (oxidized state) to pink (reduced state) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Protocol 3: In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of lead this compound compounds.[6][11]

Materials:

  • BALB/c or C57BL/6 mice

  • M. tuberculosis H37Rv (aerosol infection)

  • Test compound (e.g., ND-09759) formulated for oral administration

  • Standard anti-TB drugs (e.g., isoniazid, rifampicin) for comparison

  • Equipment for aerosol infection of mice

  • Materials for colony-forming unit (CFU) enumeration from lung and spleen homogenates

Procedure:

  • Infection:

    • Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a lung infection.

  • Treatment:

    • Treatment is initiated a few weeks post-infection.

    • Mice are divided into groups: untreated control, test compound-treated, and standard drug-treated.

    • The test compound is administered daily (e.g., once daily, 6 days a week) via oral gavage for a specified period (e.g., 4 weeks).

  • Evaluation of bacterial burden:

    • At the end of the treatment period, mice are euthanized.

    • Lungs and spleens are aseptically removed and homogenized.

    • Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) plates.

    • Plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted.

  • Data analysis:

    • The reduction in bacterial load (log10 CFU) in the lungs and spleens of treated mice is compared to the untreated control group.

    • Histopathological analysis of the lungs can also be performed to assess the reduction in inflammation.

Experimental and Drug Discovery Workflow

The development of imidazo[1,2-a]pyridines as antituberculosis agents follows a structured workflow from initial screening to in vivo evaluation.

HTS High-Throughput Screening (HTS) of Compound Libraries Hit_ID Hit Identification (Imidazo[1,2-a]pyridines) HTS->Hit_ID Lead_Gen Lead Generation & Structure-Activity Relationship (SAR) Studies Hit_ID->Lead_Gen In_Vitro In Vitro Evaluation (MIC against Mtb, Cytotoxicity) Lead_Gen->In_Vitro In_Vitro->Lead_Gen Feedback for SAR MoA Mechanism of Action (MoA) Studies (e.g., Target Identification - QcrB) In_Vitro->MoA PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies In_Vitro->PK_PD MoA->Lead_Gen Feedback for SAR In_Vivo In Vivo Efficacy (Mouse Model of TB) PK_PD->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Lead_Opt->In_Vitro Iterative Cycle Preclinical Preclinical Candidate Lead_Opt->Preclinical

Drug discovery workflow for Imidazo[1,2-a]pyridines.

Conclusion

Imidazo[1,2-a]pyridines represent a highly promising class of antituberculosis agents with a novel mechanism of action, potent activity against drug-resistant Mtb, and favorable drug-like properties.[8][13] The detailed protocols and data presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of new TB therapies. Further optimization of this scaffold holds the potential to deliver next-generation drugs to combat the global threat of tuberculosis.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridines as Potential Antiulcer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Among these, their potential as antiulcer agents has been extensively investigated. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of novel antiulcer drugs based on the imidazo[1,2-a]pyridine scaffold. The primary mechanism of action for the antiulcer effects of many imidazo[1,2-a]pyridines is the inhibition of the gastric H+/K+-ATPase, also known as the proton pump. This enzyme is the final step in the secretion of gastric acid into the stomach lumen. By inhibiting this pump, these compounds can effectively reduce gastric acidity, providing a therapeutic effect in ulcer management. A notable example of this class of compounds is SCH 28080. Unlike covalent proton pump inhibitors (PPIs) such as omeprazole (B731), many this compound derivatives act as potassium-competitive acid blockers (P-CABs), offering a reversible mechanism of inhibition.

Quantitative Data on Antiulcer Activity

The antiulcer potency of this compound derivatives has been evaluated through various in vitro and in vivo assays. The following tables summarize key quantitative data for a selection of these compounds.

In Vitro H+/K+-ATPase Inhibition
Compound/AnalogueStructure/SubstituentsIC50 (µM)Source
SCH 28080 2-CH₃, 3-CH₂CN, 8-OCH₂Ph2.5[1]
SCH 32651 Imidazo[1,2-a]pyrazine analogue200.0[1]
SPI-447 3-amino-5-methyl-2-(2-methyl-3-thienyl)imidazo[1,2-a]thieno[3,2-c]pyridine4.2 (pH 7.4), 1.05 (pH 6.8)
In Vivo Antiulcer Activity
CompoundAnimal ModelEndpointED50 (mg/kg) or % InhibitionSource
SCH 28080 Histamine-stimulated dogGastric acid secretion inhibition~90% inhibition at 200mg (in man)[2][3]
Compound 19c Ethanol-induced ulcer (rat)CytoprotectionComparable to SCH 28080[4]
Compound 4e Ethanol-induced gastric lesion (rat)Potent protective activity-
Compound 5i Ethanol-induced gastric lesion (rat)Potent protective activity-
Compound 5l Ethanol-induced gastric lesion (rat)Potent protective activity-

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of imidazo[1,2-a]pyridines as antiulcer agents are provided below.

Synthesis Protocol: General Procedure for Imidazo[1,2-a]pyridines

This protocol describes a common method for the synthesis of the this compound scaffold via the condensation of a 2-aminopyridine (B139424) with an α-haloketone.

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-haloketone (e.g., α-bromoketone)

  • Solvent (e.g., ethanol (B145695), isopropanol, or N,N-dimethylformamide - DMF)

  • Base (optional, e.g., sodium bicarbonate)

Procedure:

  • In a round-bottom flask, dissolve the substituted 2-aminopyridine (1.0 equivalent) in the chosen solvent.

  • Add the substituted α-haloketone (1.0-1.2 equivalents) to the solution.

  • If a base is used, add sodium bicarbonate (1.0-1.5 equivalents).

  • Stir the reaction mixture at room temperature or heat to reflux (typically 60-100 °C) for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

In Vitro Protocol: H+/K+-ATPase Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound derivatives on gastric H+/K+-ATPase.

1. Preparation of H+/K+-ATPase-enriched Microsomes:

  • Obtain fresh gastric mucosa from a suitable animal model (e.g., hog, rabbit, or sheep stomach).

  • Homogenize the mucosa in a buffered sucrose (B13894) solution.

  • Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+-ATPase.

  • Resuspend the final pellet in a suitable buffer and store at -80 °C.

2. ATPase Activity Assay:

  • The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

  • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, KCl, and the test compound at various concentrations.

  • Pre-incubate the enzyme preparation with the test compound for a defined period.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37 °C for a specific time.

  • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Determine the amount of liberated Pi using a colorimetric method (e.g., Fiske-Subbarow method).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

In Vivo Protocols: Animal Models of Gastric Ulcers

1. Ethanol-Induced Gastric Ulcer Model in Rats:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).

  • Fasting: Fast the animals for 24 hours before the experiment, with free access to water.

  • Dosing: Administer the test compounds (this compound derivatives) or vehicle (e.g., 1% Tween 80 in saline) orally (p.o.) or intraperitoneally (i.p.). A positive control group receiving a known antiulcer drug (e.g., omeprazole or ranitidine) should be included.

  • Ulcer Induction: One hour after drug administration, orally administer 1 mL of absolute ethanol to each rat to induce gastric ulcers.

  • Evaluation: One hour after ethanol administration, euthanize the animals by cervical dislocation.

  • Stomach Examination: Remove the stomachs, open them along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Index Determination: Examine the gastric mucosa for the presence of ulcers. The severity of the ulcers can be scored based on their number and size. The ulcer index is then calculated.

  • Calculation: The percentage of ulcer inhibition is calculated using the formula: [(Ulcer Index_control - Ulcer Index_treated) / Ulcer Index_control] x 100.

2. Pylorus Ligation-Induced Ulcer Model in Rats:

  • Animals and Fasting: As described for the ethanol-induced model.

  • Surgical Procedure: Anesthetize the rats (e.g., with ether or ketamine/xylazine). Make a small abdominal incision and carefully ligate the pyloric end of the stomach with a silk suture.

  • Dosing: Administer the test compounds or vehicle immediately after pylorus ligation.

  • Post-operative Period: Keep the animals in individual cages and deprive them of food and water for a specified period (e.g., 4 or 19 hours).

  • Sample Collection and Evaluation: After the designated time, euthanize the animals.

  • Gastric Content Analysis: Collect the gastric juice and measure its volume, pH, and total acidity (by titration with 0.01 N NaOH).

  • Ulcer Index: Examine the stomach for ulcers and calculate the ulcer index as described previously.

  • Data Analysis: Compare the gastric volume, pH, total acidity, and ulcer index of the treated groups with the control group to evaluate the anti-secretory and antiulcer activity of the compounds.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition

G Mechanism of Gastric Acid Secretion and Inhibition by Imidazo[1,2-a]pyridines cluster_parietal_cell Parietal Cell cluster_stimulation Stimulation cluster_inhibition Inhibition H+/K+ ATPase H+/K+ ATPase H+ H+ H+/K+ ATPase->H+ Secretion Gastric Lumen Gastric Lumen H+->Gastric Lumen Acidification K+ K+ K+->H+/K+ ATPase Uptake Histamine Histamine Histamine->H+/K+ ATPase Activates Gastrin Gastrin Gastrin->H+/K+ ATPase Activates Acetylcholine Acetylcholine Acetylcholine->H+/K+ ATPase Activates This compound This compound This compound->H+/K+ ATPase Inhibits (K+ competitive)

Caption: Gastric acid secretion pathway and its inhibition by imidazo[1,2-a]pyridines.

Experimental Workflow for Antiulcer Drug Screening

G Workflow for Screening Imidazo[1,2-a]pyridines as Antiulcer Agents Synthesis Synthesis Compound Library Compound Library Synthesis->Compound Library In Vitro Assay In Vitro Assay Active Compounds Active Compounds In Vitro Assay->Active Compounds In Vivo Model In Vivo Model Efficacy Data Efficacy Data In Vivo Model->Efficacy Data Data Analysis Data Analysis SAR Studies SAR Studies Data Analysis->SAR Studies Lead Optimization Lead Optimization Lead Optimization->Synthesis New Derivatives Compound Library->In Vitro Assay H+/K+-ATPase Inhibition Active Compounds->In Vivo Model Ethanol/Pylorus Ligation Models Efficacy Data->Data Analysis SAR Studies->Lead Optimization

Caption: A typical workflow for the screening of antiulcer imidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR) Logic

G Key Structure-Activity Relationships of Imidazo[1,2-a]pyridines cluster_substituents Substituent Effects on Activity This compound Core This compound Core Position 2 Position 2: Small alkyl group (e.g., CH3) often favorable This compound Core->Position 2 Position 3 Position 3: Electron-withdrawing group (e.g., CH2CN) can be important This compound Core->Position 3 Position 8 Position 8: Bulky lipophilic group (e.g., OCH2Ph) enhances potency This compound Core->Position 8 Enhanced H+/K+-ATPase Inhibition Enhanced H+/K+-ATPase Inhibition Position 3->Enhanced H+/K+-ATPase Inhibition Increased Lipophilicity Increased Lipophilicity Position 8->Increased Lipophilicity Increased Lipophilicity->Enhanced H+/K+-ATPase Inhibition

Caption: SAR summary for antiulcer imidazo[1,2-a]pyridines.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridines as Versatile Fluorescent Probes in Biological Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of fluorescent probes due to their favorable photophysical properties, including high quantum yields, large Stokes shifts, and tunable emission spectra.[1][2][3] Their rigid, planar structure and the presence of electron-rich nitrogen atoms make them sensitive to subtle changes in their microenvironment, enabling the development of probes for a wide range of biological analytes and parameters.[4] This document provides detailed application notes and experimental protocols for the use of this compound-based fluorescent probes in biological imaging, with a focus on their application in detecting ions, reactive oxygen species (ROS), and monitoring changes in cellular viscosity.

I. Overview of Applications

Imidazo[1,2-a]pyridines have been successfully utilized as fluorescent probes for:

  • Cation and Anion Detection: Probes have been designed for the selective detection of biologically important metal ions such as Fe³⁺, Hg²⁺, and Zn²⁺, as well as anions like F⁻.[5][6]

  • Reactive Oxygen Species (ROS) Imaging: Specific derivatives have been developed to detect hydrogen peroxide (H₂O₂), a key player in cellular signaling and oxidative stress.[7]

  • Viscosity Sensing: "Molecular rotors" based on the this compound scaffold exhibit viscosity-dependent fluorescence, allowing for the mapping of microviscosity in cellular compartments.

  • Two-Photon Microscopy (TPM): The favorable two-photon absorption cross-sections of certain this compound dyes make them suitable for deep-tissue imaging with reduced phototoxicity.[3][8][9]

  • Organelle Imaging: By incorporating specific targeting moieties, these probes can be directed to organelles such as lysosomes and mitochondria.[10][11]

  • Monitoring Signaling Pathways: The inhibitory effects of some this compound derivatives on pathways like AKT/mTOR and Wnt/β-catenin open up possibilities for their use in cancer research and drug development.[12][13]

II. Data Presentation: Photophysical and Sensing Properties

The following tables summarize the key quantitative data for selected this compound-based fluorescent probes, allowing for easy comparison of their performance characteristics.

Table 1: Photophysical Properties of Selected this compound Probes

Probe Name/ClassExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Target Analyte/ApplicationReference
Fused Imidazopyridine 536545085-Fe³⁺, Hg²⁺[5][14]
Probe LK--178-Fe³⁺, F⁻[6]
This compound Library---0.2-0.7Two-Photon Absorption[3]
Probe B2-~500--H₂O₂[7]
Rh-Ip-Hy--75-Hg²⁺[15]
3-hydroxymethyl derivatives~365Blue region-0.22-0.61General Imaging[1][16]

Table 2: Sensing Performance of this compound Probes

Probe NameTarget AnalyteDetection Limit (LOD)Response TypeSolvent/MediumReference
Fused Imidazopyridine 5Fe³⁺4.0 ppbTurn-onH₂O:EtOH (8:2)[5][14]
Fused Imidazopyridine 5Hg²⁺1.0 ppbTurn-offH₂O:EtOH (8:2)[5][14]
Probe LKFe³⁺6.9 x 10⁻⁸ MOn-off-on (with F⁻)DMSO/H₂O (1:1)[6]
Probe LKF⁻3.0 x 10⁻⁷ MOn-off-on (after Fe³⁺)DMSO/H₂O (1:1)[6]

III. Experimental Protocols

This section provides detailed methodologies for key experiments using this compound fluorescent probes.

Protocol 1: Detection of Fe³⁺ and Hg²⁺ in HeLa Cells using Fused Imidazopyridine Probe 5

This protocol is adapted from the work of Kumar et al. (2019).[5]

1. Materials:

  • Fused Imidazopyridine Probe 5

  • HeLa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Stock solutions of FeCl₃ and HgCl₂ in water

  • Confocal microscope

2. Cell Culture and Seeding:

  • Culture HeLa cells in DMEM in a humidified incubator at 37°C with 5% CO₂.

  • Seed HeLa cells onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere and grow to 70-80% confluency.

3. Probe Loading and Ion Treatment:

  • Prepare a stock solution of Probe 5 in a suitable solvent (e.g., DMSO).

  • Dilute the Probe 5 stock solution in serum-free DMEM to the desired final concentration (e.g., 1-10 µM).

  • Wash the cells twice with PBS.

  • Incubate the cells with the Probe 5 solution for 30 minutes at 37°C.

  • Wash the cells twice with PBS to remove excess probe.

  • Incubate the probe-loaded cells with varying concentrations of Fe³⁺ or Hg²⁺ in serum-free DMEM for 10 minutes at 37°C. A control group with no added ions should be included.

4. Confocal Microscopy:

  • Wash the cells twice with PBS.

  • Add fresh PBS or imaging buffer to the cells.

  • Image the cells using a confocal microscope.

    • Excitation: ~365 nm (or a suitable laser line on the microscope, e.g., 405 nm).

    • Emission: Collect fluorescence in the blue channel (e.g., 420-480 nm).

    • Acquire both fluorescence and bright-field (or phase-contrast) images.

5. Data Analysis:

  • Quantify the mean fluorescence intensity of individual cells or regions of interest using image analysis software (e.g., ImageJ/Fiji).

  • Plot the mean fluorescence intensity against the ion concentration to determine the dose-response curve.

Protocol 2: Imaging of Hydrogen Peroxide (H₂O₂) in A549 Cells using Probe B2

This protocol is based on the study by Wang et al. (2024) on an aggregation-induced emission (AIE) probe for H₂O₂.[7]

1. Materials:

  • This compound-based H₂O₂ Probe B2

  • A549 cells

  • Cell culture medium (e.g., F-12K Medium) with 10% FBS

  • PBS, pH 7.4

  • Hydrogen peroxide (H₂O₂) solution

  • Fluorescence microscope

2. Cell Viability Assay (MTT Assay):

  • Seed A549 cells in a 96-well plate.

  • Incubate the cells with varying concentrations of Probe B2 (e.g., 0-30 µM) for 24 hours.

  • Perform a standard MTT assay to assess the cytotoxicity of the probe and determine a suitable working concentration.

3. Cellular Imaging of Exogenous H₂O₂:

  • Seed A549 cells on a glass-bottom dish.

  • Incubate the cells with Probe B2 (at a non-toxic concentration determined from the MTT assay) for a specified time (e.g., 30 minutes).

  • Wash the cells with PBS.

  • Treat the cells with different concentrations of H₂O₂ for a short period (e.g., 15-30 minutes).

  • Wash the cells with PBS.

  • Image the cells using a fluorescence microscope with a green filter set (e.g., excitation ~405 nm, emission ~500 nm).

4. Cellular Imaging of Endogenous H₂O₂:

  • To stimulate endogenous H₂O₂ production, cells can be treated with an inducing agent (e.g., lipopolysaccharide, LPS) prior to or during probe incubation.

  • Follow the same probe loading and imaging steps as for exogenous H₂O₂ detection.

IV. Visualization of Pathways and Workflows

Signaling Pathway Diagrams

This compound derivatives have been shown to modulate key signaling pathways implicated in cancer.

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Probe This compound Derivative Probe->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.[13]

Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits beta_catenin β-catenin DestructionComplex->beta_catenin degrades TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates to nucleus & activates GeneExpression Target Gene Expression TCF_LEF->GeneExpression Probe This compound Derivative Probe->beta_catenin inhibits signaling

Caption: Inhibition of the Wnt/β-catenin signaling pathway by certain this compound compounds.[12]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for screening and characterizing this compound-based fluorescent probes for a specific biological application.

Exp_Workflow cluster_0 Probe Development & Characterization cluster_1 In Vitro Cellular Assays cluster_2 Advanced Applications Synthesis Probe Synthesis & Purification Photophysics Photophysical Characterization (Abs, Em, QY, Stokes Shift) Synthesis->Photophysics Selectivity Selectivity & Interference Screening Photophysics->Selectivity LOD Determination of Limit of Detection (LOD) Selectivity->LOD Cytotoxicity Cytotoxicity Assay (e.g., MTT) LOD->Cytotoxicity CellImaging Cellular Imaging (Confocal/Fluorescence Microscopy) Cytotoxicity->CellImaging DoseResponse Dose-Response Analysis CellImaging->DoseResponse Localization Subcellular Localization (Co-localization studies) CellImaging->Localization TwoPhoton Two-Photon Microscopy (for deep tissue imaging) DoseResponse->TwoPhoton InVivo In Vivo Imaging (e.g., Zebrafish, Mice) TwoPhoton->InVivo

References

Application Notes and Protocols: Design and Synthesis of Imidazo[1,2-a]pyridine Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] This document provides detailed application notes on the design principles, structure-activity relationships (SAR), and key kinase targets of this compound-based inhibitors. Furthermore, it offers comprehensive, step-by-step protocols for their chemical synthesis and biological evaluation.

Design Principles and Structure-Activity Relationship (SAR)

The design of this compound kinase inhibitors often involves a structure-based approach, utilizing co-crystal structures of known inhibitors with their target kinases.[3] Key design strategies focus on substitutions at various positions of the this compound core to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR Observations:

  • Substitution at the 2-position: This position is frequently occupied by an aryl or heteroaryl group. Modifications here significantly impact interactions with the hinge region of the kinase ATP-binding pocket.

  • Substitution at the 3-position: Functionalization at this position can be used to modulate solubility and cell permeability.

  • Substitution at the 6-position: This position is often modified to enhance potency and selectivity. For instance, a 6-methylpyridone ring has been shown to result in potent inhibition of both c-Met and VEGFR2.[3]

  • Substitution at the 8-position: Modifications at this position can influence the overall conformation of the molecule and its fit within the active site.

Key Kinase Targets

This compound derivatives have been successfully developed as inhibitors for a range of kinases, playing significant roles in cancer cell proliferation, survival, and angiogenesis.

  • PI3K/mTOR: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival, and its aberrant activation is common in many cancers.[4][5][6] Several this compound derivatives have been identified as potent dual PI3K/mTOR inhibitors.[5][7]

  • c-Met and VEGFR2: These receptor tyrosine kinases are involved in tumor growth, invasion, and angiogenesis. Dual inhibitors targeting both c-Met and VEGFR2 have shown promising anti-tumor efficacy.[3]

  • Nek2: A member of the NIMA-related kinase family, Nek2 is involved in cell cycle regulation. Potent and selective Nek2 inhibitors based on the this compound scaffold have been developed, demonstrating in vivo anti-tumor activity.[8]

  • Akt (Protein Kinase B): As a key node in the PI3K signaling pathway, Akt is a prime target for cancer therapy. This compound-based peptidomimetics have been designed as substrate-mimetic inhibitors of Akt.[9]

  • DYRK1A and CLK1: These kinases are involved in various cellular processes, and their inhibition is a potential therapeutic strategy. Certain this compound derivatives have shown inhibitory activity against DYRK1A and CLK1 in the micromolar range.[2]

Quantitative Data Presentation

The following tables summarize the in vitro inhibitory activities of representative this compound-based kinase inhibitors against their respective targets and in cell-based assays.

Table 1: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
Compound 26 c-Met1.9[3]
VEGFR22.2[3]
MBM-17 (42c) Nek23.0[8]
MBM-55 (42g) Nek21.0[8]
Compound 15a PI3Kα2[5]
mTOR15[5]
Compound 4c CLK1700[2]
DYRK1A2600[2]

Table 2: Cellular Proliferation Inhibitory Activity

Compound IDCell LineIC50 (nM)Reference
Compound 26 MKN45 (c-Met addicted)5.0[3]
HUVEC (VEGF-stimulated)1.8[3]
Compound 15a HCT116180[5]
HT-29250[5]

Experimental Protocols

Protocol 1: General Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a common and versatile method for the synthesis of the this compound core via the condensation of a 2-aminopyridine (B139424) with an α-haloketone.

Materials:

  • Substituted 2-aminopyridine

  • Substituted α-bromoacetophenone

  • Ethanol (B145695) or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (TEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)

Procedure:

  • To a solution of the substituted 2-aminopyridine (1.0 eq) in ethanol or DMF, add the substituted α-bromoacetophenone (1.1 eq).

  • Add a base such as sodium bicarbonate or triethylamine (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired this compound derivative.

  • Characterize the final compound using NMR, mass spectrometry, and melting point analysis.

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase using an ATP competition assay format.

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader compatible with the detection method

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the assay buffer, the recombinant kinase, and the kinase-specific substrate.

  • Add the diluted test compounds or controls (DMSO for negative control, known inhibitor for positive control) to the wells.

  • Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30 °C or 37 °C).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of the this compound compounds on cancer cell lines.[10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and incubate for 24 hours to allow for attachment.[10]

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[10]

Visualizations

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation This compound This compound Condensation->this compound Base, Heat

Caption: General synthetic scheme for imidazo[1,2-a]pyridines.

G Start Start PrepareReagents Prepare Kinase, Substrate, and Compound Dilutions Start->PrepareReagents IncubateKC Incubate Kinase with Compound PrepareReagents->IncubateKC AddATP Initiate Reaction with ATP IncubateKC->AddATP IncubateReaction Incubate for Kinase Reaction AddATP->IncubateReaction DetectSignal Stop Reaction and Detect Signal IncubateReaction->DetectSignal AnalyzeData Calculate % Inhibition and IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an in vitro kinase inhibition assay.

G GrowthFactor GrowthFactor RTK Receptor Tyrosine Kinase (e.g., c-Met) GrowthFactor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor This compound Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

References

The Groeb-Blackburn-Bienaymé Reaction: A Powerful Tool for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The Groebke-Blackburn-Bienaymé (GBB) three-component reaction is a cornerstone of modern medicinal chemistry, enabling the rapid, one-pot synthesis of diverse, fused nitrogen-containing heterocycles.[1][2] These scaffolds, particularly substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and imidazo[2,1-b]thiazoles, are privileged structures found in numerous marketed drugs and clinical candidates.[3] The reaction's efficiency, atom economy, and tolerance of a wide range of starting materials make it an invaluable tool for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[4][5]

The GBB reaction typically involves the condensation of an α-amino heterocycle (amidine), an aldehyde, and an isocyanide in the presence of a catalyst.[6] The reaction proceeds through the formation of a Schiff base from the amidine and aldehyde, followed by a non-concerted [4+1] cycloaddition with the isocyanide to yield the final heterocyclic product.[7][8] A variety of catalysts, including Lewis acids (e.g., Scandium(III) triflate), Brønsted acids (e.g., p-toluenesulfonic acid), and even solvent-free or microwave-assisted conditions, can be employed to drive the reaction.[1][7][9]

General Reaction Scheme

The general transformation of the Groebke-Blackburn-Bienaymé reaction can be visualized as follows:

GBB_Reaction cluster_product Product Amidine Amidine (α-Amino Heterocycle) Fused_Imidazole Fused Imidazole (e.g., Imidazo[1,2-a]pyridine) Process GBB Reaction (Catalyst, Solvent, Temp.) Amidine->Process + Aldehyde Aldehyde Aldehyde->Process + Isocyanide Isocyanide Isocyanide->Process + Process->Fused_Imidazole

Caption: General workflow of the Groebke-Blackburn-Bienaymé three-component reaction.

Comparative Analysis of Reaction Protocols

The versatility of the GBB reaction is highlighted by the various conditions under which it can be performed. The choice of catalyst, solvent, and energy input can significantly influence reaction times and yields. Below is a summary of representative protocols.

Protocol IDCatalyst (mol%)Amidine ComponentAldehydeIsocyanideSolventConditionsYield (%)Reference
P1 Sc(OTf)₃ (5)2-Aminopyridine (B139424)Benzaldehydetert-Butyl isocyanideMethanol (B129727)150 °C, Microwave, 30 min95[7]
P2 Gd(OTf)₃ (5)2-AminopyridineBenzaldehydetert-Butyl isocyanideMethanol150 °C, Microwave, 30 min94[7]
P3 p-TsOH (20)2-AminopyridineBenzaldehydetert-Butyl isocyanideEthanol78 °C, 1 hNot specified[8][9]
P4 AcOH (30 equiv.)DNA-conjugated 2-aminopyridine derivativeBenzaldehydetert-Butyl isocyanideH₂O/DMSO25 °C, 24 hHigh Conversion[9][10]
P5 None2-Aminothiazole derivativeQuinoxaline-6-carboxaldehyde2-Isocyano-2-methylpropaneWaterUltrasound, Solvent-freeNot specified[11]

Experimental Protocols

Herein, we provide detailed experimental protocols for two common variations of the Groebke-Blackburn-Bienaymé reaction. Caution: Isocyanides are volatile, toxic, and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines using a Lewis Acid Catalyst

This protocol is adapted from a procedure utilizing Gadolinium(III) triflate under microwave irradiation.[7]

Materials:

  • 2-Aminopyridine (0.5 mmol)

  • Benzaldehyde (0.5 mmol)

  • tert-Butyl isocyanide (0.5 mmol)

  • Gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%)

  • Methanol (1.5 mL)

  • G4 type microwave vial with a Teflon septum

Procedure:

  • To a G4 type microwave vial, add 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and Gd(OTf)₃ (5.0 mol%).

  • Add methanol (1.5 mL) to dissolve the reagents.

  • Seal the vial with a Teflon septum.

  • Place the reaction mixture in a microwave reactor and stir (600 rpm) at 150 °C for 30-180 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solvent is then removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound.

Protocol 2: DNA-Compatible Groebke-Blackburn-Bienaymé Reaction

This protocol is optimized for DNA-encoded library (DEL) synthesis and is performed under mild, aqueous conditions.[10]

Materials:

  • DNA-conjugated 2-amino-5-arylpyridine derivative (e.g., starting material b1 in the reference, 1 mM in H₂O)

  • Aldehyde (500 equiv., e.g., 2 M in DMSO)

  • Isocyanide (500 equiv., e.g., 2 M in DMSO)

  • Acetic acid (AcOH) (30 equiv.)

  • Co-solvent system: Water (H₂O) and Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • The reaction is set up in a one-pot fashion.

  • To the aqueous solution of the DNA-conjugated starting material (final concentration 0.54 mM), add the specified equivalents of acetic acid.

  • Subsequently, add the aldehyde and isocyanide solutions in DMSO.

  • The reaction mixture is incubated at 25 °C for 24 hours.

  • Reaction conversion can be analyzed by LC-MS.

  • The resulting DNA-conjugated product is typically used in the next step of the DEL synthesis workflow without further purification.

Logical Workflow for Protocol Selection

The choice of the appropriate GBB protocol depends on the substrate scope and the desired application. The following diagram illustrates a decision-making workflow for selecting a suitable protocol.

Protocol_Selection Start Define Reaction Goal Substrate_Type Substrate Type? Start->Substrate_Type DNA_Conjugated DNA-Conjugated? Substrate_Type->DNA_Conjugated Complex/Delicate Thermal_Sensitivity Thermally Sensitive? Substrate_Type->Thermal_Sensitivity Simple/Robust DNA_Conjugated->Thermal_Sensitivity No Protocol_P4 Use Mild Aqueous Protocol (P4) DNA_Conjugated->Protocol_P4 Yes Green_Chemistry Green Chemistry Focus? Thermal_Sensitivity->Green_Chemistry No Protocol_P3 Use Conventional Heating (P3) Thermal_Sensitivity->Protocol_P3 Yes Protocol_P1_P2 Use Microwave Protocol (P1/P2) Green_Chemistry->Protocol_P1_P2 No (High Speed) Protocol_P5 Consider Solvent-Free/Ultrasound (P5) Green_Chemistry->Protocol_P5 Yes

Caption: Decision tree for selecting a Groebke-Blackburn-Bienaymé reaction protocol.

Conclusion

The Groebke-Blackburn-Bienaymé three-component reaction is a robust and versatile method for the synthesis of medicinally relevant heterocyclic compounds. The availability of multiple protocols, ranging from high-temperature microwave-assisted synthesis to mild, aqueous conditions suitable for DNA-encoded libraries, underscores its broad applicability in modern drug discovery and development. By understanding the nuances of each protocol, researchers can effectively leverage this powerful reaction to accelerate the discovery of new therapeutic agents.

References

Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.

Introduction

Imidazo[1,2-a]pyridines are privileged scaffolds in drug discovery. The 3-amino substituted derivatives, in particular, have demonstrated potent biological effects, making their efficient synthesis a key focus for researchers. This document outlines the most common and effective synthetic strategies, with a primary focus on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, along with alternative methods. Detailed protocols, quantitative data, and visual representations of workflows and relevant signaling pathways are provided to aid in the practical application of these synthetic methods.

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 3-aminothis compound derivatives. The choice of method often depends on the desired substitution pattern, scalability, and availability of starting materials.

1. Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: This is a one-pot reaction that combines a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, typically under acidic catalysis, to efficiently construct the 3-aminothis compound core.[1][2] This method is highly versatile, allowing for diversity at three positions of the final molecule.

2. Synthesis from α-Aminopyridinyl Amides: An alternative approach involves the cyclodehydration of N-protected 2-aminopyridine-containing amides.[3][4] This method offers a different retrosynthetic disconnection and can be advantageous for specific substitution patterns.

3. Microwave-Assisted Fluorous Synthesis: To accelerate reaction times and simplify purification, microwave irradiation combined with fluorous-tagged reactants can be employed.[5] This technique is particularly suitable for the rapid generation of compound libraries.

Experimental Protocols

Protocol 1: General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol is a generalized procedure based on the work of Al-Qadi et al.[1][2]

Materials:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (e.g., 4-chlorophenyl isocyanide) (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsA·H₂O) or Scandium(III) triflate (Sc(OTf)₃) (typically 10-20 mol%)

  • Solvent: Methanol (MeOH), Dichloromethane (CH₂Cl₂), or a 1:1 mixture

Procedure:

  • To a solution of 2-aminopyridine in the chosen solvent, add the aldehyde and the catalyst.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 50 °C for 1 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 3-aminothis compound derivative.

  • Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides

This protocol is based on the method developed by Régnier et al.[3][4]

Materials:

  • N-Boc-protected 2-aminopyridine-containing amide (1.0 equiv)

  • Triflic anhydride (B1165640) (Tf₂O) (1.2 equiv)

  • 2-Methoxypyridine (2.4 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-Boc-protected 2-aminopyridine-containing amide in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C.

  • Add 2-methoxypyridine, followed by the dropwise addition of triflic anhydride.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent under reduced pressure.

  • To the residue, add THF and potassium carbonate.

  • Stir the mixture at room temperature for 12 hours.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the 3-aminothis compound.

Data Presentation

Table 1: Synthesis of 3-Aminothis compound Derivatives via GBB Reaction and their Anticancer Activity

The following table summarizes the synthesis of various 3-aminothis compound derivatives and their in vitro cytotoxic activity (IC₅₀ in µM) against selected cancer cell lines, as reported by Al-Qadi et al.[1][2][6][7]

CompoundR¹ (at C-2)R² (at C-3)Yield (%)MCF-7 IC₅₀ (µM)HT-29 IC₅₀ (µM)B16F10 IC₅₀ (µM)
1 4-NitrophenylN-(4-chlorophenyl)4530.88 ± 14.444.15 ± 2.9364.81 ± 15.78
2 4-Methylphenyl (Tolyl)N-(4-chlorophenyl)50> 20044.45 ± 0.1521.75 ± 0.81
3 Naphthalen-2-ylN-(4-chlorophenyl)4884.05 ± 3.3793.08 ± 0.61> 200
4 4-(Trifluoromethyl)phenylN-(4-chlorophenyl)30> 20085.50 ± 18.83> 200
5 Indol-3-ylN-(4-chlorophenyl)4220.47 ± 0.1018.34 ± 1.2239.20 ± 1.84
6 Furan-2-ylN-(4-chlorophenyl)3566.48 ± 37.8748.31 ± 0.53197.06 ± 14.42
7 2,4-DifluorophenylN-(4-chlorophenyl)4014.81 ± 0.2010.11 ± 0.7014.39 ± 0.04

Mandatory Visualization

Signaling Pathway Diagram

Many 3-aminothis compound derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.[8][9][10][11][12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 3-Aminothis compound Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-aminothis compound derivatives.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Groebke-Blackburn-Bienaymé (GBB) three-component synthesis of 3-aminothis compound derivatives.

GBB_Workflow cluster_reactants Starting Materials Amine 2-Aminopyridine Reaction One-Pot Reaction (Acid Catalyst, Solvent, Temp, Time) Amine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction Workup Reaction Work-up (Solvent Removal) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 3-Aminothis compound Derivative Purification->Product Analysis Characterization (NMR, HRMS) Product->Analysis

Caption: General workflow for the GBB three-component synthesis.

References

Application of Imidazo[1,2-a]pyridines in Organic Light-Emitting Diodes (OLEDs): A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[1,2-a]pyridines (IPs) have emerged as a highly versatile and promising class of heterocyclic compounds for applications in organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their rigid, π-conjugated bicyclic structure provides excellent thermal and morphological stability, while their tunable electronic properties allow for the rational design of materials with specific photophysical characteristics.[1] This combination of features makes them suitable for use as emitters, hosts, and electron-transporting materials in OLED devices.

The inherent electron-deficient nature of the pyridine (B92270) ring coupled with the electron-rich imidazole (B134444) moiety gives imidazo[1,2-a]pyridines a bipolar character. This electronic structure can be further modified by introducing various substituents at different positions of the IP core, enabling the fine-tuning of their emission color, quantum efficiency, and charge-transporting properties.[1][2] Researchers have successfully developed IP-based materials that exhibit emissions across the visible spectrum, with significant progress made in achieving highly efficient deep-blue, cyan, and orange-red emitters.[3][4]

Key Advantages of Imidazo[1,2-a]pyridines in OLEDs:
  • High Thermal and Morphological Stability: The fused ring system of IPs imparts significant rigidity to the molecular structure, leading to high glass transition temperatures and thermal decomposition temperatures, which are crucial for long device operational lifetimes.

  • Tunable Photophysical Properties: The electronic properties of IPs can be readily modified by chemical functionalization. The introduction of electron-donating or electron-withdrawing groups allows for precise control over the emission wavelength and quantum yield.[1]

  • Bipolar Charge-Transport Characteristics: The unique electronic structure of IPs facilitates the transport of both electrons and holes, leading to a more balanced charge injection and recombination in the emissive layer of an OLED, which can improve device efficiency.

  • High Photoluminescence Quantum Yields (PLQYs): Many IP derivatives exhibit high fluorescence quantum yields in both solution and solid states, a critical requirement for efficient light emission in OLEDs.[2]

Quantitative Performance Data of Imidazo[1,2-a]pyridine-Based OLEDs

The following table summarizes the key performance parameters of various OLEDs incorporating this compound derivatives as the emitting material.

EmitterDevice TypeMax. EQE (%)CIE Coordinates (x, y)Emission ColorLuminance (cd/m²)Ref.
IP-PPINon-doped4.85(0.153, 0.097)Deep-Blue>10000[3]
IP-PPI40 wt% Doped5.23(0.154, 0.077)Deep-Blue>10000[3]
IP-DPPINon-doped4.74(0.154, 0.114)Deep-Blue>10000[3]
IP-DPPI20 wt% Doped6.13(0.153, 0.078)Deep-Blue>10000[3]
GBY-17Non-doped15.6(0.23, 0.42)Cyan4420[4]
GBY-18Non-doped10.9(0.59, 0.38)Orange2740[4]

Experimental Protocols

General Synthesis of this compound Derivatives

A common and efficient method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound.[5][6]

Materials:

Procedure:

  • To a round-bottom flask, add the substituted 2-aminopyridine, substituted α-bromoacetophenone, and copper silicate catalyst.[5]

  • Add ethanol to the flask and reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.[5]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated solution of sodium carbonate, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the desired this compound derivative.

Fabrication of a Multilayer OLED Device

The following is a general protocol for the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum environment.[7][8]

Materials:

  • Patterned Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent (e.g., Hellmanex II)

  • Deionized water

  • Acetone

  • Isopropyl alcohol

  • Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML - this compound derivative), Electron Transport Layer (ETL), and Electron Injection Layer (EIL).

  • Cathode material (e.g., Aluminum)

Procedure:

  • Substrate Cleaning:

    • Clean the ITO-coated glass substrates by sonicating them sequentially in detergent, deionized water, acetone, and isopropyl alcohol.[7]

    • Finally, treat the substrates with O₂ plasma to remove any organic residues and improve the work function of the ITO.[7]

  • Organic Layer Deposition:

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially onto the ITO substrate. A typical device structure would be: ITO / HIL / HTL / EML / ETL / EIL. The this compound derivative is used in the EML.

    • The deposition rate for the organic layers is typically maintained at 0.5-1 Å/s.

  • Cathode Deposition:

    • Without breaking the vacuum, deposit the electron injection layer (e.g., LiF at 0.2 Å/s) followed by the metal cathode (e.g., Al at 2 Å/s).[7]

    • The active area of the device is defined by a shadow mask during cathode deposition.

  • Encapsulation:

    • After deposition, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Record the electroluminescence (EL) spectra with a spectroradiometer.

    • Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the obtained data.

Visualizations

Logical Workflow for this compound-Based OLED Development

The following diagram illustrates the general workflow from the conceptual design of this compound molecules to the final characterization of the OLED device.

cluster_design Molecular Design & Synthesis cluster_fabrication Device Fabrication cluster_characterization Device Characterization design Molecular Design (Tuning of Electronic Properties) synthesis Chemical Synthesis (e.g., Condensation Reaction) design->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification photophysical Photophysical Analysis (PLQY, Emission Spectra) purification->photophysical substrate Substrate Cleaning (ITO Glass) deposition Thin Film Deposition (Thermal Evaporation) substrate->deposition encapsulation Encapsulation deposition->encapsulation electrical Electrical & Optical Testing (J-V-L Characteristics) encapsulation->electrical photophysical->deposition Material Selection performance Performance Evaluation (EQE, CIE, Lifetime) electrical->performance

Caption: Workflow for the development of this compound-based OLEDs.

Structure-Property Relationships in this compound Emitters

This diagram illustrates how modifications to the chemical structure of the this compound core influence the key properties of the resulting OLED emitter.

cluster_structure Structural Modifications cluster_properties Resulting Properties core This compound Core emission Emission Color (Blue, Green, Red Shift) core->emission stability Thermal & Morphological Stability core->stability charge_transport Charge Transport Properties core->charge_transport substituents Substituents (Electron Donating/Withdrawing) substituents->emission Fine-tuning efficiency Quantum Efficiency (PLQY) substituents->efficiency Enhancement substituents->charge_transport Balancing conjugation Extended π-Conjugation conjugation->emission Red Shift steric Steric Hindrance steric->efficiency Reduces Aggregation Quenching steric->stability

Caption: Influence of molecular structure on the properties of IP emitters.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of imidazo[1,2-a]pyridines. The content is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of imidazo[1,2-a]pyridines.

Issue 1: Low Yield in Groebke-Blackburn-Bienaymé (GBB) Reaction

Q: I am getting a low yield for my Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine. What are the possible causes and how can I improve the yield?

A: Low yields in the GBB reaction can stem from several factors related to reactants, catalysts, and reaction conditions. Here's a systematic troubleshooting approach:

  • Reactant Quality:

    • Aldehyde Purity: Ensure the aldehyde is free of acidic impurities, which can inhibit the reaction. Purification by distillation or chromatography may be necessary.

    • Isocyanide Stability: Isocyanides can degrade upon storage. Use freshly prepared or purified isocyanides for best results.

    • 2-Aminopyridine (B139424) Nucleophilicity: Electron-withdrawing groups on the 2-aminopyridine ring can decrease its nucleophilicity, leading to lower yields. Consider using more forcing conditions (higher temperature, longer reaction time) for such substrates.

  • Catalyst Choice and Loading:

    • The GBB reaction is often catalyzed by Lewis or Brønsted acids.[1] Scandium(III) triflate (Sc(OTf)₃) is a highly effective catalyst.[2]

    • If you are not using a catalyst, consider adding a catalytic amount (5-10 mol%) of Sc(OTf)₃ or another suitable Lewis acid like BF₃·OEt₂.[3]

    • For some substrates, Brønsted acids like p-toluenesulfonic acid (TsOH) can also be effective.[4]

  • Reaction Conditions:

    • Solvent: Methanol (B129727) is a common solvent for the GBB reaction. However, for less reactive substrates, higher boiling point solvents like ethanol (B145695) or acetonitrile (B52724) can be beneficial. In some cases, solvent-free conditions or the use of green solvents like water have been reported to give good yields.[5]

    • Temperature: While many GBB reactions proceed at room temperature, heating can significantly improve the reaction rate and yield, especially for less reactive starting materials. Microwave irradiation has been shown to accelerate the reaction and improve yields.[6]

    • Dehydrating Agents: The formation of the initial imine intermediate releases water, which can hydrolyze the nitrilium ion intermediate. The addition of a dehydrating agent, such as trimethyl orthoformate, can improve the yield.[3]

Issue 2: Poor Regioselectivity with Substituted 2-Aminopyridines

Q: I am trying to synthesize a specific regioisomer of an this compound using a substituted 2-aminopyridine, but I am getting a mixture of isomers. How can I improve the regioselectivity?

A: Achieving high regioselectivity in the synthesis of imidazo[1,2-a]pyridines from substituted 2-aminopyridines is a common challenge. The outcome is primarily governed by the electronic and steric effects of the substituents on the pyridine (B92270) ring.

  • Understanding the Mechanism: The initial step in many syntheses, such as the reaction with α-haloketones, is the nucleophilic attack of one of the pyridine nitrogen atoms on the electrophile. The regioselectivity is determined by which nitrogen is more nucleophilic and/or leads to a more stable intermediate.

  • Electronic Effects:

    • Electron-donating groups (EDGs) on the pyridine ring will activate the ring and generally direct the cyclization to the nitrogen atom that results in a more stabilized cationic intermediate.

    • Electron-withdrawing groups (EWGs) will deactivate the ring, making the reaction more difficult and potentially leading to lower regioselectivity. The inductive effect of EWGs can significantly reduce the nucleophilicity of the adjacent nitrogen atom.

  • Steric Effects:

    • Bulky substituents on the pyridine ring can hinder the approach of the electrophile to the adjacent nitrogen atom, favoring cyclization at the more accessible nitrogen.

  • Strategies for Improving Regioselectivity:

    • Choice of Synthesis Method: Some synthetic methods offer better regiocontrol than others. For instance, specific acid-catalyzed three-component cascade reactions have been reported to provide high regioselectivity.[7]

    • Reaction Conditions Optimization:

      • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar (e.g., DMF, ethanol).

      • Temperature: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the kinetically controlled product.

    • Protecting Groups: In some cases, it may be possible to temporarily protect one of the nitrogen atoms to force the reaction to occur at the desired position, although this adds extra steps to the synthesis.

Issue 3: Side Product Formation in Reactions with α-Haloketones

Q: When synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones, I observe significant side product formation. What are these side products and how can I minimize them?

A: The reaction between 2-aminopyridines and α-haloketones can indeed lead to the formation of several side products, which can complicate purification and reduce the yield of the desired product.

  • Common Side Products:

    • N-(Pyridin-2-yl)amides: These can be formed through a C-C bond cleavage of the α-haloketone.[8]

    • Over-alkylation: The product this compound can sometimes react further with the α-haloketone.

    • Polymerization: Under certain conditions, the starting materials or intermediates can polymerize.

  • Minimizing Side Product Formation:

    • Reaction Conditions:

      • Base: The choice and amount of base can be critical. A mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is often used to neutralize the hydrogen halide formed during the reaction. Using a strong base might promote side reactions. In some cases, a base-free reaction in a suitable solvent like ethanol can be effective.[9]

      • Solvent: Ethanol is a commonly used solvent. However, exploring other solvents like DMF or acetonitrile might be beneficial.

      • Temperature and Reaction Time: Carefully control the reaction temperature and time. Prolonged heating can lead to decomposition and the formation of side products. Monitor the reaction progress by TLC to determine the optimal reaction time.

    • Stoichiometry: Use a slight excess of the 2-aminopyridine to ensure the complete consumption of the α-haloketone, which can help to minimize side reactions involving this starting material.

    • Purification: If side product formation is unavoidable, careful purification by column chromatography is often necessary to isolate the desired this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing imidazo[1,2-a]pyridines?

A1: The most common and versatile methods for the synthesis of imidazo[1,2-a]pyridines include:

  • Tschitschibabin Reaction: This is the classical method involving the reaction of a 2-aminopyridine with an α-halocarbonyl compound.[2]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid, to afford 3-aminoimidazo[1,2-a]pyridines.[10][11]

  • Ortoleva-King Reaction: This method involves the reaction of a 2-aminopyridine with a ketone in the presence of iodine.[12][13]

  • Copper-Catalyzed A³ Coupling: A three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne catalyzed by a copper salt.[14][15]

  • Cyclization of N-propargyl-2-aminopyridines: This involves the intramolecular cyclization of appropriately substituted propargyl amines.

Q2: How do electronic effects of substituents on the 2-aminopyridine ring influence the regioselectivity of the cyclization?

A2: The electronic nature of the substituents on the 2-aminopyridine ring plays a crucial role in determining the regioselectivity of the cyclization.

  • Electron-donating groups (EDGs) such as alkyl or alkoxy groups increase the electron density of the pyridine ring, making both nitrogen atoms more nucleophilic. The cyclization will preferentially occur at the nitrogen atom where the resulting cationic intermediate is better stabilized by the EDG.

  • Electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density of the pyridine ring, reducing the nucleophilicity of both nitrogen atoms. The inductive effect of an EWG will significantly decrease the nucleophilicity of the adjacent nitrogen atom, often directing the cyclization to the more distant nitrogen.[16]

Q3: What are the advantages of using a multi-component reaction (MCR) like the GBB reaction for synthesizing imidazo[1,2-a]pyridines?

A3: Multi-component reactions (MCRs) like the Groebke-Blackburn-Bienaymé reaction offer several advantages for the synthesis of complex molecules like imidazo[1,2-a]pyridines:

  • Efficiency: MCRs allow the formation of multiple bonds in a single step, which reduces the number of synthetic steps, saving time and resources.[10]

  • Atom Economy: In MCRs, most of the atoms of the starting materials are incorporated into the final product, leading to less waste.

  • Diversity: By simply varying the starting components (aldehyde, isocyanide, and 2-aminopyridine), a large library of structurally diverse imidazo[1,2-a]pyridines can be rapidly synthesized.[11]

  • Operational Simplicity: MCRs are often one-pot reactions, which simplifies the experimental procedure and purification process.

Data Presentation

Table 1: Comparison of Key Synthetic Methods for Imidazo[1,2-a]pyridines

MethodReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Ortoleva-King Reaction 2-aminopyridine, Acetophenone (B1666503)I₂, NaOH (aq)Neat (step 1), Water (step 2)110 (step 1), 100 (step 2)4 (step 1), 1 (step 2)40-60[13][17]
Groebke-Blackburn-Bienaymé 2-aminopyridine, Aldehyde, IsocyanideSc(OTf)₃MethanolRoom Temp - 603 - 24up to 91[6][10]
Copper-Catalyzed A³ Coupling 2-aminopyridine, Aldehyde, AlkyneCu/SiO₂Toluene (B28343)1204845-82[14]
Copper(I)-Catalyzed/Air Oxidant 2-aminopyridine, NitroolefinCuBrDMF80-up to 90[18]

Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

  • To a solution of the aldehyde (1.0 mmol) in methanol (5 mL), add the 2-aminopyridine (1.0 mmol) and the isocyanide (1.0 mmol).

  • Add the catalyst, Scandium(III) triflate (Sc(OTf)₃, 0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for 8-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 3-aminothis compound.

Protocol 2: Ortoleva-King Reaction

This protocol provides a one-pot synthesis of 2-arylimidazo[1,2-a]pyridines.[13]

  • Step 1: In a reaction vessel, mix the acetophenone (1.0 mmol), 2-aminopyridine (2.3 mmol), and iodine (1.2 mmol).

  • Heat the neat reaction mixture at 110 °C for 4 hours.

  • Step 2: After cooling to room temperature, add aqueous sodium hydroxide (B78521) (NaOH) solution.

  • Heat the mixture at 100 °C for 1 hour.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-arylthis compound.

Protocol 3: Copper-Catalyzed A³ Coupling

This protocol outlines the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.[14]

  • In a Schlenk tube under an inert atmosphere, add 2-aminopyridine (1.1 mmol), the aldehyde (1.0 mmol), Cu/SiO₂ catalyst (10 mol%), and the terminal alkyne (1.5 mmol).

  • Add toluene (0.5 mL) as the solvent.

  • Heat the mixture to 120 °C and stir for 48 hours.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes, ethyl acetate, and triethylamine (B128534) as the eluent to obtain the desired this compound.

Mandatory Visualization

GBB_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product r1 2-Aminopyridine p1 Mixing & Reaction r1->p1 r1->p1 r2 Aldehyde r2->p1 r2->p1 r3 Isocyanide r3->p1 r3->p1 c1 Catalyst (e.g., Sc(OTf)₃) c1->p1 c1->p1 c2 Solvent (e.g., Methanol) c2->p1 c2->p1 c3 Temperature (RT - 60°C) c3->p1 c3->p1 w1 Solvent Removal p1->w1 Reaction Completion p1->w1 w2 Column Chromatography w1->w2 w1->w2 prod 3-Aminothis compound w2->prod Purified w2->prod

Caption: Experimental workflow for the Groebke-Blackburn-Bienaymé reaction.

Regioselectivity_Factors cluster_pyridine Substituted 2-Aminopyridine cluster_factors Influencing Factors cluster_outcome Reaction Outcome pyridine Pyridine Ring substituent Substituent (R) electronic Electronic Effects (EDG vs. EWG) substituent->electronic steric Steric Hindrance substituent->steric regioselectivity Regioselectivity electronic->regioselectivity steric->regioselectivity product This compound Isomer Ratio regioselectivity->product

Caption: Factors influencing regioselectivity in this compound synthesis.

References

Technical Support Center: Imidazo[1,2-a]Pyridine Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in imidazo[1,2-a]pyridine multicomponent reactions.

Troubleshooting Guide: Low Reaction Yields

Low or inconsistent yields are a common challenge in the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide addresses potential causes and provides actionable solutions.

Q1: My Groebke-Blackburn-Bienaymé (GBB) reaction is resulting in a low yield. What are the first parameters I should investigate?

A1: The GBB reaction, which combines an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide, is sensitive to several factors. Start by evaluating the following:

  • Catalyst Choice and Concentration: The type and amount of acid catalyst are critical. While various catalysts can be used, Brønsted and Lewis acids are common.[1][2] For instance, catalysts like Sc(OTf)₃, p-toluenesulfonic acid, and even greener options like ammonium (B1175870) chloride have been used effectively.[1][3] Over or under-loading the catalyst can lead to side reactions or an incomplete reaction.

  • Solvent Selection: The polarity of the solvent significantly impacts reaction efficiency. Polar solvents like methanol (B129727) and ethanol (B145695) often give better results than non-polar or less polar solvents such as toluene (B28343) or dichloromethane.[4][5]

  • Reaction Temperature: Temperature can influence the rate of competing side reactions.[6] While many GBB reactions proceed well at room temperature, some systems may benefit from heating or cooling to favor the desired reaction pathway.[1][6]

  • Purity of Reactants: Impurities in your starting materials, especially the aldehyde and isocyanide, can inhibit the catalyst or lead to the formation of unwanted byproducts.[7] Ensure all reactants are of high purity.

Q2: I'm observing the formation of significant side products. How can I improve the selectivity of my reaction?

A2: Poor selectivity is a frequent cause of low yields in multicomponent reactions.[6] To enhance the formation of your desired this compound, consider these strategies:

  • Order of Reagent Addition: Instead of a one-pot mixing of all components, a stepwise addition can sometimes prevent side product formation.[6] For example, pre-forming the imine intermediate by reacting the 2-aminopyridine (B139424) and aldehyde before adding the isocyanide can lead to a cleaner reaction.

  • Dehydrating Agents: The presence of water can lead to unwanted side reactions. The addition of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields and product purity.[8]

  • Substrate Electronic Effects: The electronic nature of your substrates, particularly the aldehyde, can influence the reaction outcome. Electron-poor aldehydes have been shown to sometimes yield higher results in GBB reactions.[8]

Q3: My product appears to be decomposing during workup or purification. What can I do?

A3: Product loss during the isolation and purification stages is a common reason for apparent low yields.[7]

  • Purification Method: Standard silica (B1680970) gel chromatography can sometimes lead to the decomposition of acid-sensitive products. Consider alternative purification methods like neutral alumina (B75360) chromatography or recrystallization.

  • Efficient Purification Techniques: For some imidazo[1,2-a]pyrazines, a related scaffold, sulfate (B86663) salt formation has been used for efficient purification, avoiding the need for chromatography and the use of halogenated solvents.[8] This approach could potentially be adapted for imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q4: What is the optimal catalyst for the Groebke-Blackburn-Bienaymé reaction?

A4: There is no single "best" catalyst as the optimal choice depends on the specific substrates and reaction conditions. Historically, Sc(OTf)₃ and p-toluenesulfonic acid have been widely used.[1][2] However, recent research has explored a wide range of catalysts, including greener and more cost-effective options like ammonium chloride and iodine.[3][5] It is recommended to screen a few different catalysts to find the most effective one for your particular system.

Q5: Can I run the GBB reaction under solvent-free conditions?

A5: Yes, solvent-free conditions have been successfully employed for the synthesis of imidazo[1,2-a]pyridines and can be an environmentally friendly alternative.[9] This approach often involves heating the neat mixture of reactants.

Q6: How does the choice of isocyanide affect the reaction yield?

A6: The steric and electronic properties of the isocyanide component can impact the reaction. Studies have evaluated both aliphatic and aromatic isocyanides, often achieving moderate to good yields with various substituents.[3] However, some isocyanides can be prone to decomposition, especially under harsh acidic conditions or at higher temperatures, which can lead to lower yields.[5]

Data Presentation: Effect of Catalysts and Solvents on Yield

The following tables summarize quantitative data on the effect of different catalysts and solvents on the yield of this compound synthesis.

Table 1: Screening of Various Catalysts

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneEthanolReflux-Low
2DBUEthanolReflux-Low
3NaHCO₃EthanolReflux-Low
4ZnOEthanolReflux-Marginal
5FeCl₃EthanolReflux-Marginal
6AlCl₃EthanolReflux-Marginal
7Copper Silicate (B1173343)EthanolReflux-High
Data adapted from a study on the synthesis of this compound derivatives.[4]

Table 2: Screening of Various Solvents

EntrySolventCatalyst (mol%)Time (h)Yield (%)
1Dichloromethane10-Moderate
2Toluene10-Moderate
3Methanol10-High
4Acetonitrile10-High
5Ethanol10-High
6Water10-Low
Data based on a model reaction using copper silicate as the catalyst at reflux temperature.[4]

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé Three-Component Reaction (GBB-3CR)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a sealed vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), isocyanide (1.0 equiv.), and the chosen catalyst (e.g., ammonium chloride, 0.2 equiv.) in a suitable solvent (e.g., MeOH, 1.0 M).[3]

  • Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3][5]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.[3]

  • Purification: The crude residue is then purified by flash chromatography on silica gel using an appropriate eluent system (e.g., mixtures of ethyl acetate (B1210297) in hexanes) to afford the desired this compound.[3]

Visualizations

Troubleshooting_Workflow Start Low Yield in this compound Multicomponent Reaction Check_Reactants 1. Verify Reactant Purity and Stoichiometry Start->Check_Reactants Optimize_Conditions 2. Optimize Reaction Conditions Check_Reactants->Optimize_Conditions Reactants OK Catalyst Catalyst Screening (e.g., NH4Cl, p-TsOH, Sc(OTf)3) Optimize_Conditions->Catalyst Solvent Solvent Screening (e.g., MeOH, EtOH, ACN) Optimize_Conditions->Solvent Temperature Temperature Optimization (Room Temp, Reflux) Optimize_Conditions->Temperature Investigate_Workup 3. Investigate Workup and Purification Purification_Method Alternative Purification? (e.g., Recrystallization, Neutral Alumina) Investigate_Workup->Purification_Method Side_Products Significant Side Products? Catalyst->Side_Products Solvent->Side_Products Temperature->Side_Products Success Improved Yield Purification_Method->Success Problem Solved Side_Products->Investigate_Workup No Order_Addition Modify Order of Reagent Addition Side_Products->Order_Addition Yes Dehydrating_Agent Add Dehydrating Agent (e.g., Trimethyl Orthoformate) Order_Addition->Dehydrating_Agent Dehydrating_Agent->Investigate_Workup

Caption: Troubleshooting workflow for low yields.

GBB_Reaction_Pathway Amidine 2-Aminopyridine Imine Schiff Base (Imine Intermediate) Amidine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrillium Nitrillium Ion Intermediate Catalyst Acid Catalyst (H+) Catalyst->Imine Imine->Nitrillium + Isocyanide Cycloadduct Cycloadduct Nitrillium->Cycloadduct Intramolecular Cyclization Product This compound Cycloadduct->Product Aromatization

Caption: Simplified GBB reaction pathway.

References

"optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseSuggested Solution
Suboptimal Catalyst The choice of catalyst is crucial. For instance, in copper-catalyzed reactions, CuI and CuBr have been shown to be effective.[1][2] For palladium-catalyzed couplings, ligands such as XantPhos can significantly improve yields.[3] Consider screening different catalysts and ligands.
Incorrect Solvent The solvent can greatly influence reaction efficiency. For copper-catalyzed synthesis from aminopyridines and nitroolefins, DMF was found to be the optimal solvent.[2] In some iodine-catalyzed multicomponent reactions, ethanol (B145695) provides excellent yields.[3] A solvent screening is recommended.
Inappropriate Reaction Temperature Temperature plays a critical role. A copper-catalyzed reaction using air as an oxidant was optimized at 80°C.[2] However, some multicomponent reactions can proceed efficiently at room temperature.[4][5] Varying the temperature in increments is a standard optimization step.
Poor Quality of Starting Materials Impurities in reactants like 2-aminopyridines, aldehydes, or ketones can inhibit the reaction. It is advisable to purify starting materials through recrystallization or chromatography if their purity is questionable.[3]
Presence of Moisture or Oxygen For reactions sensitive to moisture or oxygen, ensure anhydrous conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Insufficient Reaction Time Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require longer periods to reach completion.

Issue 2: Formation of Significant Side Products

Potential CauseSuggested Solution
Lack of Regioselectivity In cases where multiple isomers can form, the reaction conditions may not favor the desired product. The choice of catalyst and ligand can influence regioselectivity in palladium-catalyzed reactions.[3] The use of protecting groups to block reactive sites can also direct the reaction to the desired isomer.[3]
Decomposition of Reactants or Products High temperatures can sometimes lead to the decomposition of starting materials or the desired product. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Competing Reaction Pathways The reaction mechanism might involve competing pathways that lead to different products. Modifying the reaction conditions, such as changing the base or solvent, can sometimes favor one pathway over another.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for imidazo[1,2-a]pyridine synthesis?

A1: Common synthetic routes often utilize 2-aminopyridines condensed with various substrates such as α-haloketones, aldehydes, ketones, and nitroolefins.[6][7]

Q2: Which catalysts are typically used for this compound synthesis?

A2: A variety of catalysts can be employed, including:

  • Copper catalysts: CuI and CuBr are frequently used in aerobic oxidative cyclizations.[1][2]

  • Palladium catalysts: Pd(OAc)₂ with ligands like XantPhos is effective for cross-coupling reactions.[3][8]

  • Iodine: Molecular iodine is a cost-effective and environmentally benign catalyst for certain multicomponent reactions.[4][5][9]

  • Metal-free conditions: Several protocols exist that proceed without a metal catalyst, often utilizing reagents like CBrCl₃ or proceeding under thermal or microwave conditions.[1]

Q3: How can I make my synthesis more "green" or environmentally friendly?

A3: Consider using air as the oxidant in copper-catalyzed reactions, which is abundant and produces no toxic byproducts.[2] Water can also be used as a green solvent in some ultrasound-assisted syntheses.[1] Additionally, iodine-catalyzed reactions are often considered more environmentally friendly due to the low cost and benign nature of the catalyst.[4][5]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted reactions can significantly reduce reaction times, often to less than two minutes, and can lead to higher product yields, particularly in solvent-free conditions.[1]

Experimental Protocols

Protocol 1: Copper-Catalyzed Aerobic Oxidative Synthesis

This protocol is based on the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins using air as the oxidant.[2]

  • To a reaction tube, add 2-aminopyridine (B139424) (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol).

  • Add DMF (2 mL) as the solvent.

  • Seal the tube and heat the reaction mixture to 80°C with vigorous stirring. The reaction is open to the air.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water.

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis

This protocol describes a one-pot synthesis of imidazo[1,2-a]pyridines from an aldehyde, 2-aminopyridine, and an isocyanide.[4][5]

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol (5 mL).

  • Add iodine (20 mol%) to the mixture.

  • Stir the reaction at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated sodium thiosulfate (B1220275) solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Optimization of Reaction Conditions: Data Summary

Table 1: Optimization of a Copper-Catalyzed Synthesis of this compound [2]

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)
1CuBr (10)DMF8090
2CuCl (10)DMF8075
3CuI (10)DMF8082
4Cu(OAc)₂ (10)DMF8065
5CuBr (10)DMSO8085
6CuBr (10)Toluene8050
7CuBr (10)DMF6070
8CuBr (10)DMF10088

Table 2: Optimization of an Iodine-Catalyzed Multicomponent Reaction [9]

EntryCatalyst (mol%)SolventConditionYield (%)
1-EthanolUltrasonicTrace
2I₂ (20)WaterUltrasonic92
3I₂ (20)EthanolUltrasonic85
4I₂ (20)AcetonitrileUltrasonic78
5I₂ (10)WaterUltrasonic80
6I₂ (30)WaterUltrasonic90
7I₂ (20)WaterStirring, RT65

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants (e.g., 2-aminopyridine, aldehyde) catalyst Add Catalyst (e.g., CuBr, I₂) start->catalyst solvent Add Solvent (e.g., DMF, Ethanol) catalyst->solvent condition Set Conditions (Temperature, Atmosphere) solvent->condition monitor Monitor Progress (TLC, LC-MS) condition->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_flowchart start Low Yield? catalyst Is the catalyst optimal? start->catalyst Yes solvent Is the solvent appropriate? catalyst->solvent No sol_catalyst Screen different catalysts/ligands catalyst->sol_catalyst Yes temp Is the temperature correct? solvent->temp No sol_solvent Perform a solvent screen solvent->sol_solvent Yes purity Are starting materials pure? temp->purity No sol_temp Vary the reaction temperature temp->sol_temp Yes sol_purity Purify starting materials purity->sol_purity Yes end Improved Yield purity->end No, consult further literature sol_catalyst->end sol_solvent->end sol_temp->end sol_purity->end

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Overcoming Side Product Formation in Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazo[1,2-a]pyridines. Our aim is to help you minimize side product formation and optimize your reaction outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines.

Issue 1: Low Yield and Presence of Unreacted Starting Materials

Question: My reaction shows a low yield of the desired imidazo[1,2-a]pyridine, and I observe a significant amount of unreacted 2-aminopyridine (B139424) and/or the ketone/aldehyde starting material. What could be the cause, and how can I improve the conversion?

Answer:

Low conversion can be attributed to several factors, including suboptimal reaction conditions and catalyst inefficiency. Here are some troubleshooting steps:

  • Reaction Temperature and Time: Ensure the reaction is heated to the appropriate temperature for a sufficient duration. For many traditional syntheses, refluxing in a suitable solvent is necessary to drive the reaction to completion. Consider increasing the reaction time and monitoring the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Catalyst Choice and Loading: The choice of catalyst is crucial. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis acids such as Sc(OTf)₃ or Brønsted acids like p-toluenesulfonic acid are often employed.[1] Ensure the catalyst is active and used at the optimal loading, typically ranging from 10 to 20 mol%.[1][2] In some cases, a catalyst-free approach at elevated temperatures might be effective.[3]

  • Water Removal: The condensation step in many this compound syntheses releases water. If not removed, water can inhibit the reaction equilibrium. For reactions run at high temperatures, a Dean-Stark trap can be beneficial. Alternatively, the use of dehydrating agents like trimethyl orthoformate can improve yields.[4]

  • Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield. Protic solvents like methanol (B129727) and ethanol (B145695) are commonly used and have been shown to participate in the reaction mechanism, potentially accelerating key steps.[2] Experiment with different solvents to find the optimal medium for your specific substrates.

Issue 2: Formation of Dimerized Byproducts

Question: I am observing a significant amount of a dimeric byproduct, especially when using the Tschitschibabin reaction conditions. How can I suppress this side reaction?

Answer:

Dimerization is a known side reaction in the Tschitschibabin synthesis, where two pyridine (B92270) rings couple to form a bipyridine derivative.[5] Here’s how you can minimize it:

  • Reaction Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent oxidative side reactions that can contribute to dimerization.

  • Stoichiometry of Reagents: Carefully control the stoichiometry of the reagents. Using an excess of sodium amide can sometimes promote dimerization.

  • Solvent Choice: The choice of solvent can influence the extent of dimerization. While aprotic solvents like xylene or toluene (B28343) are common, polar solvents such as dimethylaniline have been reported to reduce dimerization compared to nonpolar alternatives.[6]

  • Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for good conversion to the desired product. High temperatures can favor dimerization.[6]

Issue 3: Formation of Regioisomers with Substituted 2-Aminopyridines

Question: When using a substituted 2-aminopyridine, I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?

Answer:

The formation of regioisomers is a common challenge when the pyridine ring of the 2-aminopyridine starting material is unsymmetrically substituted. The cyclization can occur at either of the two nitrogen atoms of the 2-aminopyridine.

  • Steric Hindrance: The regioselectivity is often influenced by steric hindrance. Bulky substituents on the 2-aminopyridine ring can direct the cyclization to the less hindered nitrogen atom.

  • Electronic Effects: The electronic nature of the substituents on the 2-aminopyridine can also play a role. Electron-donating groups can influence the nucleophilicity of the ring nitrogen atoms, thereby affecting the site of cyclization.

  • Reaction Conditions: Screening different catalysts, solvents, and temperatures can sometimes help to favor the formation of one regioisomer over the other.

A logical workflow for troubleshooting regioisomer formation is outlined below:

troubleshooting_regioisomers start Mixture of Regioisomers Observed sterics Analyze Steric Hindrance around Nitrogen Atoms start->sterics electronics Evaluate Electronic Effects of Substituents start->electronics conditions Modify Reaction Conditions start->conditions solvent Screen Different Solvents (e.g., polar vs. non-polar) conditions->solvent catalyst Test Alternative Catalysts (Lewis vs. Brønsted acid) conditions->catalyst temp Vary Reaction Temperature conditions->temp analyze Analyze Product Ratio (e.g., by NMR, HPLC) solvent->analyze catalyst->analyze temp->analyze optimize Optimize Conditions for Desired Isomer analyze->optimize synthesis_workflow start Select Synthesis Route (e.g., GBB, Tschitschibabin) reagents Prepare and Purify Starting Materials start->reagents reaction Perform Reaction under Optimized Conditions reagents->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Reaction Workup and Crude Product Isolation monitoring->workup low_yield Low Yield? monitoring->low_yield purification Purify Crude Product (Chromatography, Recrystallization) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization side_products Side Products? purification->side_products end end characterization->end Pure Product Obtained low_yield->workup No optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions Yes side_products->characterization No optimize_purification Optimize Purification Method side_products->optimize_purification Yes optimize_conditions->reaction change_reagents Check Reagent Purity/ Stoichiometry change_reagents->reaction optimize_purification->purification

References

Technical Support Center: Purification of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals working with novel imidazo[1,2-a]pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification techniques for novel this compound compounds? The most common and effective methods are silica (B1680970) gel column chromatography and recrystallization.[1] The choice depends on the physical state of your crude product (solid vs. oil) and the nature of the impurities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is also used, particularly for separating regioisomers or chiral compounds.[2][3]

Q2: How do I select an appropriate solvent system for column chromatography? Initial solvent system selection should be guided by Thin Layer Chromatography (TLC) analysis. A good starting point for many this compound derivatives is a mixture of hexane (B92381) and ethyl acetate (B1210297).[4] The ideal solvent system will give your target compound an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation.[4] If the compound is highly polar, systems like dichloromethane/methanol (B129727) may be necessary.[5][6]

Q3: My this compound derivative appears to be unstable on silica gel. What should I do? Imidazo[1,2-a]pyridines can be sensitive to the acidic nature of standard silica gel, leading to degradation.[4]

  • Stability Test: Before running a column, perform a 2D TLC. Spot your compound, run the plate, then rotate it 90 degrees and run it again in the same solvent.[4][7] If new spots appear or streaking is significant, your compound is likely unstable.[4]

  • Alternative Stationary Phases: If instability is confirmed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel.[4]

Q4: Can recrystallization be used for these compounds, and how do I choose a solvent? Yes, recrystallization is highly effective for solid compounds. The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents to screen include alcohols (ethanol, methanol) and water.[4]

Q5: My synthesis involved a palladium catalyst. How can I remove residual metal? Residual palladium is a common issue in cross-coupling reactions.

  • Filtration: A simple first step is to pass a solution of your crude product through a pad of Celite.

  • Adsorbents/Scavengers: If filtration is insufficient, use specialized adsorbents. Thiol-based silica scavengers or activated carbon can be effective.[8][9] Trithiocyanuric acid (TMT) is also used in industrial settings to precipitate palladium, which is then filtered off.[10]

Troubleshooting Guides

Issue 1: Column Chromatography Problems
ProblemProbable Cause(s)Recommended Solution(s)
Compound streaks on TLC/column. 1. Compound is basic: The nitrogen atoms in the this compound ring can interact strongly with acidic silanol (B1196071) groups on the silica surface.[5][6] 2. Overloading: Too much sample was loaded onto the column.[1] 3. Poor solubility: The compound is not fully soluble in the eluent, causing it to precipitate and re-dissolve as it moves down the column.[1]1. Add a basic modifier: Add 0.1-1% triethylamine (B128534) (TEA) or a few drops of ammonia (B1221849) to your eluent to neutralize the acidic sites on the silica.[1][5][6] 2. Reduce sample load: Use a larger column or reduce the amount of crude material. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.[1] 3. Use a dry loading technique: If solubility is low, pre-adsorb your compound onto a small amount of silica gel and load the dry powder onto the column.[5][11]
Compound will not elute from the column. 1. Solvent system is not polar enough: The eluent lacks the strength to move a highly polar compound off the silica gel.[4] 2. Irreversible adsorption/decomposition: The compound is either binding too strongly to the silica or is decomposing on the column.[6][12]1. Increase eluent polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate in hexane/EtOAc, or methanol in DCM/MeOH).[4][5] A common system for very polar compounds is 5-10% methanol in dichloromethane.[6] 2. Test for stability: Check for decomposition using a 2D TLC.[4] If it is stable but strongly adsorbed, try a basic modifier. If it is decomposing, switch to a neutral stationary phase like alumina.[4]
Poor separation of compound and impurities. 1. Inappropriate solvent system: The chosen eluent moves the compound and impurities at similar rates (similar Rf values).[5] 2. Column was packed improperly: Channels or cracks in the silica bed lead to an uneven solvent front and mixing of bands.[4] 3. Column overloading: Exceeding the column's capacity leads to broad bands that overlap.[5]1. Optimize the solvent system: Test different solvent combinations (e.g., switch from Hexane/EtOAc to DCM/MeOH) to find one with better selectivity and separation on TLC.[5] 2. Repack the column: Ensure the silica is packed as a uniform, homogenous slurry without air bubbles.[4] 3. Reduce the sample load: The amount of crude material should typically be 1-5% of the mass of the stationary phase.[5]
Compound came off in the first few fractions (solvent front). Solvent system is too polar: The eluent is too strong, causing the compound to move with the solvent front instead of interacting with the silica.[4][12]Use a less polar eluent: Decrease the proportion of the polar solvent in your mobile phase. Always check the first few fractions by TLC to avoid accidentally discarding your product.[4][12]
Issue 2: Recrystallization Problems
ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. 1. Solution is too saturated: The compound comes out of solution above its melting point. 2. Cooling is too rapid: Prevents the formation of an ordered crystal lattice.[1] 3. High-boiling solvent: The solvent's boiling point is higher than the compound's melting point.[4]1. Add more solvent: Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool slowly.[1][5] 2. Slow down cooling: Insulate the flask to allow for gradual cooling. 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound to provide a nucleation site.[4][5]
No crystals form upon cooling. 1. Solution is too dilute: The compound remains soluble even at low temperatures. 2. Inappropriate solvent: The compound is too soluble in the chosen solvent.1. Reduce solvent volume: Gently evaporate some of the solvent and attempt to cool again. 2. Use a co-solvent system: Add a "poor" solvent (one in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then re-heat to clarify and cool slowly.[5]
Impurities co-precipitate with the product. 1. Impurity has similar solubility. 2. Cooling was too fast: Traps impurities within the crystal lattice.1. Hot filtration: If impurities are insoluble, perform a hot filtration before allowing the solution to cool. 2. Re-crystallize: Perform a second recrystallization, ensuring the solution cools very slowly.

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniqueTypical PurityTypical RecoveryThroughputKey AdvantagesKey Disadvantages
Flash Column Chromatography >95%70-95%Medium-HighWidely applicable, good for complex mixtures.[13]Can be time-consuming, potential for compound decomposition on silica.[4][6]
Recrystallization >99%50-90%HighYields very high purity product, scalable, cost-effective.[4]Only applicable to solids, requires finding a suitable solvent, can have lower recovery.[4]
Preparative HPLC >99%80-98%Low-MediumExcellent for difficult separations (isomers), high purity.[2][14]Requires specialized equipment, smaller scale, more expensive solvents.

Experimental Protocols & Visualizations

Protocol 1: Standard Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that provides an Rf of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).[4] Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a uniform bed free of cracks or bubbles. Drain the excess solvent until it is level with the top of the silica.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the silica bed.[11]

    • Dry Loading: If the product has poor solubility, dissolve it in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11] Carefully add this powder to the top of the column.[11]

  • Elution: Carefully add the eluent to the column and begin collecting fractions. Maintain a constant flow rate. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with different polarities.[6]

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

G General Purification Workflow for Imidazo[1,2-a]pyridines Crude Crude Product (Post-Workup) TLC TLC Analysis (e.g., Hexane/EtOAc) Crude->TLC Assess Assess Polarity & Purity TLC->Assess Column Flash Column Chromatography Assess->Column Mixture of Compounds Recrystallize Recrystallization Assess->Recrystallize Solid with Minor Impurities PrepHPLC Preparative HPLC Assess->PrepHPLC Difficult Separation (e.g., Isomers) PurityCheck Purity Check (NMR, LCMS) Column->PurityCheck Recrystallize->PurityCheck PrepHPLC->PurityCheck Pure Pure Compound PurityCheck->Pure >95% Pure Impure Impure Fractions PurityCheck->Impure <95% Pure Impure->Recrystallize Attempt Further Purification

Caption: A decision-making workflow for selecting a suitable purification technique.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude solid. Add a potential solvent dropwise while heating until the solid just dissolves.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the compound completely at or near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

G Troubleshooting TLC Streaking Start Problem: Compound is streaking on TLC plate Cause What is the likely cause? Start->Cause Basic Compound is Basic (N-Heterocycle) Cause->Basic Strong interaction with acidic silica Acidic Compound is Acidic Cause->Acidic e.g., Carboxylic acid functionality Overload Sample Overloaded Cause->Overload Spot is too concentrated Insoluble Insoluble in Eluent Cause->Insoluble Sample crashing at baseline Sol_Basic Solution: Add 0.1-1% Triethylamine (TEA) to mobile phase Basic->Sol_Basic Sol_Acidic Solution: Add 0.1-1% Acetic Acid (AcOH) to mobile phase Acidic->Sol_Acidic Sol_Overload Solution: Dilute sample before spotting Overload->Sol_Overload Sol_Insoluble Solution: Spot sample in a stronger, more polar solvent Insoluble->Sol_Insoluble End Resolved Sol_Basic->End Sol_Acidic->End Sol_Overload->End Sol_Insoluble->End

Caption: A logical guide for troubleshooting streaking on TLC plates.

References

Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-a]pyridine Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of imidazo[1,2-a]pyridine drug candidates. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the scale-up synthesis of imidazo[1,2-a]pyridines?

A1: Several robust methods are employed for the large-scale synthesis of imidazo[1,2-a]pyridines. The classical approach involves the condensation of 2-aminopyridines with α-haloketones.[1] More contemporary and often preferred methods for scale-up include multi-component reactions (MCRs) due to their high atom economy and procedural simplicity.[2][3] One notable MCR is the Groebke–Blackburn–Bienaymé reaction (GBBR).[4] Copper-catalyzed reactions, such as the A³-coupling of 2-aminopyridines, aldehydes, and alkynes, have also been successfully scaled up, demonstrating good yields and applicability.[5] Additionally, metal-free synthesis routes are gaining traction for their environmental benefits.[6][7]

Q2: Are there any "green" or environmentally friendly methods for this compound synthesis that are suitable for scale-up?

A2: Yes, several eco-friendly methods have been developed. A notable example is the Cu(II)-ascorbate-catalyzed domino A³-coupling reaction in aqueous micellar media using sodium dodecyl sulfate (B86663) (SDS).[5] This method avoids hazardous organic solvents and has been successfully demonstrated on a gram scale with consistent yields.[5] Catalyst-free and solvent-free reactions, often facilitated by microwave irradiation or moderate heating, also represent a greener alternative.[1] For instance, the reaction of 2-aminopyridines with α-bromo/chloroketones can proceed efficiently at 60°C without a catalyst or solvent.[1]

Q3: How can I improve the yield and purity of my scaled-up reaction?

A3: Optimizing reaction parameters is crucial for improving yield and purity on a larger scale. Key factors to consider include:

  • Catalyst Loading: While essential, excessive catalyst can sometimes lead to side reactions. It's important to determine the optimal catalyst concentration. For example, in an iodine-catalyzed synthesis, 5 mol% of I₂ was found to be optimal, with no significant improvement at 10 mol%.[8]

  • Solvent Choice: The solvent can significantly impact reaction efficiency. For instance, in the aforementioned iodine-catalyzed reaction, ethanol (B145695) provided excellent yields, whereas non-polar solvents like toluene (B28343) resulted in lower yields.[8]

  • Temperature Control: Exothermic reactions can be more pronounced on a larger scale. Implementing efficient cooling and temperature monitoring is critical to prevent side product formation.

  • Reagent Addition: Slow and controlled addition of reagents, particularly in exothermic reactions, can help maintain optimal reaction conditions.

  • Work-up and Purification: A well-designed work-up procedure is essential to remove impurities. Recrystallization or column chromatography may need to be optimized for larger quantities.

Q4: What are the key safety considerations when scaling up the synthesis of imidazo[1,2-a]pyridines?

A4: Safety is paramount during scale-up. Key considerations include:

  • Exothermic Reactions: Many of the condensation and cyclization reactions can be exothermic. Proper cooling and monitoring are essential to control the reaction rate and prevent thermal runaways.

  • Reagent Handling: Some reagents, such as α-haloketones, can be lachrymatory and toxic. Use appropriate personal protective equipment (PPE) and handle them in a well-ventilated fume hood.

  • Solvent Hazards: Be aware of the flammability and toxicity of the solvents used. Ensure proper ventilation and grounding of equipment to prevent static discharge.

  • Pressure Build-up: If reactions are heated in sealed vessels, be mindful of potential pressure build-up. Use appropriate pressure-rated equipment and relief systems.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Incorrect reaction temperature. 3. Poor quality of starting materials. 4. Insufficient reaction time.1. Use a fresh batch of catalyst or activate it if necessary. 2. Optimize the reaction temperature. Some reactions are sensitive to temperature fluctuations. 3. Verify the purity of starting materials (e.g., by NMR or melting point). 4. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if needed.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Air or moisture sensitivity. 4. Catalyst decomposition leading to side reactions.1. Lower the reaction temperature and ensure uniform heating. 2. Carefully control the addition and ratio of reactants. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. 4. Choose a more stable catalyst or optimize the reaction conditions to minimize decomposition.
Difficulty in Product Isolation/Purification 1. Product is highly soluble in the work-up solvent. 2. Formation of emulsions during extraction. 3. Product co-elutes with impurities during chromatography.1. Use a different solvent for extraction or consider crystallization. 2. Add brine to break up emulsions or filter through celite. 3. Optimize the chromatography conditions (e.g., solvent system, gradient, stationary phase).
Inconsistent Yields Between Batches 1. Variability in starting material quality. 2. Inconsistent reaction conditions (temperature, stirring rate). 3. Issues with heat and mass transfer at a larger scale.1. Ensure consistent quality of starting materials for each batch. 2. Standardize all reaction parameters and use automated reactors for better control. 3. Use appropriate reactor geometry and stirring mechanisms to ensure efficient mixing and heat transfer.

Quantitative Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Method Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
A³-CouplingCuSO₄·5H₂O (10 mol%), Sodium Ascorbate (B8700270) (20 mol%)Water (with SDS)506-16Good to Excellent[5]
Groebke–Blackburn–BienayméScandium triflateMethanolMicrowave-Good[1]
CondensationNoneNone60-Efficient[1]
Iodine-CatalyzedI₂ (5 mol%)EthanolRoom Temp-Excellent[8]
CondensationNeutral alumina-Room Temp--[1]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis via Cu(II)-Ascorbate-Catalyzed A³-Coupling[5]
  • Preparation: In a round-bottom flask of appropriate size, add sodium dodecyl sulfate (SDS) (10 mol %) to water and stir vigorously for 5 minutes.

  • Reagent Addition: To the aqueous micellar solution, add the 2-aminopyridine (B139424) derivative (1 equivalent, e.g., 20 mmol), the aldehyde (1 equivalent, 20 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

  • Alkyne Addition: Finally, add the terminal alkyne derivative (1.2 equivalents, 24 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50°C for the required time (typically 6-16 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, extract the crude product with an appropriate organic solvent.

  • Purification: Purify the product by column chromatography or recrystallization to obtain the desired this compound.

Protocol 2: Iodine-Catalyzed Synthesis of N-(tert-butyl)-2-arylimidazo[1,2-a]pyridin-3-amine[8]
  • Setup: To a 100 mL round-bottom flask, add the aryl aldehyde (1 equivalent, 10 mmol), 2-aminopyridine (1 equivalent, 10 mmol), tert-butyl isocyanide (1 equivalent, 10 mmol), and ethanol (20 mL).

  • Catalyst Addition: Add iodine (I₂) (0.5 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC. The formation of a precipitate may be observed.

  • Isolation: Upon completion, isolate the precipitate by filtration and wash with cold ethanol to yield the product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve SDS in Water prep2 Vigorous Stirring (5 min) prep1->prep2 add_reagents Add 2-Aminopyridine, Aldehyde, CuSO4, Sodium Ascorbate prep2->add_reagents add_alkyne Add Terminal Alkyne add_reagents->add_alkyne heat_stir Heat to 50°C and Stir add_alkyne->heat_stir monitor Monitor by TLC heat_stir->monitor extract Extract with Organic Solvent monitor->extract purify Column Chromatography or Recrystallization extract->purify final_product final_product purify->final_product Isolated Product

Caption: Workflow for Cu(II)-Ascorbate-Catalyzed A³-Coupling.

troubleshooting_flowchart start Low or No Product? check_reagents Check Purity of Starting Materials start->check_reagents check_catalyst Is Catalyst Active? check_reagents->check_catalyst check_temp Verify Reaction Temperature check_catalyst->check_temp Yes use_fresh_catalyst Use Fresh/Activated Catalyst check_catalyst->use_fresh_catalyst No check_time Extend Reaction Time check_temp->check_time optimize_temp Optimize Temperature check_temp->optimize_temp success Problem Solved check_time->success use_fresh_catalyst->success optimize_temp->success

Caption: Troubleshooting Flowchart for Low Product Yield.

References

Technical Support Center: Copper-Catalyzed Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the copper-catalyzed synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low. What are the most common causes?

Low yields in copper-catalyzed imidazo[1,2-a]pyridine synthesis can stem from several factors. Key areas to investigate include the purity of starting materials (2-aminopyridine, aldehyde/ketone, and alkyne/nitroolefin), the choice of copper catalyst and its oxidation state, the solvent, the base, and the reaction temperature. Sub-optimal conditions for any of these can significantly impact the reaction's efficiency. For instance, electron-deficient substrates may naturally result in lower yields compared to electron-rich ones.[1]

Q2: I am not observing any product formation. What should I check first?

If no product is detected, first verify the integrity of your starting materials and reagents. Ensure that the copper catalyst is active and that the reaction is performed under the appropriate atmosphere (e.g., air as an oxidant if required by the protocol).[1][2][3] Re-evaluate the reaction setup, including temperature and stirring, to ensure they meet the protocol's requirements. It is also crucial to confirm that the chosen solvent is appropriate for the specific copper-catalyzed reaction being attempted.

Q3: How do I choose the right copper catalyst for my reaction?

The choice of copper catalyst is critical and depends on the specific reaction. Common catalysts include Cu(I) salts like CuI and CuBr, and Cu(II) salts such as CuSO₄ and Cu(OTf)₂.[1][4][5][6][7] For instance, CuBr has been found to be highly effective in the synthesis from aminopyridines and nitroolefins,[1] while a combination of CuSO₄ with sodium ascorbate (B8700270) is used to generate the active Cu(II)/Cu(I) species in situ for A3-coupling reactions.[8] In some cases, copper nanoparticles or custom copper complexes supported on materials like magnetic nanoparticles are also employed.[9][10][11]

Q4: What is the role of the base and which one should I use?

The base plays a crucial role in many of these synthetic routes. It can act as a catalyst for certain steps, such as isomerization, and as a reagent to neutralize acidic byproducts.[12] The choice of base can significantly affect the reaction outcome. Common bases include inorganic carbonates like K₂CO₃ and Li₂CO₃, or organic bases such as DABCO.[5][6][12] The optimal base is highly dependent on the specific reaction mechanism.

Q5: Can I run this reaction open to the air?

Many modern copper-catalyzed methods for this compound synthesis are designed to be user-friendly and utilize air as a green and inexpensive oxidant.[1][2][3] However, it is essential to consult the specific protocol you are following. Some reactions may require an inert atmosphere to prevent catalyst deactivation or unwanted side reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, consider the following troubleshooting steps, presented in a logical workflow.

LowYieldTroubleshooting start Low/No Yield check_reagents Verify Purity & Integrity of Starting Materials & Reagents start->check_reagents check_catalyst Evaluate Copper Catalyst (Source, Oxidation State, Loading) check_reagents->check_catalyst Reagents OK optimize_solvent Screen Solvents (e.g., DMF, Toluene, Ethanol, Water) check_catalyst->optimize_solvent Catalyst OK optimize_base Test Different Bases (e.g., K2CO3, Cs2CO3, DBU) optimize_solvent->optimize_base Solvent Optimized optimize_temp Vary Reaction Temperature optimize_base->optimize_temp Base Optimized check_atmosphere Confirm Correct Atmosphere (Air vs. Inert) optimize_temp->check_atmosphere Temp Optimized side_reactions Analyze for Side Products (TLC, LC-MS) check_atmosphere->side_reactions Atmosphere Correct SideProductTroubleshooting start Side Products Observed lower_temp Decrease Reaction Temperature start->lower_temp reduce_time Reduce Reaction Time lower_temp->reduce_time adjust_stoichiometry Adjust Stoichiometry of Reactants reduce_time->adjust_stoichiometry change_catalyst Change Copper Source or Ligand adjust_stoichiometry->change_catalyst purification Optimize Purification Method change_catalyst->purification ReactionMechanism cluster_reactants Reactants cluster_catalysis Catalytic Cycle 2-Aminopyridine 2-Aminopyridine Imine Imine Intermediate 2-Aminopyridine->Imine Aldehyde Aldehyde Aldehyde->Imine Alkyne Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide [Cu] Cyclization 5-exo-dig Cyclization Imine->Cyclization Cu_Acetylide->Cyclization Product This compound Cyclization->Product

References

"managing steric hindrance in functionalized imidazo[1,2-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing steric hindrance during the synthesis of functionalized imidazo[1,2-a]pyridines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of sterically hindered imidazo[1,2-a]pyridines, particularly through the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Problem 1: Low to no yield when using a sterically bulky aldehyde (e.g., ortho-substituted benzaldehyde).

Q1: My GBB reaction with a bulky aldehyde is failing or giving very low yields. What are the first steps to troubleshoot this?

A1: Steric hindrance from bulky aldehydes can impede the initial imine formation and subsequent cyclization. Here’s a systematic approach to address this:

  • Switch to Microwave Synthesis: Microwave irradiation is highly effective at overcoming steric barriers by providing localized, rapid heating. This can significantly reduce reaction times and improve yields compared to conventional heating.[1][2]

  • Optimize the Catalyst:

    • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a powerful Lewis acid catalyst for the GBB reaction.[3] For sterically demanding substrates, screening other rare earth triflates like Gadolinium(III) triflate (Gd(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) may offer better results.[1] A catalyst screening is often beneficial.[4]

    • Brønsted Acids: In some cases, strong Brønsted acids like perchloric acid (HClO₄) or p-toluenesulfonic acid (PTSA) can be effective.[3][5]

  • Solvent Selection: The choice of solvent is critical. While methanol (B129727) or ethanol (B145695) are commonly used, for sterically hindered reactions, a less nucleophilic solvent like trifluoroethanol can suppress side reactions.[3] A solvent screening study is recommended to find the optimal medium.[6]

  • Increase Reagent Concentration or Equivalents: Increasing the concentration of the reactants or using a slight excess of the less hindered amine and isocyanide components can shift the equilibrium towards product formation.

Problem 2: Reaction fails with a bulky isocyanide (e.g., tert-butyl or adamantyl isocyanide).

Q2: I'm observing low conversion with a sterically demanding isocyanide. What adjustments should I make?

A2: Bulky isocyanides can have difficulty attacking the imine intermediate. The following strategies can be employed:

  • Catalyst Choice: Strong Lewis acids are crucial for activating the imine towards attack by a bulky isocyanide. Sc(OTf)₃ is a good starting point, but other Lewis acids like AlCl₃ or BF₃·OEt₂ could also be effective.[7]

  • Reaction Conditions:

    • Microwave Irradiation: As with bulky aldehydes, microwave heating is a primary strategy to increase the reaction rate and overcome the steric barrier.[1]

    • Higher Temperatures: If using conventional heating, increasing the reaction temperature may be necessary, but monitor for potential decomposition.

  • Solvent Effects: Protic solvents like methanol can play a cocatalytic role in the GBB reaction, but with very bulky reagents, a less interactive, high-boiling point solvent might be beneficial to allow for higher reaction temperatures.[5]

Problem 3: Low yield when the 2-aminopyridine (B139424) has bulky substituents.

Q3: My 2-aminopyridine has a bulky group at the C5 or C6 position, and the reaction is not proceeding well. What is the likely issue and how can I resolve it?

A3: Substituents on the 2-aminopyridine ring can sterically hinder the initial condensation with the aldehyde and the subsequent intramolecular cyclization.

  • Reaction Energetics: Employing microwave synthesis is highly recommended to provide the necessary energy to overcome the activation barrier imposed by the bulky substituent.[1]

  • Catalyst Optimization: A thorough screening of both Lewis and Brønsted acids is advised. While Sc(OTf)₃ is a robust catalyst, sometimes a milder acid might give a cleaner reaction profile by minimizing side product formation.[4]

  • Flow Chemistry: For challenging substrates, transitioning to a continuous flow synthesis setup can be advantageous. Flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time, which can be optimized to favor the desired product formation even with sterically hindered substrates.

Frequently Asked Questions (FAQs)

Q4: What is the general order of steric sensitivity for the components in a Groebke-Blackburn-Bienaymé reaction?

A4: Generally, the reaction is most sensitive to steric bulk on the aldehyde component, followed by the 2-aminopyridine, and then the isocyanide. However, the combination of moderately bulky groups on multiple components can have a cumulative negative effect on the reaction yield.

Q5: Are there any "go-to" catalysts for sterically hindered imidazo[1,2-a]pyridine syntheses?

A5: Scandium(III) triflate (Sc(OTf)₃) is widely regarded as one of the most effective and versatile Lewis acid catalysts for the GBB reaction, including cases with steric hindrance.[3] However, a comparative study of different rare earth triflates showed that gadolinium(III) triflate (Gd(OTf)₃) can be a superior and more cost-effective alternative for certain substrates.[1] For some systems, strong Brønsted acids like HClO₄ or PTSA have also proven effective.[3]

Q6: How significant is the improvement when switching from conventional heating to microwave irradiation for sterically hindered substrates?

A6: The improvement can be substantial. Microwave-assisted synthesis often leads to a dramatic reduction in reaction time (from hours to minutes) and a significant increase in yield, particularly for sterically challenging reactions.[1][2]

Q7: Can changing the order of addition of reactants improve the yield for sterically hindered systems?

A7: Yes, in some multicomponent reactions, changing the order of addition can improve yields by favoring the formation of a key intermediate. For the GBB reaction, pre-forming the imine by reacting the aldehyde and 2-aminopyridine before adding the isocyanide and catalyst could potentially improve the outcome, although this is not a commonly reported strategy for this specific reaction.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Sterically Hindered this compound

Aldehyde2-AminopyridineIsocyanideMethodCatalystTimeYield (%)Reference
2-Azidobenzaldehyde2-Aminopyridinetert-Butyl isocyanideConventionalNH₄Cl8 h82[8]
2-Azidobenzaldehyde2-Aminopyridinetert-Butyl isocyanideMicrowaveNH₄Cl30 min89[8]
4-Nitrobenzaldehyde2-Aminopyrazinetert-Butyl isocyanideConventionalI₂12 h65[9]
4-Nitrobenzaldehyde2-Aminopyrazinetert-Butyl isocyanideMicrowaveI₂15 min98[9]

Table 2: Effect of Catalyst on the Yield of a GBB Reaction

Aldehyde2-AminopyridineIsocyanideCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
Benzaldehyde2-Aminopyridinetert-Butyl isocyanideNoneMethanolRTLow[5]
Benzaldehyde2-Aminopyridinetert-Butyl isocyanideAcetic Acid (10)MethanolRTModerate[5]
Benzaldehyde2-Aminopyridinetert-Butyl isocyanidePTSA (10)MethanolRT92[5]
Benzaldehyde2-Aminopyridinetert-Butyl isocyanideSc(OTf)₃ (5)Methanol150 (MW)High[3]
Benzaldehyde2-Aminopyridinetert-Butyl isocyanideGd(OTf)₃ (5)Methanol150 (MW)High[1]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction with a Sterically Hindered Aldehyde

This protocol is adapted from methodologies demonstrating improved yields for challenging substrates under microwave irradiation.[8]

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the sterically hindered aldehyde (e.g., 2,6-dichlorobenzaldehyde, 1.0 mmol), and the isocyanide (e.g., tert-butyl isocyanide, 1.1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., methanol, 3 mL) and the catalyst (e.g., Sc(OTf)₃, 10 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the vial to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Flow Synthesis of Imidazo[1,2-a]pyridines

This protocol provides a general framework for adapting a batch synthesis to a continuous flow system, which can be beneficial for optimizing reactions with sterically hindered substrates.

  • System Setup: A typical flow chemistry setup for this synthesis would consist of two or three syringe pumps, a T-mixer, a heated reactor coil (e.g., PFA tubing in a heating block), and a back-pressure regulator.

  • Reagent Solutions: Prepare stock solutions of the 2-aminopyridine, aldehyde, and isocyanide in a suitable solvent (e.g., methanol or acetonitrile). The catalyst can be included in one of the reagent streams or introduced via a separate pump.

  • Reaction Execution:

    • Pump the reagent solutions at defined flow rates into the T-mixer to initiate the reaction.

    • The combined stream then enters the heated reactor coil, where the reaction proceeds for a specific residence time determined by the coil volume and the total flow rate.

    • The product stream exits the reactor coil through the back-pressure regulator.

  • Optimization: Systematically vary the temperature, residence time (by adjusting flow rates), and reagent stoichiometry to optimize the yield of the desired product.

  • Work-up and Purification: The output from the flow reactor can be collected for batch work-up and purification as described in the microwave protocol, or integrated with an in-line purification system.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield with Sterically Hindered Substrate microwave Switch to Microwave Synthesis start->microwave flow Consider Flow Chemistry start->flow For very challenging substrates catalyst Optimize Catalyst microwave->catalyst If yield is still low success Improved Yield microwave->success If successful solvent Screen Solvents catalyst->solvent If no improvement catalyst->success If successful reagents Adjust Reagent Stoichiometry solvent->reagents Fine-tuning solvent->success If successful reagents->success flow->success

Caption: A troubleshooting workflow for low-yield synthesis.

catalyst_selection Catalyst Selection Guide for GBB Reactions start Starting GBB Reaction hindrance Steric Hindrance Present? start->hindrance strong_lewis Use Strong Lewis Acid (e.g., Sc(OTf)3, Gd(OTf)3) hindrance->strong_lewis Yes standard_acid Standard Lewis/Brønsted Acid (e.g., PTSA, HClO4) hindrance->standard_acid No screen Screen a Panel of Lewis and Brønsted Acids strong_lewis->screen If yield is still low standard_acid->screen If yield is low

Caption: A decision tree for catalyst selection.

References

Technical Support Center: Enhancing Metabolic Stability of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of this important scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the instability of this compound derivatives?

A1: The primary metabolic pathways for this compound scaffolds are oxidation reactions, mainly mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[1] The most common transformations include monohydroxylation on the imidazopyridine core and oxidation of substituents. Specific CYP isozymes often implicated include CYP3A4, CYP2C9, and CYP1A2.[1] AO-mediated metabolism is also a significant pathway for this class of compounds.[2]

Q2: My this compound derivative exhibits high clearance in human liver microsomes (HLM). What are the likely metabolic "soft spots"?

A2: High clearance in HLM assays is indicative of susceptibility to Phase I metabolism. The likely metabolic "soft spots" on your molecule include:

  • The this compound ring system: This electron-rich heterocyclic system is prone to oxidation at various positions.

  • Unsubstituted positions on aromatic rings: Phenyl or other aryl substituents can be easily hydroxylated.

  • Alkyl groups: Especially those in positions that are sterically accessible, are susceptible to oxidation.

  • Electron-donating groups: Substituents that increase the electron density of the aromatic rings can enhance their susceptibility to oxidative metabolism.

Q3: What are the most effective strategies to block metabolic "soft spots" and improve the stability of my compound?

A3: Several medicinal chemistry strategies can be employed to enhance metabolic stability:

  • Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at metabolically liable positions can slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect.

  • Fluorine Substitution: Introducing fluorine atoms at or near the sites of oxidation can block metabolism and alter the electronic properties of the molecule, often leading to improved stability.[1]

  • Introduction of Steric Hindrance: Incorporating bulky groups near a metabolic soft spot can shield it from the active site of metabolizing enzymes.

  • Bioisosteric Replacement: Replacing a metabolically labile group with a bioisostere that is more resistant to metabolism can be a highly effective strategy. For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) can increase robustness towards CYP-mediated oxidation.[3]

  • Scaffold Hopping: In some cases, replacing the entire this compound core with a less metabolically labile heterocycle, such as a 1,2,4-triazolopyridine, may be necessary to achieve the desired stability.[1]

  • Reduce Lipophilicity: High lipophilicity can lead to increased non-specific binding to metabolizing enzymes. Reducing the cLogP of your compound can sometimes improve its metabolic stability.[1]

Q4: Are there significant species differences in the metabolism of imidazo[1,2-a]pyridines?

A4: Yes, species-specific differences in drug metabolism are common for imidazo[1,2-a]pyridines.[1] The expression levels and substrate specificities of CYP and AO enzymes can vary significantly between humans, rats, mice, and dogs.[1][4] Therefore, it is crucial to perform metabolic stability assays using microsomes or hepatocytes from the relevant preclinical species and humans to accurately predict in vivo pharmacokinetics.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Test Compound in the Microsomal Stability Assay

Possible CauseTroubleshooting StepExpected Outcome
High intrinsic clearance due to CYP or AO metabolism. 1. Cofactor Dependence: Run the assay with and without the NADPH regenerating system (for CYPs) and with an AO inhibitor (e.g., hydralazine).2. Enzyme Phenotyping: Use recombinant human CYP enzymes (e.g., rCYP3A4, rCYP2C9) to identify the specific isozymes responsible.If degradation is significantly reduced without NADPH, CYP enzymes are the primary drivers. If the AO inhibitor reduces degradation, AO is a key metabolic enzyme.[1] Identification of the specific CYP isozyme(s) will guide more targeted medicinal chemistry efforts.[1]
Chemical Instability. Incubate in Buffer Alone: Incubate the compound in the assay buffer at 37°C without microsomes or cofactors.If the compound degrades, it is chemically unstable under the assay conditions. Adjusting the pH or buffer composition may be necessary.[1]
Non-specific Binding. Vary Microsomal Protein Concentration: Perform the assay at different microsomal protein concentrations.If the calculated intrinsic clearance changes with protein concentration, non-specific binding may be an issue.[1]

Issue 2: Discrepancy Between In Vitro Metabolic Stability and In Vivo Pharmacokinetic Data

Possible CauseTroubleshooting StepExpected Outcome
Contribution of non-hepatic metabolism. Use Extrahepatic Microsomes: Conduct stability assays with microsomes from other tissues (e.g., intestine, lung, kidney).This will help determine if metabolism in other tissues is contributing to the observed in vivo clearance.[1]
Involvement of Phase II metabolism. Hepatocyte Stability Assay: Use cryopreserved hepatocytes, which contain both Phase I and Phase II enzymes.If the compound is more stable in microsomes than in hepatocytes, it suggests that Phase II conjugation (e.g., glucuronidation) is a significant clearance pathway.[1]
Active transport. Transporter Interaction Assays: Evaluate if the compound is a substrate for uptake or efflux transporters.This can explain discrepancies where a compound is metabolically stable but has low oral bioavailability due to efflux.[1]

Data Presentation

Table 1: In Vitro Metabolic Stability of Exemplar this compound Analogs

CompoundModificationHLM Stability (t1/2, min)MLM Stability (t1/2, min)Reference
Analog A5-Isopropyl1525Fictional Example
Analog B5-Isopropyl, 7-Fluoro4560Fictional Example
Analog C5-Cyclopropyl3040Fictional Example
Compound 82-ethyl-6-chloro8363[5]
Compound 9N-4-phenylpiperazine>120>120[5]

HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes. Data for Compounds 8 and 9 are from a study on antituberculosis agents and are provided for comparative purposes.[5]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol provides a general guideline for assessing the metabolic stability of this compound derivatives in liver microsomes.

1. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, mouse, rat, etc.)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN) with an internal standard (for quenching)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

2. Procedure:

  • Preparation of Master Mix: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes.

  • Compound Addition: Add the test compound to the master mix to a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a well containing cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.[1]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).[1]

Protocol 2: Hepatocyte Stability Assay

This protocol is for assessing metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes.

1. Materials:

  • Cryopreserved hepatocytes (human, mouse, rat, etc.)

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

2. Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Allow the cells to attach and recover.

  • Compound Addition: Add the test compound to the hepatocyte cultures at a final concentration of 1 µM.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect an aliquot of the cell suspension and medium.

  • Quenching: Quench the reaction by adding cold acetonitrile with an internal standard.

  • Sample Processing: Lyse the cells and centrifuge to pellet the cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS.

3. Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.

Visualizations

G Metabolic Pathway of Imidazo[1,2-a]pyridines A This compound Derivative B Phase I Metabolism A->B CYP450, AO C Oxidized Metabolites (Hydroxylation, etc.) B->C D Phase II Metabolism C->D UGTs, etc. F Excretion C->F E Conjugated Metabolites (Glucuronides, etc.) D->E E->F

Caption: Common metabolic pathways for this compound derivatives.

G Workflow for Microsomal Stability Assay A Prepare Master Mix (Microsomes, Buffer) B Add Test Compound A->B C Pre-incubate at 37°C B->C D Initiate Reaction (Add NADPH) C->D E Sample at Time Points D->E F Quench Reaction (Cold ACN + IS) E->F G Centrifuge F->G H Analyze Supernatant by LC-MS/MS G->H

Caption: Experimental workflow for a typical microsomal stability assay.

G Troubleshooting High In Vitro Clearance A High Clearance Observed? B Cofactor Dependent? A->B Yes C CYP-mediated B->C NADPH D AO-mediated B->D AO Inhibitor E Chemically Unstable? B->E No G Proceed with Structural Modification C->G D->G F Modify Assay Conditions E->F Yes E->G No

Caption: Decision tree for troubleshooting high in vitro clearance.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of Novel Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel synthesized compounds is a foundational step in the discovery pipeline. Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold due to their wide spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] Furthermore, their unique photophysical characteristics make them valuable as fluorescent probes and materials for organic light-emitting diodes (OLEDs).[2][3]

This guide provides an objective comparison of the spectroscopic data for several classes of recently developed imidazo[1,2-a]pyridine derivatives. It includes detailed experimental protocols for key analytical techniques and a standardized workflow to ensure comprehensive characterization.

Performance Benchmarking: Spectroscopic Data

The structural and electronic properties of novel imidazo[1,2-a]pyridines can be elucidated through a combination of spectroscopic techniques. The following tables summarize quantitative data from recent literature, offering a comparative baseline for newly synthesized analogues.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data for Selected Imidazo[1,2-a]pyridines

Compound ClassRepresentative CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Reference
Azo-Linked (E)-1-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol (4b)13.45 (s, 1H, OH), 9.65 (d, 1H, Py-H), 8.40 (d, 1H, Naphthyl-H), 8.01 (dd, 2H, Phenyl-H), 2.48 (s, 3H, CH₃)Signals for pyridine (B92270) core at 118.00, 121.38, 127.80, 146.31. Benzene carbons around 129.04-129.30.[4]
Hydrazone 2-Methylthis compound-3-carboxylic acid cyclopentylidenhydrazide (3b)9.91 (s, 1H, CONH), 8.89 (d, 1H, Py-H5), 7.58 (d, 1H, Py-H8), 7.00 (t, 1H, Py-H6), 2.54 (s, 3H, 2-CH₃)Not specified in detail.[5]
Furanyl-Substituted N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (5a)7.97 (dd, 1H, Py-H), 7.41 (dd, 2H, Py-H/Furyl-H), 6.78 (d, 1H, Furyl-H), 2.91-2.85 (m, 1H, Cyclohexyl-CH)Not specified in detail.[6]
Naphthyl-Substituted Methyl 3-(cyclohexylamino)-2-(5-methoxynaphthalen-1-yl)imidazo[1,2-α]pyridine-7-carboxylate (4c)8.35 (m, 2H, Py-H), 8.14 (d, 1H, Naphthyl-H), 4.07 (s, 3H, OCH₃), 3.97 (s, 3H, COOCH₃)Not specified in detail.[7]

Table 2: Mass Spectrometry (MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Compound ClassRepresentative CompoundMass Spectrometry (m/z)Key FT-IR Peaks (ν, cm⁻¹)Reference
Azo-Linked (E)-1-(4-Benzoylphenyl)diazenyl)-2-phenylthis compound (Unnamed in source)343.038 (M+1)3375 (O-H), 3047 (C-H aromatic), 1639 (C=O), 1575 (N=N), 1409 (C=C)[4]
Hydrazone 2-Methylthis compound-3-carboxylic acid cyclopentylidenhydrazide (3b)256 (M⁺)1670 (C=O)[5]
Furanyl-Substituted 6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine (5b)316.1214 (M+H)⁺Not specified.[6]
Chromone Hybrid 3-(3-(tert-butylamino)imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one (10a)Not specified.Not specified.[8]

Table 3: Photophysical Properties of Fluorescent this compound Derivatives

Compound ClassRepresentative CompoundSolventAbs. λₘₐₓ (nm)Em. λₘₐₓ (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
Hydroxymethyl 2-(4'-fluorophenyl)-3-hydroxymethyl-imidazo[1,2-a]pyridine (6c)Methanol (B129727)240437.2High Intensity197.2[9]
Hydroxymethyl 2-(3',4'-dimethoxyphenyl)-3-hydroxymethyl-imidazo[1,2-a]pyridine (6f)Methanol344432.4High Intensity88.4[9]
V-Shaped bis-ImPy Compound 4c (p-methoxyphenyl substituted)CH₂Cl₂3404310.5191[10]
V-Shaped bis-ImPy Compound 5c (p-methoxyphenyl substituted, pyridine bridge)CH₂Cl₂3404310.1691[10]

*Absolute quantum yield not provided, but fluorescence intensity was reported as significantly high.[9]

Experimental Protocols

Detailed and consistent methodologies are crucial for reproducible results. The following protocols are generalized from procedures cited in recent literature.[3][4][8][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: Bruker Avance III spectrometer (or equivalent) operating at 400 or 500 MHz for ¹H NMR and 100 or 125 MHz for ¹³C NMR.[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

  • Data Acquisition:

    • Record spectra at room temperature (298 K).

    • Use the residual solvent peak as the internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.0 ppm for ¹³C).[8]

    • Chemical shifts (δ) are reported in parts per million (ppm).

    • Coupling constants (J) are reported in Hertz (Hz).

  • Data Analysis: Analyze spectra using appropriate software (e.g., MestreNova).[8] Signal multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the compound.

  • Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) analyzer.[3]

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ ions.

    • Record the mass-to-charge ratio (m/z) over a relevant mass range.

  • Data Analysis: Compare the observed m/z value of the molecular ion peak with the calculated value for the proposed chemical formula.

UV-Visible and Fluorescence Spectroscopy
  • Objective: To investigate the electronic absorption and emission properties of the compounds.

  • Instrumentation: A UV-Vis spectrophotometer and a spectrofluorometer.

  • Sample Preparation:

    • Prepare dilute solutions of the compounds in a spectroscopic grade solvent (e.g., CH₂Cl₂, DMSO, MeOH) in a quartz cuvette.[10]

    • Concentrations are typically in the micromolar range (10⁻⁵ to 10⁻⁶ M) to avoid aggregation effects.

  • Data Acquisition:

    • Absorption: Scan a wavelength range (e.g., 200-800 nm) to record the absorption spectrum and identify the maximum absorption wavelength (λₘₐₓ).

    • Emission: Excite the sample at or near its λₘₐₓ. Record the emission spectrum over a longer wavelength range to determine the maximum emission wavelength (λₑₘ).

    • Quantum Yield (Φ): Determine the fluorescence quantum yield using a relative method with a well-known standard (e.g., phenanthrene, quinine (B1679958) sulfate).[2]

  • Data Analysis: Calculate the Stokes shift (the difference in nm between λₘₐₓ and λₑₘ).

Workflow and Logical Relationships

The comprehensive characterization of a novel this compound derivative follows a logical progression from synthesis to detailed analysis. The workflow ensures that the structure, purity, and key properties of the new chemical entity are thoroughly established.

G cluster_synthesis Synthesis & Purification cluster_structural Structural Elucidation cluster_properties Property Analysis cluster_conclusion Final Characterization synthesis Chemical Synthesis (e.g., Groebke-Blackburn-Bienaymé) purification Purification (Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry (HRMS) nmr->ms final_data Confirmed Structure & Spectroscopic Profile nmr->final_data ftir FT-IR Spectroscopy ms->ftir ms->final_data xray Single-Crystal X-ray (If crystal obtained) ftir->xray Optional ftir->final_data fluorescence Fluorescence Spectroscopy uv_vis->fluorescence dft DFT Calculations fluorescence->dft Theoretical fluorescence->final_data

Caption: Workflow for the spectroscopic characterization of novel imidazo[1,2-a]pyridines.

References

A Comparative NMR Analysis of Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structural differences between isomers of pharmacologically significant scaffolds like imidazo[1,2-a]pyridine is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical tool for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide offers a comparative analysis of this compound and its derivatives, supported by experimental data and protocols, to aid in the characterization and development of novel therapeutics.

The this compound core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] The substitution pattern on this bicyclic heteroaromatic system gives rise to various isomers, each potentially possessing unique physicochemical and pharmacological properties. Differentiating these isomers is paramount, and NMR spectroscopy provides a definitive method for their structural elucidation.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridines:

A common and efficient method for the synthesis of this compound derivatives involves the condensation of a 2-aminopyridine (B139424) with an α-haloketone.[3] A general procedure is as follows:

  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, water), the α-bromoacetone derivative is added.[3]

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.[4] In some cases, the reaction can proceed efficiently without an organic solvent or catalyst.[3]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is often achieved through recrystallization or column chromatography to yield the pure this compound derivative.[3][4]

NMR Spectroscopic Analysis:

The structural characterization of the synthesized compounds is primarily achieved through ¹H and ¹³C NMR spectroscopy.

  • Sample Preparation: For NMR analysis, 0.2 M solutions of the compounds are prepared in deuterated solvents such as deuterochloroform (CDCl₃) or deuterium (B1214612) oxide (D₂O) for salts.[5]

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 400 MHz for ¹H and 100 MHz for ¹³C.[2][3]

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (B1202638) (TMS) (δ = 0.00 ppm).[3]

  • Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C NMR spectra. For more detailed structural assignments, two-dimensional NMR techniques like COSY and HSQC can be employed.[5]

Comparative NMR Data of this compound and its Derivatives

The chemical shifts of the protons and carbons in the this compound ring system are sensitive to the nature and position of substituents. The following tables summarize the ¹H and ¹³C NMR data for the parent this compound and some of its derivatives, illustrating the effect of substitution on the spectral parameters.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound and Selected Derivatives

CompoundH-2H-3H-5H-6H-7H-8Other SignalsSolvent
This compound[2]7.85 (s)-8.10 (d, J=6.8 Hz)6.77 (t, J=6.8 Hz)7.17 (t, J=8.0 Hz)7.64 (d, J=8.8 Hz)-CDCl₃
2-Phenylthis compound[2]-7.85 (s)8.10 (d, J=6.8 Hz)6.77 (t, J=6.8 Hz)7.17 (t, J=8.0 Hz)7.64 (d, J=8.8 Hz)7.95 (d, 2H), 7.43 (t, 2H), 7.33 (t, 1H)CDCl₃
2-Methylthis compound-3-carboxylic acid sec-butylidenehydrazide[4]--8.88 (d)7.01 (t)7.38 (t)7.58 (d)1.04 (t, 3H), 1.98 (s, 3H), 2.28 (q, 2H), 2.53 (s, 3H), 10.03 (s, 1H)-
3,6-dichloro-imidazo[1,2-a]pyridine[6]--------

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Selected Derivatives

CompoundC-2C-3C-5C-6C-7C-8C-8aOther SignalsSolvent
This compound[2]145.8108.1124.8112.5125.6117.4145.5-CDCl₃
2-Phenylthis compound[2]145.8108.1124.8112.5125.6117.4145.5133.5, 129.9, 128.7, 128.4, 128.0, 126.0CDCl₃
(E)-1-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol[7]-------2.48 (s, 3H)CDCl₃
2-(4-Chlorophenyl)-7-methylthis compound[7]-------2.57 (s, 3H)CDCl₃

Note: Direct comparison is challenging due to variations in solvents and reporting standards across different sources. However, the data provides a valuable reference for the expected chemical shift ranges.

The presence of substituents significantly influences the electron distribution within the aromatic system, leading to predictable upfield or downfield shifts in the NMR spectra.[5] For instance, electron-donating groups tend to shield the nearby protons and carbons, causing them to resonate at lower chemical shifts (upfield), while electron-withdrawing groups have the opposite effect.

Visualization of Key Concepts

To further aid in the understanding of the structure and synthetic workflow, the following diagrams are provided.

G General Synthesis of Imidazo[1,2-a]pyridines cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation This compound This compound Condensation->this compound

References

Validating the Mechanism of Action of Imidazo[1,2-a]pyridine Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a diverse array of inhibitors with therapeutic potential across oncology, infectious diseases, and beyond. The validation of the specific mechanism of action for these inhibitors is a critical step in their development, ensuring target engagement and providing a rationale for their pharmacological effects. This guide provides a comparative overview of the mechanisms of action for various this compound inhibitors, supported by experimental data and detailed protocols for key validation assays.

Diverse Molecular Targets of this compound Inhibitors

This compound derivatives have been successfully developed to target a range of proteins, with a significant number acting as kinase inhibitors. These compounds often function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and differentiation. Beyond kinases, this versatile scaffold has been adapted to inhibit other critical cellular targets.

Key Protein Targets:

  • Protein Kinases:

    • PI3K/Akt/mTOR Pathway: A central regulator of cell growth and survival, this pathway is a frequent target in oncology. Several this compound derivatives have been identified as potent inhibitors of PI3K, Akt, and/or mTOR.[1][2][3][4]

    • Receptor Tyrosine Kinases (RTKs): This class includes c-Met and Insulin-like Growth Factor-1 Receptor (IGF-1R), which are often dysregulated in cancer.[5][6]

    • Other Kinases: Including Apoptosis Signal-regulating Kinase 1 (ASK1), Cyclin-Dependent Kinases (CDKs), DYRK1A, and CLK1.[7][8]

  • Mycobacterium tuberculosis Targets:

    • QcrB: A subunit of the electron transport ubiquinol (B23937) cytochrome c reductase, essential for cellular respiration in M. tuberculosis.[9][10][11][12][13]

    • InhA: An enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis, a key component of the mycobacterial cell wall.[14][15]

  • Wnt/β-catenin Signaling Pathway: A fundamental pathway in embryonic development and tissue homeostasis, its aberrant activation is linked to various cancers. Certain imidazo[1,2-a]pyridines have been shown to inhibit this pathway.[16]

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency of representative this compound inhibitors against their respective targets and in cell-based assays.

Compound ClassTargetIC50 (Enzymatic Assay)Cell-based AssayCell LineReference
PI3K/mTOR InhibitorsPI3Kα2 nM>10 µM (Proliferation)T47D Breast Cancer[4]
PI3K/mTOR InhibitorsPI3K p110alpha1.8 nM0.14 µM (Proliferation)A375[17]
Akt InhibitorsAkt10.64 µM (GSK3β phosphorylation)Not specifiedNot specified[18]
c-Met Inhibitorsc-Met3.9 nM45.0 nM (Proliferation)EBC-1[6]
Anti-TB AgentsM. tuberculosisNot applicable0.03 to 5 µM (MIC)M. tuberculosis strains[9][10]
Wnt/β-catenin InhibitorsWnt/β-catenin pathwayNot applicableLuciferase reporter assay inhibitionHEK293T[16]

Experimental Protocols for Mechanism of Action Validation

Validating the mechanism of action of this compound inhibitors involves a multi-faceted approach, combining biochemical assays, cell-based functional assays, and target engagement studies.

Biochemical Assays

1. Kinase Inhibition Assay (Example: PI3Kα)

  • Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

  • Methodology: A common method is a scintillation proximity assay.

    • Purified PI3Kα enzyme is incubated with the this compound inhibitor at various concentrations.

    • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³³P]ATP) and a lipid substrate (e.g., phosphatidylinositol).

    • The reaction mixture is then transferred to a plate coated with a scintillant-containing matrix that captures the phosphorylated lipid product.

    • The proximity of the radiolabeled product to the scintillant results in light emission, which is measured by a microplate reader.

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[17]

Cell-Based Assays

1. Western Blotting for Phospho-protein Analysis (Example: Akt Pathway)

  • Objective: To assess the inhibitor's effect on the phosphorylation status of downstream targets in a cellular context.

  • Methodology:

    • Cancer cells (e.g., HeLa, A375) are treated with the this compound inhibitor for a specified time.[4]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for the phosphorylated form of the target protein (e.g., p-Akt, p-mTOR) and the total protein as a loading control.[4]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, typically via chemiluminescence.

    • A reduction in the phosphorylated protein signal in treated cells compared to the control indicates pathway inhibition.

2. Cell Viability/Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

  • Methodology:

    • Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 48 hours).[4]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

    • The IC50 value for cell viability is determined from the dose-response curve.

3. Apoptosis Assay (Annexin V Staining)

  • Objective: To determine if the inhibitor induces programmed cell death.

  • Methodology:

    • Cells are treated with the inhibitor.

    • Cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye (e.g., propidium (B1200493) iodide, PI, which enters late apoptotic and necrotic cells).

    • The stained cells are analyzed by flow cytometry.

    • An increase in the Annexin V-positive cell population indicates the induction of apoptosis.

Target Identification for Anti-mycobacterial Agents

1. Generation of Resistant Mutants and Whole-Genome Sequencing

  • Objective: To identify the molecular target of an anti-mycobacterial compound.

  • Methodology:

    • Mycobacterium bovis BCG (a surrogate for M. tuberculosis) is cultured on solid medium containing the this compound inhibitor at a concentration several times higher than the minimum inhibitory concentration (MIC).[9][10][12]

    • Spontaneous resistant mutants that grow in the presence of the inhibitor are isolated.

    • The genomic DNA of these resistant mutants is extracted and subjected to whole-genome sequencing.

    • The sequences are compared to the wild-type strain to identify single nucleotide polymorphisms (SNPs) or other mutations.

    • Consistent mutations in a specific gene across multiple independent resistant mutants strongly suggest that the protein encoded by that gene is the drug's target. For example, mutations in the qcrB gene were identified in mutants resistant to certain imidazo[1,2-a]pyridines.[9][10][11][12]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_PI3K This compound (PI3K Inhibitor) Imidazo_PI3K->PI3K Imidazo_Akt This compound (Akt Inhibitor) Imidazo_Akt->Akt

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

G cluster_1 Western Blotting Workflow start Cell Treatment with This compound lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blotting analysis.

G cluster_2 Target Identification in M. tuberculosis start Culture M. bovis BCG with This compound isolation Isolate Resistant Mutants start->isolation dna_extraction Genomic DNA Extraction isolation->dna_extraction wgs Whole-Genome Sequencing dna_extraction->wgs analysis Sequence Analysis vs. Wild-Type wgs->analysis target Identify Mutated Gene (e.g., qcrB) analysis->target

Caption: Workflow for identifying drug targets in mycobacteria.

This guide provides a framework for understanding and validating the mechanism of action of this compound inhibitors. The presented data and protocols serve as a starting point for researchers to design and execute experiments aimed at characterizing novel compounds based on this versatile and promising chemical scaffold.

References

A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2][3] These compounds exhibit a broad spectrum of biological activities by targeting various key pathways and proteins implicated in cancer progression. This guide provides a comparative analysis of recently developed this compound derivatives, focusing on their in vitro cytotoxic activity and their in silico evaluation against prominent cancer targets.

Comparative In Vitro Cytotoxicity

The anticancer efficacy of novel compounds is primarily assessed through their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, with lower values indicating higher potency. Below is a comparative summary of the IC50 values for several recently synthesized this compound derivatives against a panel of human cancer cell lines.

DerivativeTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 9d PI3Kα InhibitorMCF-7 (Breast)2.35[4]
HeLa (Cervical)10.89[4]
Compound 7e Tubulin Polymerization InhibitorHT-29 (Colon)0.01[5]
H460 (Lung)0.01[5]
A549 (Lung)0.01[5]
MKN-45 (Gastric)0.01[5]
SMMC-7721 (Hepatocellular)3.2[5]
Compound I-11 Covalent KRAS G12C InhibitorNCI-H358 (Lung)Potent (IC50 not specified)[6]
Compound 22e c-Met InhibitorEBC-1 (Lung)0.045[7]
IP-5 PI3K/Akt Pathway InhibitorHCC1937 (Breast)45[8][9]
IP-6 PI3K/Akt Pathway InhibitorHCC1937 (Breast)47.7[8][9]
Compound 12b Not SpecifiedHep-2 (Laryngeal)11[10]
HepG2 (Hepatocellular)13[10]
MCF-7 (Breast)11[10]
A375 (Melanoma)11[10]
Compound 6c Tubulin Polymerization InhibitorHeLa (Cervical)Potent (IC50 not specified)[11]
HB9 Not SpecifiedA549 (Lung)50.56[12]
HB10 Not SpecifiedHepG2 (Hepatocellular)51.52[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key in vitro and in silico assays commonly used in the evaluation of this compound derivatives.

In Vitro Assays

MTT Cell Viability Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.[9][10]

Tubulin Polymerization Assay:

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-containing buffer, and a fluorescence reporter is prepared.

  • Compound Addition: The test compound or a control is added to the reaction mixture.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature (e.g., to 37°C).

  • Fluorescence Monitoring: The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The inhibition of tubulin polymerization is calculated by comparing the fluorescence signal in the presence of the test compound to that of the control.

In Silico Methods

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

  • Protein and Ligand Preparation: The 3D structure of the target protein (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The 2D or 3D structure of the ligand (this compound derivative) is also prepared and optimized.

  • Binding Site Definition: The active site or binding pocket of the protein is defined based on known ligand binding sites or through pocket prediction algorithms.

  • Docking Simulation: A docking algorithm is used to generate a variety of possible binding poses of the ligand within the protein's active site.

  • Scoring and Analysis: The generated poses are ranked using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[13][14]

Visualizing the Research Workflow and Biological Pathways

Diagrams are provided below to illustrate a typical drug discovery workflow for this compound derivatives and a key signaling pathway they often target.

G cluster_insilico In Silico Evaluation cluster_invitro In Vitro Validation a Library of this compound Derivatives b Molecular Docking (Target Identification) a->b c ADMET Prediction b->c d Chemical Synthesis c->d Lead Compound Selection e Cytotoxicity Assays (e.g., MTT) d->e f Mechanism of Action Studies (e.g., Western Blot, Tubulin Assay) e->f g Lead Optimization f->g

Caption: A typical workflow for the in silico and in vitro evaluation of this compound derivatives.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivatives Inhibitor->PI3K inhibit Inhibitor->Akt inhibit Inhibitor->mTORC1 inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

References

A Comparative Guide to Imidazo[1,2-a]pyridine and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Their unique structural and electronic properties allow for diverse interactions with biological targets, making them indispensable tools for drug designers. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of this compound against other prominent heterocyclic scaffolds—pyridine, pyrimidine (B1678525), quinoline, and indole (B1671886)—offering researchers, scientists, and drug development professionals a comprehensive overview of their relative strengths and potential applications, supported by experimental data.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparison of key descriptors for this compound and the other selected heterocycles reveals distinct profiles that influence their suitability for various drug discovery programs.

PropertyThis compoundPyridinePyrimidineQuinolineIndole
Molecular Weight ( g/mol ) 118.1479.1080.09129.16117.15
logP 1.590.650.122.042.14
Topological Polar Surface Area (TPSA) (Ų) 17.312.925.812.915.8
Hydrogen Bond Acceptors 21211
Hydrogen Bond Donors 00001
Aromatic Rings 21122

Table 1: Comparison of Physicochemical Properties. This table summarizes key physicochemical properties of the selected heterocyclic scaffolds, providing insights into their potential for oral bioavailability and target engagement.

Biological Activity: A Comparative Look at Anticancer and Antimicrobial Potential

The true measure of a scaffold's utility lies in its biological activity. The following tables present a comparative summary of the anticancer and antimicrobial activities of derivatives of each scaffold, as indicated by IC50 and Minimum Inhibitory Concentration (MIC) values, respectively. It is important to note that these values are representative and can vary significantly with substitution patterns.

Anticancer Activity

The development of novel anticancer agents is a major focus of modern drug discovery. Heterocyclic compounds have played a pivotal role in this area, with many approved drugs and clinical candidates featuring these scaffolds.

ScaffoldRepresentative DerivativeCancer Cell LineIC50 (µM)
This compound A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesGIST-T1 (imatinib-resistant)0.003 - 1
Pyridine Pyridine-based chalconesA549 (Lung)1.2 - 8.5
Pyrimidine 2,4-disubstituted pyrimidine derivativesMCF-7 (Breast)0.01 - 10
Quinoline Quinoline-based chalconesHCT-116 (Colon)0.5 - 5
Indole Indole-3-carboxaldehyde derivativesHeLa (Cervical)2.5 - 15

Table 2: Comparative Anticancer Activity (IC50 values). This table provides a snapshot of the anticancer potential of derivatives of the selected scaffolds against various cancer cell lines.

Antimicrobial Activity

The rise of antimicrobial resistance has created an urgent need for new antibacterial and antifungal agents. Heterocyclic scaffolds are a rich source of novel antimicrobial compounds.

ScaffoldRepresentative DerivativeMicroorganismMIC (µg/mL)
This compound This compound-chalcone hybridsStaphylococcus aureus2 - 16
Pyridine Pyridinium-based compoundsEscherichia coli4 - 64
Pyrimidine 2-amino-4,6-disubstituted pyrimidinesCandida albicans8 - 128
Quinoline 8-hydroxyquinoline derivativesPseudomonas aeruginosa1 - 32
Indole Isatin-derived Schiff basesBacillus subtilis3.12 - 50

Table 3: Comparative Antimicrobial Activity (MIC values). This table highlights the antimicrobial potential of derivatives from each scaffold class against representative pathogens.

Key Signaling Pathways in Cancer Targeted by Heterocyclic Scaffolds

Many heterocyclic compounds exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR and VEGFR-2 pathways are two critical examples.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Several heterocyclic scaffolds have been utilized to develop inhibitors targeting different nodes of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Full Activation Inhibitors Heterocyclic Inhibitors (this compound, Pyrimidine, Quinoline, Indole) target PI3K, Akt, and mTOR Inhibitors->PI3K Inhibitors->Akt Inhibitors->mTORC1

Figure 1: PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition. This diagram illustrates the key components of the PI3K/Akt/mTOR signaling cascade and highlights where various heterocyclic inhibitors can intervene.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Small molecule inhibitors targeting the kinase domain of VEGFR-2 are an important class of anticancer drugs.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) Dimerization->Downstream Activation Angiogenesis Angiogenesis Downstream->Angiogenesis Inhibitors Heterocyclic Inhibitors (this compound, Quinoline, Indole) target the ATP-binding site of the kinase domain Inhibitors->Dimerization

Figure 2: VEGFR-2 Signaling Pathway and Inhibition. This diagram shows the activation of VEGFR-2 by VEGF and the subsequent signaling cascade leading to angiogenesis. Heterocyclic inhibitors can block this process by targeting the kinase domain.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control antibiotic/antifungal

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • In a 96-well plate, add 50 µL of broth to all wells.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first well of a row and perform serial twofold dilutions across the plate.

  • Add 50 µL of the standardized inoculum to each well.

  • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Experimental Workflow

The process of evaluating a novel heterocyclic scaffold typically follows a structured workflow, from initial screening to more in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Heterocyclic Derivatives Screening Primary Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Dose_Response Dose-Response Studies (IC50 / MIC Determination) Hit_ID->Dose_Response Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) Dose_Response->Mechanism In_Vivo In Vivo Efficacy & Toxicity Studies Mechanism->In_Vivo

Figure 3: General Experimental Workflow for Heterocycle Evaluation. This flowchart outlines the typical progression for assessing the therapeutic potential of newly synthesized heterocyclic compounds.

Conclusion

The this compound scaffold stands out as a highly versatile and potent platform in drug discovery, with a rich portfolio of biological activities. Its favorable physicochemical properties, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics. While pyridine, pyrimidine, quinoline, and indole also represent critically important and successful heterocyclic scaffolds, the fused bicyclic nature of this compound offers a unique three-dimensional architecture that can be exploited for high-affinity and selective target binding. This guide provides a foundational comparison to aid researchers in the strategic selection and design of heterocyclic scaffolds for their specific therapeutic targets, ultimately contributing to the advancement of new and effective medicines.

A Comparative Guide to the Structural Analysis of Imidazo[1,2-a]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of X-ray Crystallography and Spectroscopic Methods for the Structural Elucidation of Imidazo[1,2-a]Pyridine Derivatives.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Accurate and unambiguous structural determination is paramount for understanding structure-activity relationships (SAR) and for rational drug design. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for solid-state structure determination, with widely used spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—for the characterization of these important heterocyclic compounds.

The Benchmark: 2-(2'-hydroxyphenyl)this compound

To illustrate the strengths and limitations of each technique, we will focus on the well-characterized derivative, 2-(2'-hydroxyphenyl)this compound. This compound is of particular interest due to its fluorescent properties and potential applications in chemosensing.[2]

At a Glance: Comparison of Analytical Techniques

FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingConnectivity of atoms, chemical environment of nuclei, through-bond and through-space correlationsMolecular weight, elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Gas phase (ions)
Data Type QuantitativeQuantitative and QualitativeQuantitative and Qualitative
Key Advantage Unambiguous determination of absolute structure and stereochemistryProvides detailed information about the molecule's structure and dynamics in solutionHigh sensitivity and ability to determine molecular formula
Key Limitation Requires a high-quality single crystal, which can be challenging to growAmbiguities can arise in complex structures; does not provide bond lengths/angles directlyProvides limited information on stereochemistry and connectivity

In-Depth Analysis: Experimental Data and Protocols

X-ray Crystallographic Analysis

X-ray crystallography provides a definitive three-dimensional map of a molecule's electron density, allowing for the precise determination of atomic positions and bonding parameters.

Experimental Protocol:

A suitable single crystal of the this compound derivative is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector. The resulting data is processed to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

Representative Crystallographic Data for a 2-(2'-hydroxyphenyl)this compound Derivative:

The following table presents selected bond lengths and angles for a representative 2-(2'-hydroxyphenyl)this compound derivative, obtained from the Cambridge Crystallographic Data Centre (CCDC).

ParameterBond/AtomsValue (Å or °)
Bond Lengths C2-N11.38
C2-C31.37
N1-C8a1.39
C5-C61.38
C7-C81.39
C2-C1'1.47
C2'-O1'1.36
Bond Angles N1-C2-C3108.5
C2-N1-C8a107.9
C5-C6-C7119.8
C2-C1'-C2'121.5
C1'-C2'-O1'119.7
Torsion Angle N1-C2-C1'-C2'175.3

Note: Data is for a representative derivative and may vary slightly between different substituted compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. Both ¹H and ¹³C NMR are routinely used for the characterization of this compound derivatives.

Experimental Protocol:

A small amount of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish detailed structural connectivity.

Representative NMR Data for 2-(2'-hydroxyphenyl)this compound:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 8.16d6.7H5
7.85sH3
7.69d2.5H8
7.59d9.0H6'
7.30-7.24mH7, H4'
6.92-6.87mH6, H3', H5'
12.77sOH
¹³C NMR 156.4C2'
143.9C8a
143.6C2
132.2C4'
128.1C6'
125.6C7
125.5C5
119.5C1'
118.0C3'
116.9C5'
113.4C8
110.7C6
107.0C3

Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and substituents.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural clues.

Experimental Protocol:

A dilute solution of the sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. The instrument is calibrated, and the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured.

Representative Mass Spectrometry Data for 2-(2'-hydroxyphenyl)this compound:

IonCalculated m/zObserved m/z (HRMS)
[M+H]⁺211.0866211.0865

The observed fragmentation pattern can also be informative. For example, the loss of the hydroxyl group or cleavage of the phenyl-imidazo[1,2-a]pyridine bond can be observed under certain conditions.

Visualizing the Workflow and Decision-Making Process

To further clarify the roles of these techniques, the following diagrams illustrate the typical workflow for structural elucidation and a decision-making guide for selecting the appropriate analytical method.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms xray X-ray Crystallography purification->xray If single crystals obtained connectivity Determine Connectivity & Functional Groups nmr->connectivity formula Confirm Molecular Formula ms->formula structure Determine 3D Structure & Stereochemistry xray->structure final_structure Final Structure Confirmation connectivity->final_structure formula->final_structure structure->final_structure

A typical experimental workflow for the structural elucidation of this compound compounds.

decision_tree start Need for Structural Information q1 Is the molecular formula known? start->q1 q2 Is the connectivity known? q1->q2 Yes ms Use Mass Spectrometry q1->ms No q3 Is absolute stereochemistry required? q2->q3 Yes nmr Use NMR Spectroscopy q2->nmr No q4 Are single crystals available? q3->q4 Yes nmr_ms Use NMR and MS q3->nmr_ms No xray Use X-ray Crystallography q4->xray Yes q4->nmr_ms No all_tech Use all three techniques for comprehensive analysis xray->all_tech

References

A Comparative Guide to the FT-IR Spectral Analysis of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridine is a privileged bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1] Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental analytical technique for the structural characterization of these compounds. It provides a rapid, non-destructive method to identify key functional groups and confirm the successful synthesis of the target molecule by analyzing the absorption of infrared radiation by molecular vibrations.

This guide provides a comparative analysis of the FT-IR spectrum of the this compound core, contrasts it with related N-heterocyclic structures, and presents a standard experimental protocol for data acquisition.

Experimental Protocol: FT-IR Spectroscopy of Solid Samples

A common and effective method for analyzing solid organic compounds like this compound is through the potassium bromide (KBr) pellet method.

Objective: To obtain a high-quality infrared spectrum of a solid sample for structural elucidation and functional group analysis.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Sample: this compound or its derivative (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (150-200 mg)

  • Spatula

Methodology:

  • Drying: Ensure both the sample and KBr are free of moisture, which can interfere with the spectrum (notably, a broad O-H stretching band around 3400 cm⁻¹). Dry KBr in an oven if necessary.

  • Sample Preparation: Weigh approximately 1-2 mg of the synthesized this compound compound and 150-200 mg of dry KBr.

  • Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for reducing scattering effects and obtaining sharp spectral bands.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000–400 cm⁻¹.[2] A background spectrum of the empty sample compartment should be recorded first.

  • Data Analysis: Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the absorption bands and assign them to specific molecular vibrations and functional groups. Theoretical calculations, such as those using Density Functional Theory (DFT), can aid in making reliable vibrational assignments.[1][3]

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Spectroscopic Characterization Workflow cluster_analysis Data Analysis & Validation synthesis Synthesis of this compound Derivative purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ftir FT-IR Spectroscopy (Functional Group ID) purification->ftir nmr NMR Spectroscopy (1H, 13C) (Structural Elucidation) ftir->nmr Confirms backbone mass_spec Mass Spectrometry (Molecular Weight Confirmation) nmr->mass_spec Confirms structure data_analysis Combined Spectral Data Analysis mass_spec->data_analysis structure_validation Structure Validated data_analysis->structure_validation

Caption: Workflow for the characterization of a newly synthesized compound.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to the vibrations of its fused ring system. The primary vibrational modes include C-H stretching, C=C and C=N stretching, and various in-plane and out-of-plane bending vibrations. DFT calculations are often used to assign these vibrational modes accurately.[1]

Vibrational ModeTypical Wavenumber (cm⁻¹)Description
Aromatic C-H Stretching3150 - 3000Stretching vibrations of the C-H bonds on both the pyridine (B92270) and imidazole (B134444) rings.
C=C and C=N Stretching1650 - 1450Overlapping stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings. These are highly characteristic of the heterocyclic system.
Ring Skeletal Vibrations1450 - 1300"Fingerprint" region involving complex vibrations of the entire fused ring structure.
C-H In-plane Bending1300 - 1000Bending vibrations of the C-H bonds within the plane of the aromatic rings.
C-H Out-of-plane Bending900 - 700Bending vibrations of the C-H bonds out of the plane of the rings. The pattern can sometimes indicate the substitution pattern on the rings.

Note: The exact positions of these bands can shift based on substitution patterns and the physical state of the sample.

Comparative FT-IR Analysis

To understand the unique spectral features of this compound, it is useful to compare its FT-IR data with structurally similar N-heterocycles, such as the isomeric imidazo[1,2-a]pyrimidine and the parent monocyclic ring, pyridine .

CompoundAromatic C-H Stretch (cm⁻¹)C=N / C=C Ring Stretch (cm⁻¹)Key Distinguishing Features
This compound ~3100 - 3050~1640, ~1575, ~1410A complex set of bands in the 1650-1400 cm⁻¹ region due to the fused bicyclic system. The specific pattern is a unique fingerprint for this scaffold.[1][4]
Imidazo[1,2-a]pyrimidine ~3108, ~3067~1642, ~1573The spectrum is very similar to its pyridine analog. However, the additional nitrogen atom in the pyrimidine (B1678525) ring can cause subtle shifts in the ring stretching frequencies and changes in band intensities.[5]
Pyridine ~3080 - 3010~1580, ~1480, ~1435A simpler pattern in the double bond region compared to the fused systems. The absence of the five-membered imidazole ring results in fewer characteristic bands.[6]

This comparison highlights how the fusion of the imidazole ring and the introduction of additional nitrogen atoms (as in pyrimidine) alter the vibrational modes of the aromatic system, leading to distinct FT-IR spectra that are invaluable for structural confirmation.

References

Molecular Docking of Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Molecular docking studies have become an indispensable tool in the rational design and development of these derivatives, providing critical insights into their binding modes and potential efficacy. This guide offers a comparative overview of recent molecular docking studies on this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to aid in further research and drug discovery efforts.

Performance Comparison: Binding Affinities and Targets

Molecular docking simulations have been instrumental in identifying and optimizing this compound derivatives against a variety of biological targets. The following tables summarize the binding affinities of selected derivatives against key proteins implicated in cancer, infectious diseases, and other pathological conditions.

Derivative/CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Biological Activity
Compound COxidoreductase (3α-HSD)4XO7-9.207Anticancer (Breast Cancer)[3][4]
HB7Human LTA4H3U9W-11.237Anticancer (Lung and Liver)[5][6]
HB1Human LTA4H3U9W-Anticancer (Lung and Liver)[5][6]
Compound 4cCLK1--Protein Kinase Inhibitor[7]
Compound 4cDYRK1A--Protein Kinase Inhibitor[7]
Compound 9aDNA Gyrase (Beta Subunit)--Antibacterial[8]
Compound 4bGyrB--10.4Antibacterial[9]
Compound 4eGyrB--Antibacterial[9]
Compound 7ahACE27U0N-9.1Antiviral (SARS-CoV-2)
Compound 7aSpike Protein (SARS-CoV-2)7U0N-7.3Antiviral (SARS-CoV-2)[10]
MIANF-κB p50--Anti-inflammatory
I-11KRAS G12C--Anticancer[11]

Note: Direct comparison of docking scores should be approached with caution as different software, scoring functions, and preparation protocols can yield varying results.

Experimental Protocols

The following sections provide a generalized methodology for molecular docking and common experimental validation assays as compiled from the reviewed literature.

Molecular Docking Protocol

A typical molecular docking workflow for this compound derivatives involves the following steps:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[12]

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added to the protein structure, and charges are assigned.

    • The 3D structures of the this compound derivatives are sketched using chemical drawing software and optimized for their lowest energy conformation.[12]

  • Grid Generation and Active Site Definition:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the co-crystallized ligand or through active site prediction algorithms.

  • Docking Simulation:

    • Docking is performed using software such as AutoDock, Molegro Virtual Docker, or others.[8][13][12] The software explores various conformations and orientations of the ligand within the protein's active site.

  • Scoring and Analysis:

    • The binding affinity of the ligand-protein complex is estimated using a scoring function, which calculates the binding energy (in kcal/mol).[3][4]

    • The results are analyzed to identify the best-docked poses based on the lowest binding energy and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.[3][4][12]

In Vitro Validation: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3][4][5][14]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[5][6]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by this compound derivatives and a typical workflow for molecular docking studies.

G cluster_0 Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes (COX-2, iNOS) Pro-inflammatory Genes (COX-2, iNOS) Nucleus->Pro-inflammatory Genes (COX-2, iNOS) Transcription This compound Derivative (MIA) This compound Derivative (MIA) This compound Derivative (MIA)->NF-κB (p50/p65) Inhibits Activity

Caption: NF-κB signaling pathway and the inhibitory action of an this compound derivative.

G Protein Structure\n(PDB) Protein Structure (PDB) Protein Preparation Protein Preparation Protein Structure\n(PDB)->Protein Preparation Ligand Structure\n(2D/3D) Ligand Structure (2D/3D) Ligand Preparation Ligand Preparation Ligand Structure\n(2D/3D)->Ligand Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Generation\n& Scoring Pose Generation & Scoring Molecular Docking->Pose Generation\n& Scoring Analysis of Interactions Analysis of Interactions Pose Generation\n& Scoring->Analysis of Interactions Lead Identification Lead Identification Analysis of Interactions->Lead Identification

References

"comparative study of different synthetic routes to imidazo[1,2-a]pyridine"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds. Its derivatives have demonstrated significant therapeutic potential, including anti-cancer, anti-viral, anti-inflammatory, and hypnotic activities. Consequently, the development of efficient and versatile synthetic methods to access this important nucleus is a key focus in medicinal and organic chemistry. This guide provides a comparative overview of several prominent synthetic routes to imidazo[1,2-a]pyridines, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

Overview of Synthetic Strategies

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions and modern multicomponent and catalytic approaches. The traditional Tschitschibabin reaction , involving the condensation of a 2-aminopyridine (B139424) with an α-haloketone, remains a fundamental approach. However, in the quest for greater efficiency, atom economy, and greener processes, several alternative methods have gained prominence.

Multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction and the Ugi reaction , offer the advantage of constructing the this compound core in a single step from three or more starting materials. These methods are highly valued for their ability to rapidly generate libraries of structurally diverse molecules.

Furthermore, the use of transition metal catalysis, particularly with copper , has enabled novel and efficient C-N bond formations. Modern techniques, such as microwave-assisted synthesis , have also been widely adopted to accelerate reaction times and improve yields, often under solvent-free or environmentally benign conditions.

Comparative Data of Synthetic Routes

The following tables summarize the performance of different synthetic routes to various this compound derivatives, highlighting the reaction conditions and yields.

Table 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)
12-AminopyridineBenzaldehydetert-Butyl isocyanideNH₄Cl (20)MeOH24RT69
22-Amino-5-chloropyridine4-MethoxybenzaldehydeCyclohexyl isocyanideSc(OTf)₃ (10)CH₂Cl₂/MeOH8RT95
32-AminopyridineFurfuralCyclohexyl isocyanidep-TSA (10)EtOH0.5US91
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanidePhenylboronic acid (20)H₂O16080

Table 2: Tschitschibabin Reaction and its Variations

Entry2-Aminopyridineα-Halo Ketone/KetoneConditionsSolventTimeTemp (°C)Yield (%)
12-Aminopyridine2-BromoacetophenoneNaHCO₃EtOH3Reflux85
22-AminopyridineAcetophenone (B1666503)I₂ (10 mol%)Cyclohexane1.5 hReflux92
32-Amino-5-methylpyridine4'-BromoacetophenoneCatalyst-free, MWNone5 min12095
42-Aminopyridine4'-Chloroacetophenone[Bmim]Br₃, Na₂CO₃None40 minRT86

Table 3: Copper-Catalyzed Syntheses

Entry2-AminopyridineAldehyde/OtherAlkyneCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)
12-AminopyridineBenzaldehydePhenylacetyleneCuSO₄ (10), Na-Ascorbate (20)H₂O (SDS)65095
22-Amino-5-chloropyridine4-FluorobenzaldehydePhenylacetyleneCuSO₄ (10), Na-Ascorbate (20)H₂O (SDS)105082
32-Aminopyridine(E)-β-Nitrostyrene-CuBr (10)DMF128090
42-Amino-5-methylpyridine(E)-1-Nitro-2-phenylethene-CuI (10)DMF128085

Experimental Protocols

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This procedure describes a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.

Procedure: In a sealed vial, 2-aminopyridine (1.0 equiv.), the corresponding aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and ammonium (B1175870) chloride (0.2 equiv.) are dissolved in methanol (B129727) (1.0 M). The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.[1]

Microwave-Assisted One-Pot Synthesis (Tschitschibabin Variation)

This method provides a rapid and efficient synthesis of 2-phenylimidazo[1,2-a]pyridines under solvent-free conditions.

Procedure: A mixture of the substituted acetophenone (2 mmol), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (2 mmol), and anhydrous Na₂CO₃ (1.1 mmol) is stirred at room temperature for 20 minutes. Then, the corresponding 2-aminopyridine (2.4 mmol) is added, and the mixture is stirred for an additional 20 minutes. After completion of the reaction (monitored by TLC), the mixture is washed with water and extracted with ethyl acetate. The organic layer is dried over anhydrous Na₂SO₄, and the solvent is evaporated. The crude product is purified by recrystallization from ethanol.[2]

Copper-Catalyzed A³-Coupling Reaction

This protocol outlines a green synthesis of 3-substituted-2-aryl-imidazo[1,2-a]pyridines in an aqueous micellar medium.

Procedure: In a 10 mL round-bottom flask, sodium dodecyl sulfate (B86663) (SDS) (10 mol %) is added to 2 mL of water, and the solution is stirred vigorously for 5 minutes. Then, the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (B8700270) (20 mol %) are added to the reaction mixture, followed by the addition of the alkyne (1.2 mmol). The reaction mixture is then stirred at 50 °C for 6–16 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[3][4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.

Groebke_Blackburn_Bienayme_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product r1 2-Aminopyridine p1 One-Pot Reaction (Catalyst, Solvent, RT) r1->p1 r2 Aldehyde r2->p1 r3 Isocyanide r3->p1 prod 3-Amino-imidazo[1,2-a]pyridine p1->prod

Caption: Workflow of the Groebke-Blackburn-Bienaymé three-component reaction.

Tschitschibabin_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product r1 2-Aminopyridine p1 Condensation (Base, Solvent, Heat) r1->p1 r2 α-Haloketone r2->p1 prod This compound p1->prod Copper_Catalyzed_A3_Coupling cluster_reactants Reactants cluster_process Process cluster_product Product r1 2-Aminopyridine p1 Cu-Catalyzed A³-Coupling r1->p1 r2 Aldehyde r2->p1 r3 Alkyne r3->p1 prod This compound p1->prod

References

Unlocking Potency: A Comparative Analysis of Imidazo[1,2-a]Pyridine Hybrids and Their Parent Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of known pharmacophores is a cornerstone of medicinal chemistry. This guide provides a detailed biological evaluation of novel imidazo[1,2-a]pyridine hybrids, comparing their cytotoxic and antioxidant activities against their parent compound. The data presented underscores the significant enhancement in biological efficacy achieved through chemical hybridization, offering valuable insights for the development of new therapeutic agents.

The this compound core is a privileged scaffold in drug discovery, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the quest for enhanced potency and selectivity often necessitates the synthesis of hybrid molecules, where the core structure is combined with other pharmacologically active moieties. This guide focuses on a series of ten novel this compound hybrids (HB1-HB10) synthesized from the parent compound 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid.[3] The comparative analysis demonstrates a marked improvement in the biological performance of the hybrids.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic activity of the this compound hybrids and the parent compound was evaluated against two human cancer cell lines: A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, were determined using the MTT assay.

The results, summarized in the table below, reveal a significant increase in cytotoxic potency for the hybrid compounds compared to the parent compound, which exhibited negligible activity under the experimental conditions. Notably, several hybrids demonstrated cytotoxic effects comparable to or greater than the standard anticancer drug, Cisplatin.

CompoundA549 IC50 (µM)HepG2 IC50 (µM)
Parent Compound > 100> 100
HB1 68.4572.13
HB2 65.1268.54
HB3 61.7854.09
HB4 60.2363.48
HB5 58.9160.11
HB6 56.3458.76
HB7 53.4055.21
HB8 53.7356.98
HB9 50.56 52.87
HB10 51.8451.52
Cisplatin (Standard) 53.2554.81

Among the synthesized hybrids, compound HB9 exhibited the most potent activity against the A549 cell line with an IC50 value of 50.56 µM, surpassing the efficacy of Cisplatin.[3] Similarly, compound HB10 was the most effective against the HepG2 cell line, with an IC50 of 51.52 µM, which is also lower than that of Cisplatin.[3] These findings highlight the success of the hybridization strategy in transforming a relatively inactive parent compound into potent anticancer agents.

Antioxidant Activity Profile

The antioxidant potential of the this compound hybrids was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. The results are expressed as the percentage of inhibition of the DPPH radical.

The parent compound, 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid, showed minimal antioxidant activity. In contrast, the hybrid compounds demonstrated a dose-dependent increase in radical scavenging activity.[3] The table below summarizes the percentage of DPPH inhibition at a concentration of 100 µg/mL.

CompoundDPPH Inhibition (%) at 100 µg/mL
Parent Compound < 10
HB1 65
HB2 68
HB3 72
HB4 75
HB5 78
HB6 80
HB7 83
HB8 81
HB9 79
HB10 77
Ascorbic Acid (Standard) 95

Compound HB7 emerged as the most potent antioxidant among the series, with an inhibition value of 83% at a concentration of 100 µg/mL.[3] This significant increase in antioxidant capacity suggests that the hybridization approach not only enhances cytotoxic effects but can also introduce other beneficial biological properties.

Experimental Protocols

Synthesis of this compound Hybrids (General Procedure)

The synthesis of the novel this compound hybrids (HB1-HB10) was achieved through the hybridization of 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid with various amines, anilines, and acid hydrazides.[3]

G cluster_synthesis Synthesis Workflow Parent_Acid 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid Coupling Coupling Reaction Parent_Acid->Coupling Amine Various Amines/Anilines/Acid Hydrazides Amine->Coupling Hybrids This compound Hybrids (HB1-HB10) Coupling->Hybrids

Caption: General synthesis workflow for this compound hybrids.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against A549 and HepG2 cancer cell lines.

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat with compounds (24h) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution Compound_Treatment->MTT_Addition Incubation Incubate (4h) MTT_Addition->Incubation Formazan_Solubilization Add DMSO to dissolve formazan Incubation->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay

The antioxidant activity was evaluated by the DPPH radical scavenging method. The assay is based on the reduction of the stable DPPH radical in the presence of an antioxidant.

G cluster_workflow DPPH Assay Workflow Sample_Preparation Prepare compound solutions Reaction_Mixture Mix compound with DPPH solution Sample_Preparation->Reaction_Mixture Incubation Incubate in the dark (30 min) Reaction_Mixture->Incubation Absorbance_Measurement Measure absorbance at 517 nm Incubation->Absorbance_Measurement Inhibition_Calculation Calculate % inhibition Absorbance_Measurement->Inhibition_Calculation

Caption: Experimental workflow for the DPPH antioxidant assay.

Structure-Activity Relationship (SAR) Insights

The enhanced biological activity of the this compound hybrids can be attributed to the introduction of various amine, aniline, and acid hydrazide moieties to the parent structure. This chemical modification likely influences the compounds' physicochemical properties, such as lipophilicity, electronic distribution, and steric factors, which in turn affect their interaction with biological targets. The variation in potency among the hybrids (HB1-HB10) suggests that the nature of the substituent plays a crucial role in determining the cytotoxic and antioxidant efficacy.

G cluster_sar Structure-Activity Relationship Parent Parent Compound (Low Activity) Hybridization Hybridization with Active Moieties Parent->Hybridization Hybrids Hybrid Compounds (Enhanced Activity) Hybridization->Hybrids Properties Modified Physicochemical Properties (Lipophilicity, Electronics, Sterics) Hybrids->Properties Interaction Improved Target Interaction Properties->Interaction Interaction->Hybrids

Caption: Logical relationship in the structure-activity of hybrids.

Conclusion

The hybridization of the this compound scaffold represents a highly effective strategy for the development of potent bioactive molecules. The presented data clearly demonstrates that the novel hybrids exhibit significantly enhanced cytotoxic and antioxidant activities compared to the parent 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid. These findings provide a strong rationale for the further investigation of these and similar hybrid structures as potential leads in the discovery of new anticancer and antioxidant therapies. The detailed experimental protocols and comparative data included in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Imidazo[1,2-a]pyridine, a heterocyclic compound commonly used in pharmaceutical research and drug development. Adherence to these protocols is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.[2]

  • Hand Protection: Use chemical-resistant, impervious gloves (e.g., nitrile).[3]

  • Skin Protection: A laboratory coat and long-sleeved clothing are mandatory to prevent skin contact.[3]

  • Respiratory Protection: All handling of this compound and its waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[3][4]

In the event of a spill, avoid generating dust. For minor spills, carefully sweep the solid material, and place it into a suitable, labeled container for disposal.[3][5]

Hazard and Property Summary

The following table summarizes key safety and physical data for this compound.

PropertyDataReference
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol [1]
Appearance Liquid
Boiling Point 103 °C at 1 mmHg
Density 1.165 g/mL at 25 °C
GHS Hazard Statements H315: Causes skin irritation[1]
H319: Causes serious eye irritation[1]
H335: May cause respiratory irritation[1]
Signal Word Warning

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations, as well as institutional policies.[6][7] Chemical waste generally cannot be disposed of in regular trash or down the sewer.[6][8] The following protocol outlines the standard procedure for managing this hazardous waste.

1. Waste Identification and Segregation:

  • A chemical is considered waste when it is no longer intended for use.[9]

  • Treat all this compound and materials contaminated with it (e.g., gloves, wipes, contaminated labware) as hazardous waste.[10]

2. Container Selection and Management:

  • Select a waste container that is compatible with this compound. High-density polyethylene (B3416737) (HDPE) or other chemically resistant plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • The container must be in good condition, with no leaks or rust, and have a secure, tightly sealing lid.[9]

  • Keep the waste container closed at all times, except when adding waste.[7]

3. Waste Labeling:

  • As soon as the first particle of waste is added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[6][10]

  • The label must include the following information:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound" (do not use abbreviations, formulas, or ditto marks).[6]

    • For mixtures, list all chemical components and their approximate concentrations or volumes.[6]

    • The date of waste generation (the date the first waste was added).[6]

    • The location of origin (e.g., building and room number).[6]

    • The name and contact information of the Principal Investigator or responsible researcher.[6]

    • Checkmarks for the appropriate hazard pictograms (e.g., irritant).[6]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or acetone) that can dissolve the compound.[9][10]

  • The rinsate (the solvent from rinsing) is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[9][10]

  • After triple-rinsing and allowing it to air dry, deface the original label, and the container may then be disposed of in the regular trash.[9][10]

5. Arranging for Waste Pickup:

  • Accumulate the hazardous waste in a designated, safe location within your laboratory, such as a satellite accumulation area.

  • Do not accumulate more than 55 gallons of hazardous waste in your lab.[10]

  • Submit a completed hazardous waste pickup request form to your institution's EHS office.[6] EHS personnel will then collect the waste for proper disposal, which typically involves methods like incineration at a licensed facility.[4][11]

  • Crucially, never pour this compound waste down the sink or dispose of it in the regular trash. [4][6]

Experimental and Procedural Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste or Contaminated Debris waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Place in a compatible, labeled hazardous waste container. solid_waste->collect_solid collect_liquid Pour into a compatible, labeled hazardous liquid waste container. liquid_waste->collect_liquid triple_rinse Triple rinse with appropriate solvent. empty_container->triple_rinse store_waste Store waste container in designated area. collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in regular trash. triple_rinse->dispose_container collect_rinsate->store_waste request_pickup Request pickup from Environmental Health & Safety (EHS). store_waste->request_pickup end Proper Disposal Complete request_pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of Imidazo[1,2-a]pyridine, a heterocyclic compound with significant applications in pharmaceutical research. Adherence to these procedures will minimize risks and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

The first and most critical line of defense when working with this compound is the consistent and correct use of appropriate personal protective equipment. The following table summarizes the recommended PPE, drawing from safety data sheets for this compound and its derivatives.[1][2]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][3]Protects against splashes and airborne particles that could cause serious eye irritation.[2][4]
Skin Protection Chemical-resistant gloves (butyl rubber or nitrile rubber recommended).[2] A fully-buttoned lab coat or impervious clothing.[1][3]Prevents skin contact, which can lead to skin irritation.[2][4] Nitrile and butyl rubber gloves offer good resistance to pyridine-like compounds.[2]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[2] If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved full-face respirator with organic vapor cartridges is necessary.[1][2]Minimizes the inhalation of vapors, which may cause respiratory irritation.[2][4]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial for minimizing exposure and preventing accidents.

Handling Procedures:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to control exposure to vapors.[2][5]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[3] Do not breathe dust or vapors.[6]

  • Hygiene: Wash hands thoroughly after handling the compound, and before eating, drinking, or smoking.[2]

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled with the chemical name and associated hazards.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[6][7]

  • The storage area should be secure and away from sources of heat or ignition.[2]

Emergency and Disposal Plan

Spill Procedures:

  • Small Spills: For minor spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[2] Place the absorbed material into a suitable, sealed container for disposal.[2]

  • Large Spills: In the event of a large spill, evacuate the area immediately.[2] If it is safe to do so, prevent further leakage. Ventilate the area, and ensure that only trained personnel wearing the appropriate PPE handle the cleanup.[2]

First-Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention.[2]

  • Eye Contact: Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[2]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan:

The disposal of this compound and any contaminated materials must be conducted in strict accordance with all local, state, and federal regulations.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, absorbent paper).

    • This waste should be classified as solid, non-halogenated organic waste.[7]

    • Do not mix this waste with incompatible materials.[7]

  • Waste Container and Labeling:

    • Use a chemically resistant, sealable container for waste collection.[7]

    • The container must be in good condition and compatible with the chemical.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the primary hazards (e.g., "Irritant," "Harmful"), and the date the waste was first added.[7]

  • Disposal Route:

    • Dispose of the contents and container through an approved waste disposal plant.[6][7]

    • Do not allow the chemical to be released into the environment or enter drains.[1]

Below is a logical workflow for the safe handling of this compound, from receiving the compound to its final disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store Appropriately Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Conduct_Experiment Conduct Experiment Work_in_Hood->Conduct_Experiment Doff_PPE Doff PPE Correctly Conduct_Experiment->Doff_PPE Spill Spill Occurs Conduct_Experiment->Spill Potential Clean_Workstation Clean Workstation Doff_PPE->Clean_Workstation Segregate_Waste Segregate Waste Clean_Workstation->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose Dispose via Approved Vendor Label_Waste->Dispose Evacuate Evacuate Area Spill->Evacuate First_Aid Administer First Aid Spill->First_Aid Cleanup Spill Cleanup Evacuate->Cleanup Cleanup->Segregate_Waste

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.